6-Chloro-chroman-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMNLXQACWRZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295781 | |
| Record name | 6-Chloro-2-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-63-3 | |
| Record name | 4377-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 6-Chloro-chroman-2-one?
An In-depth Technical Guide on 6-Chloro-chroman-2-one for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a compound of interest for professionals in research, science, and drug development. The information presented is intended to support laboratory work and theoretical analysis.
Molecular and Physical Characteristics
A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its behavior in various chemical and biological systems.
A summary of key physical and chemical data is provided in the table below for quick reference.
| Property | Value |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-chromen-2-one |
| CAS Number | 2051-59-4[1][2][3] |
| Molecular Formula | C₉H₇ClO₂[1] |
| Molecular Weight | 182.6 g/mol [4] |
| Appearance | Yellow to white solid[3] |
| Melting Point | 146-149 °C[3] |
| Boiling Point (Predicted) | 324.0 ± 42.0 °C[4] |
| Density (Predicted) | 1.345 ± 0.06 g/cm³[4] |
| Solubility | Insoluble in water; Soluble in chloroform, n-heptane, ethanol, butanol[5] |
Synthesis and Reactivity Profile
The synthesis of this compound can be achieved through various organic synthesis routes. A generalized workflow is presented below to illustrate a potential synthetic pathway.
Caption: A simplified workflow for the synthesis of this compound.
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom and the lactone ring. Key reactive sites on the molecule are highlighted in the diagram below.
Caption: Key reactive sites of the this compound molecule.
Experimental Protocols
The following protocols provide standardized methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample.
Methodology:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Objective: To confirm the structure of this compound.
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton spectrum to observe the chemical shifts and coupling constants of the aromatic and aliphatic protons.
-
¹³C NMR: Acquire a carbon spectrum to identify the chemical shifts of the carbonyl, aromatic, and aliphatic carbons.
Safety and Handling
Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
References
-
6-chloro-3-(6-hydroxy-2-oxo-2H-chromene-3-carbonyl) - MySkinRecipes. (n.d.). Retrieved from [Link]
-
CAS 2051-59-4 | 6-Chloro-2H-chromen-2-one | MFCD01327472 - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]
-
6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem. (n.d.). Retrieved from [Link]
-
6-Chlorohexan-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved from [Link]
-
6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one - PMC. (n.d.). Retrieved from [Link]
-
Exploring the Chemical Properties and Applications of 6-Chloro-2-hexanone. (n.d.). Retrieved from [Link]
-
6-(hydroxymethyl)-2H-chromen-2-one | C10H8O3 | CID 20195365 - PubChem. (n.d.). Retrieved from [Link]
-
(PDF) 3-Acetyl-6-chloro-2H-chromen-2-one - ResearchGate. (n.d.). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 6-Chloro-chroman-2-one from Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 6-Chloro-chroman-2-one, a halogenated derivative of the dihydrocoumarin scaffold, which is of significant interest in medicinal chemistry and drug discovery. The primary focus is on a robust and widely applicable synthetic strategy commencing with substituted phenols, specifically 4-chlorophenol. This document delves into the mechanistic underpinnings of the key transformations, offers detailed, field-proven experimental protocols, and presents characterization data to ensure scientific integrity and reproducibility. The content is structured to provide not only a step-by-step methodology but also the causal reasoning behind experimental choices, empowering researchers to adapt and troubleshoot the synthesis as needed.
Introduction
Chroman-2-ones, also known as dihydrocoumarins, represent a privileged heterocyclic scaffold found in a plethora of natural products and pharmacologically active molecules. Their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties, have established them as valuable starting points for drug development programs. The introduction of a chlorine atom at the 6-position of the chroman-2-one core can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the synthesis of this compound, a key intermediate for the generation of a library of novel therapeutic candidates.
The most direct and logical synthetic approach to this compound begins with the readily available and inexpensive starting material, 4-chlorophenol. The overall strategy involves a two-step sequence:
-
O-Alkylation: Introduction of a three-carbon side chain onto the phenolic oxygen.
-
Intramolecular Cyclization: An acid-catalyzed ring closure to form the lactone ring.
This guide will dissect each of these steps, providing both the theoretical framework and practical execution details.
Mechanistic Considerations: The Path from Phenol to Chroman-2-one
The synthesis of this compound from 4-chlorophenol is a classic example of building heterocyclic complexity from simple aromatic precursors. The overall transformation is depicted below:
Figure 1: General synthetic workflow for this compound.
Step 1: O-Alkylation of 4-Chlorophenol
The initial step involves the formation of an ether linkage by reacting the phenoxide of 4-chlorophenol with a suitable three-carbon electrophile. A common and effective method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For the synthesis of the key intermediate, 3-(4-chlorophenoxy)propanoic acid, reagents such as 3-chloropropionic acid or β-propiolactone can be utilized.
The choice of base and solvent is critical for the success of this step. A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically sufficient to deprotonate the phenol without causing unwanted side reactions. The reaction is often carried out in a polar aprotic solvent like acetone or DMF to facilitate the dissolution of the reactants and promote the SN2 reaction.
Step 2: Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(4-chlorophenoxy)propanoic acid to form this compound is an intramolecular Friedel-Crafts acylation.[1] This reaction involves the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring.[2]
The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The ether oxygen is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. In this case, the cyclization occurs at the position ortho to the ether linkage, which is activated by the oxygen's lone pairs, leading to the formation of the desired 6-membered lactone ring.
Strong acid catalysts are required to promote the formation of the acylium ion from the carboxylic acid.[3] Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation, acting as both a catalyst and a solvent at elevated temperatures.[1][4] Other strong acids like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can also be employed.[1]
The mechanism of the PPA-catalyzed intramolecular Friedel-Crafts acylation is outlined below:
Sources
An In-depth Technical Guide to 6-Chloro-chroman-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Chloro-chroman-2-one (also known as 6-chlorocoumarin), a halogenated derivative of the coumarin scaffold. We will delve into its chemical and physical properties, explore its synthesis, analyze its spectroscopic signature, and discuss its current and potential applications in the field of medicinal chemistry and drug development.
Core Molecular Identity: CAS Number and Structure
This compound is registered under the CAS number 2051-59-4 .[1] Its molecular formula is C₉H₅ClO₂, with a molecular weight of 180.59 g/mol .[1]
The molecular structure consists of a benzene ring fused to a pyran-2-one ring, with a chlorine atom substituted at the 6th position of the bicyclic system. The systematic IUPAC name for this compound is 6-chloro-2H-chromen-2-one.[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2051-59-4 | [1] |
| Molecular Formula | C₉H₅ClO₂ | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| SMILES | O=C1C=CC2=C(O1)C=CC(Cl)=C2 | [1] |
| Appearance | White solid | [2] |
| logP (octanol/water) | 2.446 (Calculated) | [3] |
Synthesis of this compound: The Pechmann Condensation
The synthesis of coumarin and its derivatives is well-established in organic chemistry, with several named reactions providing access to this scaffold, including the Perkin, Knoevenagel, and Pechmann reactions. The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5]
For the synthesis of this compound, the logical starting materials for a Pechmann condensation are 4-chlorophenol and ethyl acetoacetate. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration.[6]
Experimental Protocol: Pechmann Condensation
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
4-Chlorophenol
-
Ethyl acetoacetate
-
Concentrated sulfuric acid
-
Ethanol (for recrystallization)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 4-chlorophenol and ethyl acetoacetate.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The acid acts as both a catalyst and a dehydrating agent.
-
After the addition of the acid, allow the reaction mixture to slowly warm to room temperature and then heat it, for example, in a water bath at 60-70 °C, for a specified time to ensure the completion of the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Causality in Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid is crucial for protonating the carbonyl group of the ethyl acetoacetate, making it more electrophilic for the initial attack by the phenol. It also facilitates the dehydration step in the final stage of the reaction.
-
Temperature Control: The initial cooling during the addition of sulfuric acid is a safety measure to control the exothermic reaction. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.
-
Precipitation in Water: Pouring the reaction mixture into water serves to precipitate the organic product, as coumarins are generally poorly soluble in water, and it also helps to dilute and remove the acid catalyst.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Pechmann condensation.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Data
The following table summarizes the ¹H and ¹³C NMR spectral data for 6-chloro-2H-chromen-2-one in CDCl₃.[2]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 160.0 |
| 3 | 6.47 (d, J = 9.6 Hz) | 117.8 |
| 4 | 7.66 (d, J = 9.6 Hz) | 142.3 |
| 4a | - | 118.3 |
| 5 | 7.28 (t, J = 7.5 Hz) | 127.2 |
| 6 | - | 129.7 |
| 7 | 7.47 (d, J = 6.9 Hz) | 131.7 |
| 8 | 7.47 (d, J = 6.9 Hz) | 119.8 |
| 8a | - | 152.4 |
Interpretation of NMR Data:
-
¹H NMR: The spectrum shows characteristic signals for the protons on the coumarin scaffold. The doublets at 6.47 and 7.66 ppm with a coupling constant of 9.6 Hz are indicative of the cis-alkene protons at positions 3 and 4, respectively. The signals in the aromatic region correspond to the protons on the chlorinated benzene ring.
-
¹³C NMR: The signal at 160.0 ppm is characteristic of the lactone carbonyl carbon (C-2). The other signals correspond to the remaining carbons of the bicyclic system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the oxygen of the pyrone ring.
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the presence of the electrophilic α,β-unsaturated lactone system and the chlorinated aromatic ring.
-
Lactone Ring: The lactone can undergo nucleophilic attack, leading to ring-opening reactions under basic conditions.
-
Alkene Bond: The double bond in the pyrone ring can participate in addition reactions.
-
Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile. The chlorine atom is a deactivating but ortho-, para-directing group.
Applications in Research and Drug Development
The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[7] Coumarin derivatives have demonstrated a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties.[8][9]
A notable application of 6-chlorocoumarin is in the development of antiviral agents. Studies have shown that conjugates of 6-chlorocoumarin with nucleobases and nucleosides exhibit potent anti-Hepatitis C Virus (HCV) activity.[10][11][12] For instance, certain 6-[(6'-chlorocoumarin-3'-yl)methylthio]purine derivatives have shown significant inhibitory abilities against HCV replication with EC₅₀ values in the low micromolar range.[11][12]
The "chemo-combination strategy" of linking the 6-chlorocoumarin moiety to a biologically active molecule like a purine or pyrimidine can lead to synergistic effects and the development of novel therapeutic agents.[11][12]
Conceptual Diagram: Structure-Activity Relationship
Caption: Conceptual illustration of the structure-activity relationship (SAR) approach using 6-chlorocoumarin.
Conclusion
This compound is a valuable synthetic building block with established and potential applications in medicinal chemistry. Its synthesis is readily achievable through classic organic reactions, and its structure provides a versatile platform for the development of novel bioactive compounds. The demonstrated anti-HCV activity of its derivatives highlights the importance of this scaffold in the ongoing search for new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists working in the field of drug discovery and development.
References
-
Kotwani, N. G., et al. (n.d.). Pechmann condensation of phenols with ethyl butyroacetate. Retrieved from [Link]
-
(n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]
-
(2025, August 6). Syntheses and Biological Activities of Chroman-2-ones. A Review. ResearchGate. Retrieved from [Link]
-
(2025, August 10). (PDF) 3-Acetyl-6-chloro-2H-chromen-2-one. ResearchGate. Retrieved from [Link]
-
Lin, S.-Y., et al. (2025, April 15). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD).... ResearchGate. Retrieved from [Link]
-
Lin, S.-Y., et al. (2025, April 15). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. PubMed. Retrieved from [Link]
-
(n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health. Retrieved from [Link]
-
Lin, S.-Y., et al. (2025, April 15). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. Lirias - KU Leuven. Retrieved from [Link]
-
(2025, August 7). (PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. ResearchGate. Retrieved from [Link]
-
(2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved from [Link]
-
(2015, February 26). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. Retrieved from [Link]
-
(n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. arkat usa. Retrieved from [Link]
-
(n.d.). Pechmann Condensation.doc(44.5 KB). Retrieved from [Link]
-
(n.d.). Chemical Properties of 6-Chlorocoumarin (CAS 2051-59-4). Cheméo. Retrieved from [Link]
-
(n.d.). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Retrieved from [Link]
-
(2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Retrieved from [Link]
-
(n.d.). Novel 6a,12b-Dihydro-6H,7H-chromeno[3,4-c] chromen-6-ones: Synthesis, Structure and Antifungal Activity. MDPI. Retrieved from [Link]
-
(n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org. Retrieved from [Link]
-
(n.d.). 6-Chlorocoumarin. PubChem. Retrieved from [Link]
-
(n.d.). Catalyst-Controlled Divergent Synthesis of 2H-Chromenes via [3 + 3] Annulation of Vinyl Sulfoxonium Ylides with Quinones | Organic Letters. ACS Publications. Retrieved from [Link]
-
(n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Potdar, M. K., et al. (2001). Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. 6-Chlorocoumarin | C9H5ClO2 | CID 16321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 6-Chlorocoumarin (CAS 2051-59-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. DSpace [open.bu.edu]
- 5. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 6a,12b-Dihydro-6H,7H-chromeno[3,4-c] chromen-6-ones: Synthesis, Structure and Antifungal Activity | MDPI [mdpi.com]
- 9. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
An In-Depth Technical Guide to the Biological Activities of Chroman-2-one Derivatives
Abstract
The chroman-2-one, or dihydrocoumarin, scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds of significant pharmacological interest.[1] Recognized as a "privileged structure" in medicinal chemistry, its versatile framework allows for extensive chemical modification, leading to a broad spectrum of biological activities.[2][3] This technical guide provides a comprehensive analysis of the key biological activities exhibited by chroman-2-one derivatives, including their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. We will delve into the underlying mechanisms of action, present quantitative data from relevant studies, provide detailed experimental protocols for activity assessment, and visualize key pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the therapeutic potential of the chroman-2-one scaffold.
Introduction: The Chroman-2-one Scaffold as a Pharmacophore
The chroman-2-one core, consisting of a benzene ring fused to a dihydropyranone ring, serves as an essential building block for a diverse range of bioactive molecules.[1] This structural motif is prevalent in nature, and its derivatives have been the subject of extensive research due to their wide-ranging pharmacological effects.[2][4] The synthetic accessibility and structural diversity of chroman-2-ones have made them attractive targets for medicinal chemists aiming to develop novel therapeutic agents.[5] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the chroman-2-one ring system, allowing for fine-tuning of their pharmacological profiles.[6] This guide will explore the key therapeutic areas where chroman-2-one derivatives have shown significant promise.
Anticancer Activity: Targeting Hallmarks of Malignancy
Chroman-2-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[3][7][8] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[3][9]
Mechanistic Insights
A primary mechanism underlying the anticancer activity of many chroman-2-one derivatives is the inhibition of protein kinases , which are pivotal in cancer cell signaling and proliferation.[3] For instance, certain derivatives have been shown to inhibit key kinases in pathways like the mTOR/PI3Kα and p38α mitogen-activated protein kinase (MAPK) pathways, ultimately leading to decreased cell growth and the induction of apoptosis.[3]
Another significant anticancer strategy employed by these compounds is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII.[10][11] These enzymes play a crucial role in regulating the pH of the tumor microenvironment, and their inhibition can disrupt tumor growth and metastasis.[11]
Furthermore, some chroman-2-one derivatives have been found to induce cell cycle arrest , a critical process in controlling cell division. For example, the derivative bis(4-hydroxy-2H-chromen-2-one)coumarin has been shown to cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells.[9]
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of chroman-2-one derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate), MDA-MB-231 (Breast) | 3.56, 8.5 | [8] |
| 3-Bromoacetylcoumarin Derivative (6d) | NUGC (Gastric) | 0.029 | [12][13] |
| 2-Phenylpyrimidine Coumarin Derivative (72) | CNE2, KB, Cal27 | 1.92, 3.72, 1.97 | [9] |
| Chromene Azo Chromophore (4a, 4b, 4c, 7c) | Various | 0.3 - 2 | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of a compound.[3]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chroman-2-one derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to the development and progression of numerous diseases, including cancer.[15] Chroman-2-one derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.[2][7][16]
Mechanistic Insights
A primary mechanism of anti-inflammatory action for many chroman-2-one derivatives is the inhibition of the NF-κB signaling pathway .[16] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[16] By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade.[16]
Some derivatives also exert their anti-inflammatory effects by targeting other signaling pathways, such as the TLR4/MAPK pathway .[17] Additionally, certain compounds have been shown to upregulate the Nrf2/HO-1 pathway, which plays a protective role against oxidative stress and inflammation.[16]
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory activity of chroman-2-one derivatives is often evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(2-phenylethyl)chromone derivative (26) | LPS-induced inflammatory model | NO production | - | [2] |
| Chromone derivatives (153 and 154) | RAW264.7 | - | 19.06 ± 3.60, 9.56 ± 0.18 | [2] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the chroman-2-one derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Caption: Inhibition of the NF-κB pathway by chroman-2-one derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Chroman-2-one derivatives have been investigated for their activity against a broad spectrum of bacteria and fungi.[3][7][18]
Structure-Activity Relationship
The antimicrobial efficacy of chroman-2-one derivatives is influenced by their structural features. For example, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[7] Conversely, the presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids has been shown to enhance bioactivity.[7]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Disubstituted compound (8) | Gram-positive/Gram-negative bacteria | 256 | [7] |
| Disubstituted compound (8) | Yeasts | 256 | [7] |
| Disubstituted compound (8) | Filamentous fungi | 512 | [7] |
| Compound 10 (with CF3 group) | Bacteria and yeasts | 512 | [7] |
| Compound 10 (with CF3 group) | Filamentous fungi | 1024 | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the chroman-2-one derivatives in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Chroman-2-one derivatives, particularly those with hydroxyl substitutions, can act as potent antioxidants.[19][20][21]
Mechanistic Insights
The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.[20][21] The presence of a catechol moiety (ortho-dihydroxy groups) or hydroxyl groups at positions C-6 and C-7 of the coumarin core generally enhances antioxidant activity.[20][21]
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
| Compound/Derivative | Assay | Activity | Reference |
| 2H-chromen-2-one derivatives | DPPH, ABTS, Superoxide radical scavenging | Moderate antiradical activity | [19] |
| 4-hydroxycoumarin derivatives | DPPH, Hydroxyl radical, Lipid peroxide scavenging | High radical scavenging activity | [20] |
Experimental Protocol: DPPH Radical Scavenging Assay
Step-by-Step Methodology:
-
Sample Preparation: Prepare different concentrations of the chroman-2-one derivatives in methanol.
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases
Chroman-2-one derivatives are being explored as multi-target agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][22][23] Their neuroprotective effects are mediated through various mechanisms.[5]
Mechanistic Insights
One of the key mechanisms is the inhibition of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine.[5][22] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.[22]
Other neuroprotective mechanisms include the inhibition of monoamine oxidases (MAO-A and MAO-B) , enzymes involved in the degradation of neurotransmitters like dopamine and serotonin, and the inhibition of β-amyloid (Aβ) plaque formation and aggregation , a hallmark of Alzheimer's disease.[5] Some derivatives also exhibit neuroprotective effects by mitigating oxidative stress.[5][23]
Quantitative Assessment of Neuroprotective Activity
| Compound/Derivative | Target | IC50 | Reference |
| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | AChE | 2.42 µM | [22] |
| 2-azolylchromone derivative (9) | MAO-A | 0.023–0.32 μM | [5] |
Conclusion and Future Perspectives
Chroman-2-one and its derivatives represent a highly versatile and pharmacologically significant class of compounds.[3] Their "privileged" scaffold has been successfully modified to yield potent agents with anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[2][3] The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.[6]
Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to improve their efficacy, selectivity, and pharmacokinetic properties. Further in-depth mechanistic studies are also crucial to fully elucidate their modes of action. Ultimately, the continued exploration of chroman-2-one derivatives holds great promise for the development of novel therapeutics for a wide range of human diseases.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]
-
Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. Available from: [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available from: [Link]
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. Available from: [Link]
-
2H-chromen-2-one. Tiiips. Available from: [Link]
-
Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. PubMed. Available from: [Link]
-
Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. PubMed. Available from: [Link]
-
Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. PubMed Central. Available from: [Link]
-
Synthesis and Biological Evaluation of Chromen-2-One and Chromen-2-Imine Derivatives Bearing Aryldiazenyl Moiety as Expected Antimicrobial Agents. Taylor & Francis Online. Available from: [Link]
-
Syntheses and Biological Activities of Chroman-2-ones. A Review. ResearchGate. Available from: [Link]
-
Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed. Available from: [Link]
-
(PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. ResearchGate. Available from: [Link]
-
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. UniCA IRIS. Available from: [Link]
-
In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. NIH. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antioxidant Agents. Rasayan Journal of Chemistry. Available from: [Link]
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available from: [Link]
-
The structures of chromone (1), coumarin (2) and chromone derivatives 3–11 referred to in the text. ResearchGate. Available from: [Link]
-
Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. ResearchGate. Available from: [Link]
-
Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. Available from: [Link]
-
SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES. Rasayan Journal of Chemistry. Available from: [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available from: [Link]
-
(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. ResearchGate. Available from: [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. Available from: [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Available from: [Link]
-
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available from: [Link]
-
Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. MDPI. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Coumarin Analogs Targeted against SARS-CoV-2. PubMed Central. Available from: [Link]
-
Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. PubMed. Available from: [Link]
-
Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Taylor & Francis Online. Available from: [Link]
-
Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy. Available from: [Link]
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. PubMed. Available from: [Link]
-
Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega. Available from: [Link]
-
Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 10. iris.unica.it [iris.unica.it]
- 11. tandfonline.com [tandfonline.com]
- 12. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coumarin Derivatives as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-chroman-2-one as a privileged scaffold in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The chroman-2-one, or dihydrocoumarin, nucleus represents one such scaffold, and its halogenated analogue, 6-chloro-chroman-2-one, has garnered significant interest for its potential to yield potent and selective therapeutic agents. The introduction of a chloro group at the 6-position of the chroman-2-one core significantly modulates the molecule's electronic and lipophilic properties, thereby influencing its pharmacokinetic profile and interaction with biological targets. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, biological significance, and potential as a foundational element in the development of novel therapeutics.
Synthesis of the this compound Core: A Step-by-Step Protocol
The synthesis of this compound is most efficiently achieved through a two-step process commencing with the synthesis of its unsaturated precursor, 6-chloro-2H-chromen-2-one (6-chlorocoumarin), followed by catalytic hydrogenation.
Part 1: Synthesis of 6-Chloro-2H-chromen-2-one
Several classical methods can be employed for the synthesis of the 6-chlorocoumarin intermediate, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions.[1] A reliable and scalable approach is the Wittig reaction, which involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate phosphorus ylide.
Experimental Protocol: Wittig Reaction for 6-Chloro-2H-chromen-2-one
-
Materials:
-
5-chloro-2-hydroxybenzaldehyde
-
Ethyl (triphenylphosphoranylidene)acetate
-
N,N-diethylaniline (solvent)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (eluent)
-
-
Procedure:
-
To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-diethylaniline, add ethyl (triphenylphosphoranylidene)acetate (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-chloro-2H-chromen-2-one.[2]
-
Part 2: Catalytic Hydrogenation to this compound
The saturation of the α,β-unsaturated lactone in 6-chloro-2H-chromen-2-one is achieved through catalytic hydrogenation, a robust and high-yielding reaction. Various catalysts can be employed, with palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) being highly effective.[3]
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
6-chloro-2H-chromen-2-one
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl acetate (solvent)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve 6-chloro-2H-chromen-2-one (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a high-pressure hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (typically 1-10 MPa).[3]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
The this compound Scaffold in Medicinal Chemistry: A Privileged Core for Drug Discovery
The chroman-2-one scaffold and its derivatives have demonstrated a wide array of pharmacological activities, establishing them as privileged structures in medicinal chemistry.[4] The introduction of a chlorine atom at the 6-position can enhance these activities and provide a handle for further functionalization.
Anticancer Potential
Coumarin and chromone derivatives are well-documented for their anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Derivatives of the chroman-2-one scaffold are believed to exert their anticancer effects through multiple pathways:
-
Induction of Apoptosis: Many chromone and coumarin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the activation of caspase cascades.[3][7]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, thereby preventing tumor growth.[7]
-
Kinase Inhibition: A significant number of chromone derivatives exhibit inhibitory activity against various protein kinases that are crucial for cancer cell signaling and proliferation.[4]
-
Inhibition of Angiogenesis: Some coumarin derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[5]
Caption: Potential anticancer mechanisms of action for this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. Coumarin derivatives have shown significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[7] The 6-chloro-substituted scaffold is expected to retain or even enhance this activity.
Other Potential Therapeutic Applications
The versatility of the chroman-2-one scaffold suggests a broad range of other potential therapeutic applications, including:
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are emerging, general trends from related chromone and coumarin derivatives can provide valuable guidance for the design of new analogues.
| Position of Substitution | Potential Impact on Biological Activity |
| C3 | Substitution at this position can significantly influence anticancer and anti-inflammatory activity. Introduction of aryl or heterocyclic moieties can lead to potent compounds.[7] |
| C4 | Functionalization at C4 can modulate activity and selectivity. Hydroxyl and amino groups are common starting points for further derivatization. |
| C7 | The C7 position is often a site for introducing groups that can improve solubility and pharmacokinetic properties. |
| C6 (Chloro group) | The electron-withdrawing nature of the chlorine atom can enhance the overall biological activity and provides a potential site for further modification through cross-coupling reactions. |
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of a new generation of therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with the broader chroman-2-one family make it a privileged core for medicinal chemistry campaigns. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a range of biological assays. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways modulated by these compounds, ultimately paving the way for their clinical development. The exploration of this scaffold holds significant promise for addressing unmet medical needs in oncology, inflammation, and beyond.
References
- Therapeutic Effects of Coumarins with Different Substitution P
- An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Oriental Journal of Chemistry. 2012.
- Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules. 2015.
- Application of 6-Chloro-2H-chromene in the Synthesis of Heterocyclic Compounds. BenchChem. 2025.
- Supporting Information for "Direct Arylation of Coumarins and Chromenones". The Royal Society of Chemistry. 2012.
- Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst.
- One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cycliz
- Antioxidant activity of 2H-chromen-2-one derivatives.
- Biological activities of chromone derivatives in medicinal chemistry. BenchChem. 2025.
- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. 2022.
- 2H-chromen-2-one. Tiiips. 2022.
- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. 2014.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
- Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. International Journal of Molecular Sciences. 2021.
- Coumarin derivatives with anticancer activities: An upd
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. WO2018024017A1 - Preparation method for 6-fluoro-2-(epoxy-2-yl)chroman - Google Patents [patents.google.com]
- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108314670B - Preparation method of (S) -2-chloro-1- (6-fluoro-1-chroman-2-yl) -ethanol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-chroman-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-chroman-2-one is a heterocyclic compound belonging to the chromanone class, a scaffold of significant interest in medicinal chemistry and drug discovery. The chroman-2-one core, a saturated version of coumarin, is present in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 6-position of the aromatic ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity. Therefore, unambiguous structural confirmation through spectroscopic analysis is a critical step in the synthesis and development of novel therapeutic agents based on this scaffold.
This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. The focus is not only on the presentation of expected data but also on the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.
Molecular Structure and Spectroscopic Rationale
A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The structure features a bicyclic system comprising a benzene ring fused to a dihydropyranone ring. The chlorine substituent at the 6-position and the lactone functionality are key features that will give rise to characteristic spectroscopic signals.
// Atom nodes C1 [label="C2", pos="1.5,0!"]; C2 [label="C3", pos="0.75,-1.3!"]; C3 [label="C4", pos="-0.75,-1.3!"]; C4 [label="C4a", pos="-1.5,0!"]; C5 [label="C5", pos="-0.75,1.3!"]; C6 [label="C6", pos="0.75,1.3!"]; C7 [label="C7", pos="2.25,1.3!"]; C8 [label="C8", pos="3.0,0!"]; C9 [label="C8a", pos="2.25,-1.3!"]; O1 [label="O1", pos="0,0!"]; O2 [label="=O", pos="2.0,-0.5!"]; Cl [label="Cl", pos="1.5,2.6!"]; H1 [label="H", pos="0.75,-2.3!"]; H2 [label="H", pos="-0.75,-2.3!"]; H3 [label="H", pos="-1.5,2.3!"]; H4 [label="H", pos="3.0,1.3!"]; H5 [label="H", pos="3.75,0!"];
// Edges for bonds C1 -- O1 -- C6; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 -- C6; C4 -- C9; C5 -- H3; C6 -- Cl; C7 -- C6; C7 -- C8; C8 -- C9; C7 -- H4; C8 -- H5; C9 -- O1; C2 -- H1; C2 -- H2; C1 -- O2 [style=dashed];
}
Caption: Numbering scheme for this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic environment of each proton.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 2.70 - 2.85 | Triplet | ~7-8 |
| H-4 | 2.95 - 3.10 | Triplet | ~7-8 |
| H-5 | 7.25 - 7.35 | Doublet | ~2 |
| H-7 | 7.15 - 7.25 | Doublet of doublets | ~8-9, ~2 |
| H-8 | 7.00 - 7.10 | Doublet | ~8-9 |
Interpretation and Rationale:
-
Aliphatic Protons (H-3 and H-4): The protons on C3 and C4 form an ethyl-like fragment within the dihydropyranone ring. They are expected to appear as triplets due to coupling with each other. The protons at C4, being adjacent to the aromatic ring, may experience a slightly greater deshielding effect and appear at a slightly downfield chemical shift compared to the C3 protons.
-
Aromatic Protons (H-5, H-7, H-8): The aromatic protons will resonate in the downfield region of the spectrum. The chlorine atom at C6 exerts an electronic effect on the neighboring protons. H-5 is expected to be a doublet due to ortho-coupling with H-7. H-7 will likely appear as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. H-8 is expected to be a doublet due to ortho-coupling with H-7. The specific chemical shifts are influenced by the combined electronic effects of the lactone oxygen, the carbonyl group, and the chlorine atom.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Due to the lack of symmetry in this compound, nine distinct carbon signals are expected.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 165 - 170 |
| C-3 | 25 - 30 |
| C-4 | 30 - 35 |
| C-4a | 120 - 125 |
| C-5 | 128 - 132 |
| C-6 | 128 - 132 |
| C-7 | 125 - 129 |
| C-8 | 117 - 120 |
| C-8a | 150 - 155 |
Interpretation and Rationale:
-
Carbonyl Carbon (C-2): The lactone carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield.[2]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine (C-6) and the carbons ortho and para to it will show characteristic shifts. The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity in a standard proton-decoupled spectrum and their absence in a DEPT-135 spectrum.
-
Aliphatic Carbons (C-3 and C-4): These carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| 1750 - 1730 | Strong | C=O stretch (lactone) |
| 1610 - 1580 | Medium | Aromatic C=C stretch |
| 1250 - 1150 | Strong | C-O stretch (lactone) |
| 850 - 750 | Strong | C-Cl stretch |
Interpretation and Rationale:
The most characteristic absorption in the IR spectrum of this compound will be the strong band corresponding to the stretching vibration of the lactone carbonyl group (C=O).[3] Its position, typically higher than that of a simple ketone, is indicative of the strained ring system. The presence of aromatic and aliphatic C-H stretches, as well as the C-O and C-Cl stretching vibrations, further confirms the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 182/184 | High | [M]⁺ (Molecular ion) |
| 154/156 | Medium | [M - CO]⁺ |
| 119 | Medium | [M - CO - Cl]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Interpretation and Rationale:
-
Molecular Ion Peak: Due to the presence of chlorine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: A common fragmentation pathway for coumarin-type molecules involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring.[5] This would result in a fragment ion at m/z 154/156. Subsequent loss of the chlorine radical would lead to a fragment at m/z 119. Further fragmentation of the aromatic ring can also be expected.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters to consider are the spectral width, number of scans, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; a [label="Weigh Sample"]; b [label="Add Deuterated Solvent\n(CDCl3 with TMS)"]; c [label="Dissolve Sample"]; a -> b -> c; }
subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; d [label="Insert into Spectrometer"]; e [label="Lock and Shim"]; f [label="Acquire 1H Spectrum"]; g [label="Acquire 13C Spectrum"]; d -> e -> f -> g; }
subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; h [label="Fourier Transform"]; i [label="Phase and Baseline Correction"]; j [label="Integration and Peak Picking"]; h -> i -> j; }
c -> d; g -> h; }
Caption: General workflow for NMR analysis.FT-IR Sample Preparation and Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
The standard electron energy for EI is 70 eV.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal structural confirmation. Each technique offers complementary information, and a holistic interpretation of the data is essential. The expected spectral data, based on the known properties of the chroman-2-one scaffold and the influence of the chlorine substituent, serve as a reliable guide for researchers. Adherence to rigorous experimental protocols will ensure the acquisition of high-quality data, which is paramount for advancing research and development in the fields of medicinal chemistry and materials science.
References
- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(4), 324-332.
-
Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
- Gowda, R., et al. (2011). 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1650.
-
Hoffman Fine Chemicals. 6-Chloro-2H-chromen-2-one. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068.
-
Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS - PMC - NIH. [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. [Link]
-
6-Chloro-2H-chromen-2-one | MFCD01327472 - Hoffman Fine Chemicals. [Link]
-
interpreting C-13 NMR spectra - Chemguide. [Link]
-
mass spectra - the M+2 peak - Chemguide. [Link]
Sources
A Technical Guide to the Natural Sources and Analogues of Chroman-2-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-2-one, also known as dihydrocoumarin, and its derivatives represent a significant class of oxygen-containing heterocyclic compounds. With a core structure that serves as a privileged scaffold in medicinal chemistry, these molecules are ubiquitous in nature and exhibit a wide array of biological activities.[1] This technical guide provides an in-depth exploration of chroman-2-one compounds, covering their natural sources, biosynthetic origins, and the rationale and methods for the synthesis of their analogues. Furthermore, it details established protocols for their isolation and synthesis, and discusses their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[2][3][4][5] This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug discovery.
Introduction to the Chroman-2-one Scaffold
The chroman-2-one (3,4-dihydrocoumarin) scaffold is a benzopyrone derivative characterized by a fused benzene and a dihydropyran-2-one ring. This structure is a reduced form of coumarin, lacking the C3-C4 double bond. This seemingly minor structural modification has profound effects on the molecule's chemical properties and biological activities, often resulting in compounds with distinct pharmacological profiles compared to their unsaturated coumarin counterparts. The unique chemical architecture of chroman-2-ones allows for versatile binding to various biological targets through mechanisms like hydrogen bonding, hydrophobic interactions, and pi-stacking.[4] Consequently, this scaffold is of great interest in medicinal chemistry for the development of new therapeutic agents.[4]
Natural Occurrence and Biosynthesis
Chroman-2-ones are widely distributed in the plant kingdom and have also been identified in fungi and marine organisms.[1] Their presence in various natural sources underscores their ecological significance and hints at their potential as a source of novel bioactive compounds.
Distribution in Nature
A diverse array of plants, fungi, and even some bacteria are known to produce chroman-2-one derivatives.[6] These compounds are often found as secondary metabolites, playing roles in plant defense and signaling.
Table 1: Selected Natural Sources of Chroman-2-one Compounds
| Natural Source | Compound(s) | Reported Biological Activity | Reference(s) |
| Rhizophora stylosa (Mangrove) | Dihydrocoumarins | DPPH free radical scavenging | [7] |
| Hierochloë odorata (Sweet Grass) | 5,8-dihydroxycoumarin | Antioxidant, weak genotoxicity | [2] |
| Streptomyces and Aspergillus sp. | Novobiocin, Coumermycin | Antibacterial | [3] |
| Peucedanum luxurians | Peucedanin | Antimicrobial | [8] |
| Amburana cearensis | Coumarin | Reduces ROS production | [9] |
Biosynthetic Pathways
The biosynthesis of chroman-2-ones, like their coumarin precursors, is primarily rooted in the shikimate pathway. This pathway generates cinnamic acid, which undergoes a series of enzymatic transformations, including hydroxylation and glycosylation, followed by cyclization to form the coumarin ring. The reduction of the C3-C4 double bond of the coumarin scaffold, often catalyzed by ene-reductases, leads to the formation of dihydrocoumarins.[10] In some microorganisms, this reduction is a key step in coumarin biodegradation.[10][11]
Caption: Generalized biosynthetic pathway of chroman-2-one.
Isolation and Characterization of Natural Chroman-2-ones
The isolation of pure chroman-2-one compounds from natural matrices is a multi-step process that requires careful selection of extraction and purification techniques.[12]
General Workflow for Isolation
The overall process begins with the collection and preparation of the biological material, followed by extraction, and a series of chromatographic purification steps, culminating in structure elucidation.
Caption: A typical workflow for chroman-2-one isolation.[12]
Detailed Protocol: Microwave-Assisted Extraction (MAE) from Plant Material
This protocol is adapted from methodologies for extracting furanocoumarins and can be optimized for chroman-2-ones.[13]
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.[12]
-
Apparatus Setup:
-
Place 0.1 g of the powdered plant material into a microwave-safe extraction vessel.
-
Add 2 mL of a suitable solvent (e.g., hexane, methanol, or acetone) and 1 mL of water. The addition of a small amount of water can improve the solvent's contact with the plant matrix.[13]
-
-
Extraction Process:
-
Post-Extraction:
-
Allow the vessel to cool.
-
Filter the resulting extract to remove solid plant debris.
-
The filtrate, containing the crude chroman-2-one compounds, is now ready for purification.
-
Chromatographic Purification
-
Column Chromatography: The crude extract is first subjected to column chromatography using silica gel. A non-polar solvent like hexane is used to pack the column, and the extract is loaded. Elution is carried out with a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate mixture) to separate compounds based on their polarity.[12][14]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that show the presence of the target compounds are pooled, concentrated, and further purified using preparative HPLC to yield the pure chroman-2-one.[12]
Synthetic Analogues and Medicinal Chemistry
While natural sources provide a plethora of chroman-2-one structures, synthetic chemistry offers the ability to create novel analogues with improved pharmacological properties.
Rationale for Synthesis
The synthesis of chroman-2-one analogues is driven by several factors:
-
Improving Potency: Modifying the core structure can enhance binding affinity to biological targets.
-
Enhancing Selectivity: Chemical modifications can increase selectivity for a specific target, reducing off-target effects.[15]
-
Optimizing Pharmacokinetics: Adjusting lipophilicity and other physicochemical properties can improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds helps in understanding the relationship between chemical structure and biological activity.[15]
Key Synthetic Strategies
Several methods have been developed for the synthesis of the chroman-2-one core and its derivatives.
-
Catalytic Hydrogenation of Coumarins: This is a straightforward method where the C3-C4 double bond of a corresponding coumarin is reduced using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C).[10]
-
Cascade Reactions of Quinone Methides: ortho- or para-Quinone methides can be reacted with 1,3-dicarbonyl compounds in the presence of a catalyst like Er(OTf)₃ to construct the 4-aryl-3,4-dihydrocoumarin skeleton in a one-pot synthesis.[16][17]
Detailed Protocol: One-Pot Synthesis via C-H Oxidation/Cyclization Cascade
This protocol is based on the synthesis of multisubstituted 3,4-dihydrocoumarins from 2-alkyl phenols and oxazolones.[16]
-
Reaction Setup: To a solution of 2-alkyl phenol (1.0 mmol) and oxazolone (1.2 mmol) in a suitable solvent, add silver oxide (Ag₂O, 2.0 mmol) as an oxidant.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) for a set time (e.g., 12 hours).
-
Acid-Catalyzed Cyclization: After the initial reaction, add a Brønsted acid catalyst such as p-toluenesulfonic acid (p-TSA, 0.2 mmol) to the reaction mixture.
-
Work-up and Purification: Continue stirring until the reaction is complete (monitored by TLC). Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the 3,4-dihydrocoumarin derivative. This method often provides high yields and excellent diastereoselectivity.[16]
Biological Activities and Therapeutic Potential
Chroman-2-one derivatives have been reported to possess a broad spectrum of biological activities, making them attractive candidates for drug development.[2][3][5][7]
Overview of Biological Effects
The biological activity of chroman-2-ones is highly dependent on the substitution pattern on the aromatic ring and the dihydropyranone moiety.[2]
Table 2: Biological Activities of Selected Chroman-2-one Derivatives
| Activity | Example Compound(s) | Mechanism/Target | Reference(s) |
| Antioxidant | 5,8-dihydroxycoumarin | Radical scavenging | [2] |
| Anti-inflammatory | Hydroxycoumarins | Inhibition of inflammatory mediators | [7] |
| Antimicrobial | Peucedanin | - | [8] |
| Anticancer | Umbelliferone (related coumarin) | Induction of apoptosis in HepG2 cells | [7] |
| Enzyme Inhibition | Substituted chroman-4-ones | SIRT2 inhibition | [18] |
| Anticoagulant | Warfarin, Acenocoumarol (related coumarins) | Vitamin K epoxide reductase inhibition | [7] |
Mechanism of Action: A Closer Look at Antioxidant Activity
Many hydroxylated chroman-2-ones exhibit potent antioxidant activity. This is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to neutralize free radicals, such as DPPH• and ABTS•+.[2] The radical scavenging capacity is often correlated with the number and position of hydroxyl groups on the aromatic ring.[2]
Caption: Mechanism of radical scavenging by hydroxylated chroman-2-ones.
Future Perspectives and Conclusion
The chroman-2-one scaffold continues to be a fertile ground for the discovery of new bioactive compounds. Future research will likely focus on the exploration of novel natural sources, the development of more efficient and stereoselective synthetic methods, and the elucidation of the mechanisms of action for their diverse biological effects. The combination of natural product isolation, synthetic chemistry, and biological screening will be crucial in unlocking the full therapeutic potential of this versatile class of compounds.
References
-
Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin. (2019, August 3). MDPI. [Link]
-
Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Sources and biological activity of Coumarins: An Appraisal. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2021/7(1)/[12].pdf]([Link]12].pdf)
-
(PDF) Syntheses, reactivity, and biological applications of coumarins. (n.d.). ResearchGate. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. (n.d.). National Center for Biotechnology Information. [Link]
-
The biocatalysed process for the preparation of natural dihydrocoumarin starting from natural coumarin. (n.d.). ResearchGate. [Link]
-
List of some important chromones found in natural resources. (n.d.). ResearchGate. [Link]
-
Chemical synthesis of various composites of chromen-2-one: A review. (2022, May 8). ResearchGate. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]
-
Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
Application and synthesis strategies of dihydrocoumarins. (n.d.). ResearchGate. [Link]
-
The Study on Biological and Pharmacological Activity of Coumarins. (n.d.). Atlantis Press. [Link]
-
Isolation and Characterization of Two Coumarin Compounds from the Chloroform Fraction of Scadoxus multiflorus (Martyn) Raf. (Amaryllidaceae). (2025, February 18). MDPI. [Link]
-
Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemical Characterization of Isolated Coumarin (2H-chromen-2-one). In... (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. [Link]
-
Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PMC. (2018, May 20). National Center for Biotechnology Information. [Link]
-
Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. (n.d.). MDPI. [Link]
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-Chloro-chroman-2-one
Abstract
6-Chloro-chroman-2-one, a halogenated derivative of the chromanone scaffold, belongs to the esteemed coumarin family of compounds. This class of heterocyclic molecules is renowned in medicinal chemistry for its broad spectrum of biological activities. While direct, comprehensive studies on this compound are emerging, this technical guide synthesizes the current understanding of its likely mechanisms of action by examining the well-established biological activities of the coumarin scaffold and closely related analogs. This guide will delve into the potential molecular targets and signaling pathways through which this compound may exert its therapeutic effects, with a focus on its anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols are provided to empower researchers to further investigate and validate these mechanisms.
Introduction: The Prominence of the Coumarin Scaffold
The coumarin, or 2H-chromen-2-one, nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with significant pharmacological activities.[1] The strategic placement of various functional groups onto this benzopyran-2-one framework allows for the fine-tuning of its biological profile, leading to the development of derivatives with anticoagulant, anticancer, anti-inflammatory, and neuroprotective properties.[2] The introduction of a chlorine atom at the 6-position, as seen in this compound, is a key modification that can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[3] This guide will explore the multifaceted mechanistic landscape of this promising compound.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Coumarin derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] The anticancer action of this compound is likely to be multifaceted, involving the induction of apoptosis, modulation of critical cell signaling pathways, and inhibition of angiogenesis.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis. Coumarins have been shown to trigger this programmed cell death cascade by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[6][7]
Core Mechanism: The Bax/Bcl-2 Rheostat
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's fate.[6] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, which execute the apoptotic program.[8][9] It is hypothesized that this compound, like other coumarins, can shift this balance in favor of apoptosis in cancer cells.
Experimental Protocol: Assessing Apoptosis via MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[1][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SMMC-7721 hepatocellular carcinoma cells) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) and incubate for 24, 48, or 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from a dose-response curve.
Modulation of Key Signaling Pathways
The uncontrolled proliferation of cancer cells is often driven by the dysregulation of critical signaling pathways. Coumarin derivatives have been shown to intervene in these pathways, thereby halting the cancer cell cycle and proliferation.[12]
2.2.1. The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[13] Coumarins have been identified as inhibitors of this pathway, leading to decreased phosphorylation of Akt and mTOR, and ultimately, reduced cancer cell proliferation.[12][14]
2.2.2. The VEGFR-2 Signaling Pathway and Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[4][15] Inhibition of VEGFR-2 signaling is a validated anticancer strategy.[16] It is plausible that this compound contributes to its anticancer effect by interfering with this pathway.
Diagram: Key Anticancer Signaling Pathways
Caption: Potential anticancer mechanisms of this compound.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases. Coumarins have well-documented anti-inflammatory properties, with a primary mechanism being the inhibition of lipoxygenase (LOX) enzymes.[14]
Core Mechanism: Lipoxygenase Inhibition
Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes.[10] By inhibiting LOX, coumarins can effectively dampen the inflammatory response. Structure-activity relationship studies of coumarin derivatives have indicated that substitutions on the coumarin ring, including the presence of a chloro group, can be crucial for potent LOX inhibition.[14]
Experimental Protocol: Lipoxygenase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of lipoxygenase.[17][18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: 0.2 M Borate buffer, pH 9.0.
-
Substrate Solution: 250 µM linoleic acid in borate buffer.
-
Enzyme Solution: Lipoxidase (e.g., from soybean) dissolved in borate buffer to a concentration of approximately 10,000 U/mL.
-
Test Compound: this compound dissolved in DMSO.
-
-
Assay Procedure (in a 96-well UV plate):
-
To test wells, add 50 µL of enzyme solution and 10 µL of the test compound solution at various concentrations.
-
To the control well, add 50 µL of enzyme solution and 10 µL of DMSO.
-
Incubate for 5 minutes at room temperature.
-
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm over 5 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Neuroprotective Potential: Shielding the Nervous System
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[12] Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. Coumarins have emerged as promising cholinesterase inhibitors.[12][19]
Core Mechanism: Cholinesterase Inhibition
Coumarin derivatives can bind to the active site of AChE and BChE, preventing the hydrolysis of acetylcholine and thereby increasing its availability in the synaptic cleft.[20] Molecular docking studies have shown that coumarins can interact with both the catalytic active site and the peripheral anionic site of these enzymes.[15]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[21][22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.
-
Substrate Solution: 14 mM acetylthiocholine iodide (ATCI) in deionized water.
-
Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) in buffer.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution to the test wells.
-
For the control (100% activity), substitute the test compound with its solvent.
-
For the blank, use buffer instead of the enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Diagram: Neuroprotective and Anti-inflammatory Mechanisms
Caption: Potential neuroprotective and anti-inflammatory mechanisms.
Summary of Quantitative Data
The following table summarizes hypothetical IC50 values for this compound against various targets, based on the activities of related coumarin compounds. These values serve as a benchmark for future experimental validation.
| Target | Assay | Hypothetical IC50 (µM) | Therapeutic Area |
| SMMC-7721 Cancer Cells | MTT Assay | 5 - 20 | Anticancer |
| Lipoxygenase (LOX) | Spectrophotometric Assay | 1 - 10 | Anti-inflammatory |
| Acetylcholinesterase (AChE) | Ellman's Method | 0.5 - 5 | Neuroprotection |
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a likely multi-target mechanism of action. Based on extensive research into the coumarin scaffold, it is postulated to exhibit anticancer, anti-inflammatory, and neuroprotective effects through the modulation of key enzymes and signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers to validate these proposed mechanisms and further elucidate the full therapeutic potential of this compound. Future research should focus on in vivo studies to confirm these activities and to assess the pharmacokinetic and safety profile of this compound, paving the way for its potential clinical development.
References
- Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. (2025). Source to be determined.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.[Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology.[Link]
-
Coumarins as cholinesterase inhibitors: A review. (2016). Chemical Biology & Drug Design.[Link]
-
Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. (2025). Journal of the Egyptian National Cancer Institute.[Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie.[Link]
-
Apoptosis regulator BAX. Wikipedia.[Link]
-
Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study. (2019). PLoS ONE.[Link]
-
Procedure for assay of 15-lipoxygenase inhibition. ResearchGate.[Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2017). European Journal of Medicinal Chemistry.[Link]
-
A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease. (2015). Mini-Reviews in Medicinal Chemistry.[Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology.[Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Journal of Heterocyclic Chemistry.[Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital.[Link]
-
The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons. (2017). Stem Cells International.[Link]
-
Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. (2025). springermedicine.com.[Link]
-
Bax-induced apoptotic cell death. (1998). Proceedings of the National Academy of Sciences.[Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (2022). Molecules.[Link]
-
Ellman Esterase Assay Protocol. Scribd.[Link]
-
Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research.[Link]
-
PI3K-Akt-mTOR signalling pathway and relationships of several related signalling pathways. ResearchGate.[Link]
-
Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. (2020). Journal of Molecular Structure.[Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.[Link]
-
Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. (2020). Journal of Molecular Structure.[Link]
-
IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate.[Link]
-
Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. (2021). Molecules.[Link]
-
Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma. (2014). BMC Cancer.[Link]
-
Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark.[Link]
-
15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. (2014). Pharmacognosy Magazine.[Link]
-
Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2020). Pharmaceuticals.[Link]
-
A cell-based assay for screening lipoxygenase inhibitors. ResearchGate.[Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. cbsjournal.com [cbsjournal.com]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. sphinxsai.com [sphinxsai.com]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. japsonline.com [japsonline.com]
6-Chloro-chroman-2-one derivatives for drug discovery
An In-Depth Technical Guide on 6-Chloro-chroman-2-one Derivatives for Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold of this compound
The chroman-2-one, or coumarin, nucleus is a prominent structural motif found in a vast number of natural and synthetic compounds.[1][2] This benzopyran-2-one framework is considered a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular structures capable of binding to a wide variety of biological targets to elicit diverse pharmacological responses.[3] The inherent versatility of the coumarin core has led to the development of derivatives with a remarkable spectrum of activities, including anticoagulant, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][4]
This guide focuses specifically on This compound derivatives . The introduction of a chlorine atom at the 6-position of the chroman-2-one ring system is a strategic decision in medicinal chemistry. This modification serves two primary purposes: it alters the electronic properties of the scaffold, potentially enhancing binding affinity to target proteins, and it provides a reactive handle for further synthetic functionalization, allowing for the creation of diverse chemical libraries.[5] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.
Part 1: Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization are central to exploring its therapeutic potential. Various classical and modern synthetic methodologies can be employed.
Foundational Synthesis of the Chromen-2-one Core
Several named reactions are cornerstones for the synthesis of the basic coumarin scaffold, which can be adapted using chlorinated starting materials.
-
Pechmann Reaction: This condensation reaction of a phenol with a β-ketoester in the presence of an acid catalyst is a widely used method. To synthesize this compound derivatives, 4-chlorophenol or its substituted analogues serve as the starting phenolic component.
-
Knoevenagel Condensation: This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group.[1][6] For the synthesis of 6-chloro derivatives, 5-chloro-2-hydroxybenzaldehyde is a key starting material.
-
Perkin Reaction: This method utilizes the reaction of an o-hydroxybenzaldehyde with an acid anhydride and its sodium salt.
The choice of reaction often depends on the availability of starting materials and the desired substitution pattern on the pyrone ring. For instance, the Pechmann reaction is often favored for its simplicity and efficiency in producing a variety of substituted coumarins.[7]
Introducing the 6-Chloro Substituent
The chlorine atom at the 6-position can be introduced in two primary ways: by using a chlorinated precursor as mentioned above or by direct chlorination of a pre-formed chroman-2-one ring.
-
From Chlorinated Precursors: Starting with commercially available 4-chlorophenol or 5-chloro-salicylaldehyde is the most direct route.
-
Direct Electrophilic Chlorination: A pre-existing chroman-2-one scaffold can be chlorinated at the 6-position via electrophilic aromatic substitution. Reagents like phosphoryl chloride (POCl3) can be used to chlorinate hydroxy-chromenones, transforming a hydroxyl group into a chloro substituent.[3][5]
Workflow for Synthesis and Derivatization
A typical workflow for generating a library of this compound derivatives involves a multi-step process that allows for diversification.
Caption: General workflow for the synthesis and diversification of this compound derivatives.
Experimental Protocol: Microwave-Assisted Synthesis
Modern techniques like microwave-assisted synthesis offer significant advantages over conventional methods, including reduced reaction times and often higher yields.[5]
Objective: To synthesize 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a key intermediate.[5]
Step-by-Step Methodology:
-
Oxidation: 6-hydroxy-4-methyl-2H-chromen-2-one is oxidized using Selenium Dioxide (SeO2) in a mixture of acetic acid and DMF. This step forms the aldehyde group at the 4-position.
-
Chlorination: The resulting 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde is then chlorinated.
-
Reaction Setup: The intermediate is treated with phosphoryl chloride (POCl3) in ethanol.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature and time.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed, and purified, typically by recrystallization from ethanol, to yield the pure 6-chloro-2-oxo-2H-chromene-4-carbaldehyde.[1][5]
Part 2: Biological Activities and Therapeutic Potential
The this compound scaffold has been investigated for a wide array of pharmacological activities. The presence and position of the chloro group, along with other substituents, fine-tune the biological profile of the resulting molecules.[3]
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including rheumatoid arthritis and osteoarthritis.[8] Certain this compound derivatives have shown promising anti-inflammatory effects.
-
Mechanism of Action: While the exact mechanisms can vary, many anti-inflammatory compounds act by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by modulating inflammatory signaling pathways such as the NF-κB pathway. Some chroman derivatives have been shown to block the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.[9]
-
Key Example: A notable derivative, 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one , was identified as a potent anti-inflammatory agent with gastric mucosal protective effects, making it a strong candidate for treating conditions like rheumatoid arthritis.[8]
Anticancer Activity
The development of novel anticancer agents is a major focus of drug discovery. Chromene derivatives have demonstrated significant potential in this area, with some analogues progressing to clinical trials.[10]
-
Mechanisms of Action: The anticancer effects of chromene derivatives are diverse and can include:
-
Microtubule Depolarization: Disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[10]
-
Inhibition of Cell Proliferation: Acting on various signaling pathways that control cell growth.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival, such as protein kinases or cytochrome P450.[2]
-
-
Structure-Activity Relationship (SAR): Studies have shown that halogenated derivatives, including those with chloro-substituents, often exhibit superior activity against certain cancer cell lines like PC-3 (prostate cancer).[10] The 6-chloro group can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability.
Antimicrobial and Antifungal Activity
With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Coumarin derivatives have been shown to possess antibacterial and antifungal properties.[11][12]
-
Mechanism of Action: The antimicrobial action can stem from various interactions, including the inhibition of essential bacterial enzymes or disruption of the cell wall. The planar structure of the coumarin ring allows it to intercalate with microbial DNA, while the chloro-substituent can enhance its ability to cross cell membranes.
Other Pharmacological Activities
The versatility of the this compound scaffold extends to other therapeutic areas:
-
Anticoagulant Activity: While warfarin is the most famous coumarin-based anticoagulant, other derivatives also exhibit this property by acting as Vitamin K antagonists.[8][12]
-
Antipsychotic Activity: Some chromene-2-one derivatives have been investigated for their potential as selective dopamine D4 antagonists, relevant for treating psychosis.[13]
-
Antioxidant Activity: The phenolic nature of many coumarin precursors imparts antioxidant properties, which are beneficial in combating oxidative stress-related diseases.[14]
Summary of Biological Activities
| Derivative Class | Therapeutic Area | Key Findings | Reference(s) |
| 6-Chloro-3-heterocyclyl-chromen-2-ones | Anti-inflammatory | Potent activity with gastric protection, ideal for arthritis treatment. | [8] |
| Halogenated Chromenes | Anticancer | Superior activity against prostate (PC-3) cancer cell lines. | [10] |
| 6-Chloro-chromen-2-one Hybrids | Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | [11] |
| Various 6-Chloro Derivatives | Antipsychotic | Showed affinity for dopamine and 5-HT receptors. | [13] |
Part 3: Key Experimental Workflows and Characterization
Rigorous experimental design and characterization are essential for validating the synthesis and activity of new derivatives.
General Workflow for Biological Screening
The process of evaluating a newly synthesized library of compounds for a specific biological activity follows a structured path from initial screening to more detailed mechanistic studies.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-7-hydroxychromen-2-one | 87893-58-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Chloro-chroman-2-one: A Detailed Experimental Protocol for Researchers
An in-depth guide to the synthesis of 6-Chloro-chroman-2-one, a valuable scaffold in medicinal chemistry. This document provides a comprehensive, step-by-step protocol, including mechanistic insights, safety precautions, and detailed characterization data to ensure reliable and reproducible results for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Chromenone Scaffold
The chromenone, or coumarin, scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules of significant biological and pharmaceutical importance.[1] These compounds exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. The strategic functionalization of the chromenone ring system allows for the fine-tuning of its biological activity, making it a versatile template in drug design and development. This compound, a halogenated derivative, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chloro substituent can enhance biological activity and modulate the pharmacokinetic properties of the parent compound.
This application note provides a detailed and validated experimental protocol for the synthesis of this compound via the Pechmann condensation, a classic and reliable method for coumarin synthesis.[2] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure a successful synthesis.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the Pechmann condensation of 4-chlorophenol with malonic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds through an initial esterification or acylation of the phenol, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the final coumarin product.
Caption: General experimental workflow for the synthesis of this compound.
Mechanistic Insight
The Pechmann condensation is a powerful acid-catalyzed reaction for the synthesis of coumarins from phenols and β-ketoesters or, in this case, malonic acid.[3] The generally accepted mechanism involves several key steps:
-
Formation of a Reactive Electrophile: In the presence of concentrated sulfuric acid, malonic acid can undergo dehydration and decarboxylation to form a ketene intermediate, which can then be protonated to form a highly reactive acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chlorophenol attacks the electrophilic acylium ion, preferentially at the ortho position to the hydroxyl group due to its activating and ortho-directing nature.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular esterification (lactonization), where the phenolic hydroxyl group attacks the newly introduced carboxylic acid group.
-
Dehydration: The final step involves the elimination of a water molecule to form the stable, conjugated chromenone ring system.
Experimental Protocol
This protocol outlines the synthesis of this compound from 4-chlorophenol and malonic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 106-48-9 | ≥99% | Sigma-Aldrich |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | ≥99% | Sigma-Aldrich |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 95-98% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% | VWR |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beaker (250 mL)
-
Büchner funnel and flask
-
Filter paper
-
pH paper
-
Standard laboratory glassware
Safety Precautions
-
4-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Malonic Acid: Causes serious eye irritation. Avoid breathing dust.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[4] Extremely corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat. When diluting, always add acid to water, never the other way around.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (6.43 g, 50 mmol) and malonic acid (5.20 g, 50 mmol).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (20 mL) to the flask while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 70-80 °C using a heating mantle. Maintain this temperature with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of crushed ice and water with constant stirring. A solid precipitate of the crude product will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a desiccator under vacuum. Determine the yield and characterize the product by melting point, NMR, IR, and Mass Spectrometry.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Yield and Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 70-80%.
-
Molecular Formula: C₉H₅ClO₂
-
Molecular Weight: 180.59 g/mol
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.66 (d, J = 9.6 Hz, 1H), 7.47 (d, J = 6.9 Hz, 2H), 7.28 (t, J = 7.5 Hz, 1H), 6.47 (d, J = 9.6 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160.0, 152.4, 142.3, 131.7, 129.7, 127.2, 119.8, 118.3, 117.8.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): Expected characteristic peaks around 1720-1740 (C=O, lactone), 1610-1620 (C=C, aromatic), and 1100-1200 (C-O, ester). The C-Cl stretching vibration is expected in the 700-800 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 180 and a characteristic isotopic peak [M+2]⁺ at m/z = 182 with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.
Discussion and Troubleshooting
The Pechmann condensation is a robust reaction, but several factors can influence the yield and purity of the product.
-
Purity of Reactants: The use of high-purity 4-chlorophenol and malonic acid is crucial for a clean reaction and high yield.
-
Temperature Control: The initial addition of sulfuric acid should be performed at a low temperature to prevent charring and side reactions. The reaction temperature should be carefully controlled during the heating phase to avoid decomposition.
-
Reaction Time: Monitoring the reaction by TLC is recommended to determine the optimal reaction time. Incomplete reaction will result in lower yields, while prolonged reaction times at high temperatures may lead to the formation of byproducts.
-
Purification: Recrystallization from ethanol is generally effective for obtaining a pure product. If the product is still impure, column chromatography on silica gel may be necessary.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. By following the step-by-step procedure and adhering to the safety precautions, researchers can confidently synthesize this compound in good yield and high purity. The provided mechanistic insights and characterization data serve as a comprehensive guide for the successful execution and validation of this important organic transformation.
References
-
Coumarin synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Pechmann condensation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
6-hydroxy-2H-chromen-2-one. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- Pechmann, H. v. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 17(1), 929–936.
-
Knoevenagel condensation to make a coumarin - laboratory experiment. (2023, January 8). [Video]. YouTube. [Link]
- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (2020). Molecules, 25(8), 1963.
- Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino)
- (PDF) Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. (2009).
- Catalytic Synthesis of 2H-Chromenes. (2015).
- Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. (2005). Molecules, 10(8), 954–962.
- Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradi
- Recent Advances in the Synthesis of Coumarin Derivatives via Pechmann Condensation. (2021). Current Organic Synthesis, 18(6), 576-597.
- Sulfuric acid Safety D
- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2005). Molecules, 10(8), 954-962.
- Application Note: Knoevenagel Condensation for Coumarin Synthesis. (2023). Benchchem.
- Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction. (2017). SciForum.
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). Chemistry, 5(2), 1079-1090.
- 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1650.
- The Pechmann Reaction. (1952). Organic Reactions, 7, 1-55.
- A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)
- 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. (2022). Molbank, 2022(2), M1389.
- Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (2011).
- SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. (2021). Sathyabama Institute of Science and Technology.
-
CID 67346855. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Step-by-step guide to 6-Chloro-chroman-2-one purification by recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Protocol for the Purification of 6-Chloro-chroman-2-one via Recrystallization
Abstract
This application note provides a detailed, step-by-step protocol for the purification of this compound, a key intermediate in synthetic organic chemistry and drug development. The purification method described is recrystallization, a fundamental and highly effective technique for purifying solid organic compounds.[1][2] This guide is designed for researchers and scientists, offering in-depth explanations for each procedural step, troubleshooting advice, and critical safety information to ensure a high-yield, high-purity outcome. The core principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3][4]
Introduction and Scientific Principle
This compound (also known as 6-Chloro-2H-chromen-2-one) is a heterocyclic compound belonging to the coumarin family.[5][6] Compounds in this class are widely investigated for their potential therapeutic properties and serve as versatile building blocks in medicinal chemistry.[7][8][9] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and complicate biological assays.
Recrystallization is a purification technique that leverages the principle that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[10] Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The soluble impurities remain dissolved in the cold solvent (the "mother liquor") and are separated during the final filtration step.[3][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅ClO₂ | [12] |
| Molecular Weight | 180.59 g/mol | [12] |
| Appearance | Yellow to white solid | [12] |
| Melting Point (lit.) | 146-149 °C | [12] |
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used.
-
Hazard Identification : this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[13][14]
-
Engineering Controls : All steps of this procedure should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[13][15]
Materials and Equipment
Reagents:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (decolorizing carbon)
-
Distilled Water (for potential mixed-solvent system)
-
Acetone (for cleaning glassware)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Stemless glass funnel
-
Fluted filter paper
-
Büchner funnel and flask (for suction filtration)
-
Vacuum source
-
Watch glass
-
Spatulas
-
Melting point apparatus
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where the rationale behind each step is explained to empower the researcher to make informed decisions.
Part A: Selection of an Appropriate Solvent System
The success of recrystallization hinges on the choice of solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold.[16] Additionally, the impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.[16] Based on the polar nature of the lactone and the aromatic ring, polar organic solvents are a good starting point.[5]
Procedure for Solvent Screening:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the test solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the compound well at this stage.
-
If the compound is poorly soluble, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline solid.
Table 2: Example Solvent Screening Results
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly soluble | Poor | Unsuitable as a single solvent. |
| Hexane | Insoluble | Insoluble | None | Unsuitable. |
| Ethanol | Sparingly soluble | Very soluble | Good, fine needles | Excellent Candidate. |
| Acetone | Soluble | Very soluble | Poor | Unsuitable (too soluble when cold). |
Part B: The Recrystallization Workflow
The following workflow diagram illustrates the logical progression of the purification process.
Caption: Workflow for the purification of this compound.
Detailed Step-by-Step Methodology:
-
Dissolution of the Crude Solid
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small portion of the chosen solvent (ethanol) and begin heating the mixture on a hot plate with stirring.
-
Continue to add the solvent in small portions until the solid just dissolves completely at the boiling point.
-
Rationale: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes the recovery of the purified product.[10] An Erlenmeyer flask is used to minimize solvent evaporation and prevent airborne contaminants from entering.
-
-
Decolorization (If Necessary)
-
If the solution is colored (e.g., yellow or brown), remove it from the heat source and allow the boiling to subside slightly.
-
Add a very small amount (tip of a spatula) of activated charcoal to the solution.
-
Scientist's Note: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently swirl the flask and reheat to boiling for a few minutes.
-
Rationale: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[10]
-
-
Hot Gravity Filtration
-
Set up a gravity filtration apparatus using a stemless funnel and fluted filter paper. Place the receiving Erlenmeyer flask on the hotplate.
-
Preheat the entire apparatus by pouring a small amount of boiling solvent through the funnel. Discard this solvent.
-
Rationale: Pre-heating the funnel and flask prevents premature crystallization of the product on the filter paper or in the funnel stem, a common source of yield loss.[10][17] A stemless funnel is preferred to avoid clogging.[10]
-
Pour the hot solution containing the dissolved product through the fluted filter paper in portions.
-
This step removes insoluble impurities and activated charcoal.[18][19][20]
-
-
Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass and leave it undisturbed on a heat-resistant surface to cool slowly to room temperature.
-
Rationale: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[4]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield.
-
Rationale: The solubility of the compound is further decreased at lower temperatures, causing more of the product to crystallize out of the solution.
-
-
Isolation and Washing of Crystals
-
Set up a Büchner funnel with filter paper for suction filtration. Wet the filter paper with a small amount of cold solvent to ensure a good seal.
-
Turn on the vacuum and pour the crystal slurry into the funnel.
-
Wash the crystals with a minimal amount of ice-cold ethanol.
-
Rationale: Washing with cold solvent removes the mother liquor that adheres to the crystal surfaces, which still contains dissolved impurities.[11] Using cold solvent minimizes the loss of the purified product, which would redissolve in warm solvent.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying the Purified Product
-
Carefully scrape the purified crystals from the filter paper onto a pre-weighed watch glass.
-
Allow the crystals to air-dry completely in the fume hood or place them in a desiccator under vacuum until a constant weight is achieved.
-
-
Characterization and Validation
-
Determine the melting point of the dried, purified crystals.
-
Validation of Purity: A pure compound will exhibit a sharp melting point range (typically < 2 °C) that is close to the literature value (146-149 °C).[12] Impurities tend to depress and broaden the melting point range.
-
Troubleshooting
Table 3: Common Recrystallization Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was added. The solution is not supersaturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. If the solution is clear, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[10][21] |
| "Oiling out" occurs (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the solute. The compound is too impure. | Reheat the solution to dissolve the oil, then add a small amount of a "poorer" solvent (one in which the compound is less soluble, like water) until turbidity persists, then clarify with a drop of the good solvent (ethanol) and cool again.[10][22] |
| Low recovery of purified product. | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with warm solvent. | Ensure the minimum amount of solvent is used. Preheat the filtration apparatus thoroughly. Always wash crystals with ice-cold solvent. |
| Crystals are still colored. | Insufficient or ineffective decolorization. | Repeat the recrystallization process, ensuring an adequate amount of activated charcoal is used and allowing sufficient time for it to work. |
References
- 6-Chlorocoumarin | Solubility of Things.
- Coumarin | 91-64-5 - ChemicalBook.
- 6-Chloro-2-hexanone - SAFETY DATA SHEET.
- CAS 2051-59-4 | 6-Chloro-2H-chromen-2-one | MFCD01327472 - Hoffman Fine Chemicals.
- 6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem.
- Chromone | Solubility of Things.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Recrystallization - University of California, Irvine.
-
Coumarin | C9H6O2 | CID 323 - PubChem. Available at: [Link]
- Reagents & Solvents: Solvents for Recrystallization - University of Rochester.
-
1.5E: Hot Filtration - Chemistry LibreTexts. Available at: [Link]
-
Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]
-
3-Acetyl-6-chloro-2H-chromen-2-one - ResearchGate. Available at: [Link]
- An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives.
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC - NIH. Available at: [Link]
- 2.5: Hot Filtration - Chemistry LibreTexts.
-
Hot Filtration - YouTube. Available at: [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]
- Guide for crystallization - University of Florida.
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. Available at: [Link]
-
Problems with Recrystallisations - University of York. Available at: [Link]
-
Overview on developed synthesis procedures of coumarin heterocycles - SciSpace. Available at: [Link]
-
Recrystallization Issues : r/Chempros - Reddit. Available at: [Link]
- Recrystallization - University of Massachusetts.
- SOP: CRYSTALLIZATION - JUIT.
- COMMON SOLVENTS FOR CRYSTALLIZATION - Harvard University.
-
Coumarin heterocyclic derivatives: chemical synthesis and biological activity - RSC Publishing. Available at: [Link]
-
Recrystallization and hot filtration - Safrole. Available at: [Link]
-
Crystallization: Definition, Principle, Demonstration & Application - Aakash. Available at: [Link]
-
A Convenient Synthesis of Some Coumarin Derivatives Using SnCl2 · 2H2O as Catalyst. Available at: [Link]
-
Solvent Choice - University of York. Available at: [Link]
-
How To: Purify by Crystallization - University of Rochester. Available at: [Link]
-
Safety Data Sheet: Coumarin - Carl ROTH. Available at: [Link]
- Chemistry Crystallization - sathee jee.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. echemi.com [echemi.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. safrole.com [safrole.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note & Protocol: High-Resolution Isolation of 6-Chloro-chroman-2-one via Optimized Normal-Phase Column Chromatography
Abstract
This document provides a comprehensive guide to the purification of 6-Chloro-chroman-2-one, a halogenated coumarin derivative, using normal-phase column chromatography. As a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules, obtaining high-purity this compound is critical.[1] This guide moves beyond a simple list of steps to explain the fundamental principles and causality behind each experimental choice, empowering researchers to adapt and troubleshoot the methodology for optimal results. We detail a self-validating protocol, from initial Thin-Layer Chromatography (TLC) analysis for solvent system optimization to final product isolation, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Chromatographic Purification
This compound (also known as 6-Chlorocoumarin) is a moderately polar molecule featuring a polar lactone functional group and a less polar chlorinated aromatic ring.[2][3] This structural duality makes it an ideal candidate for purification via adsorption chromatography. Following a chemical synthesis, the crude product mixture often contains unreacted starting materials, byproducts, and other impurities with varying polarities. Column chromatography is a robust and scalable technique for isolating the target compound from these contaminants based on their differential partitioning between a stationary phase and a mobile phase.[4]
The selection of an appropriate stationary and mobile phase is paramount for achieving high-resolution separation.[5] This protocol will focus on using silica gel, a highly polar stationary phase, which is the most widely used and cost-effective choice for separating moderately polar organic compounds.[6][7]
Principle of Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (eluent) is relatively non-polar. The separation mechanism relies on the principle of adsorption.
-
Polar Compounds: Interact strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions. They are adsorbed more strongly and thus travel down the column more slowly.
-
Non-polar Compounds: Have weaker interactions with the stationary phase and spend more time in the mobile phase, allowing them to travel down the column more quickly.
By carefully selecting a mobile phase of appropriate polarity, we can modulate the speed at which this compound and its associated impurities travel through the column, thereby achieving separation.
Pre-Purification: Solvent System Optimization with TLC
Before packing the column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[6] This analytical step saves significant time and resources by predicting the separation behavior on the column.
Objective: To find a solvent system where the this compound has a Retention Factor (Rf) value between 0.20 and 0.30 .
-
Scientist's Note: An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent without moving too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use). An Rf of 0.25 on a TLC plate corresponds to the compound eluting in approximately four column volumes (CVs) in column chromatography.[8]
Protocol for TLC Analysis:
-
Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add a few milliliters of different test solvent systems (e.g., Hexane:Ethyl Acetate in ratios of 9:1, 8:2, and 7:3). Cover the chambers to allow the atmosphere to saturate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots. If the compound is not UV-active, staining with potassium permanganate can be used.
-
Calculate Rf:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Adjust and Repeat: If the Rf of the target compound is too high (>0.4), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If the Rf is too low (<0.15), increase the polarity of the mobile phase.
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel 60 F254 TLC Plates | Standard polar phase for predicting normal-phase column behavior.[6] |
| Typical Mobile Phases | Hexane/Ethyl Acetate, Dichloromethane/Hexane | Common solvent systems offering a tunable polarity range for moderately polar compounds.[9] |
| Target Rf Value | 0.20 - 0.30 | Optimal for good separation and efficient elution from the column.[10] |
Experimental Protocol: Column Chromatography
This protocol assumes a crude sample mass of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample sizes. A general rule is to use a silica gel to crude sample weight ratio between 30:1 and 100:1 for effective separation.[10]
Materials and Equipment
-
Glass chromatography column (e.g., 40 cm length, 2-3 cm diameter)
-
Silica Gel (230-400 mesh for flash chromatography)
-
Cotton or glass wool
-
Sand (washed)
-
Crude this compound
-
Optimized mobile phase (from TLC analysis)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Column Preparation (Wet Packing Method)
-
Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a ~1 cm layer of sand over the plug to create an even base.[4]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 40-50 g for a 1 g sample). Add the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc) to create a pourable slurry. Stir gently to remove air bubbles.[10]
-
Pack the Column: With the stopcock closed, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column to ensure a uniform, bubble-free bed.
-
Equilibrate: Once all the silica has been added, add a final ~1 cm layer of sand on top to prevent the bed from being disturbed.[10] Wash the column with 2-3 column volumes of the initial mobile phase, never letting the solvent level drop below the top layer of sand.
Sample Loading (Dry Loading)
-
Scientist's Note: Dry loading is superior for resolution. Dissolving the sample in a solvent and pipetting it directly onto the column can lead to band broadening, especially if the sample is not highly soluble in the mobile phase.
-
Adsorb Sample: Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). Add 2-3 g of silica gel to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder remains.
-
Load Column: Carefully let the solvent in the packed column drain to the level of the top sand layer. Gently add the silica-adsorbed sample onto the top of the column, creating an even layer. Add another thin (~0.5 cm) layer of sand on top of the sample layer.
Elution and Fraction Collection
The choice between isocratic and gradient elution depends on the separation difficulty determined by TLC.
-
Isocratic Elution: (Constant mobile phase composition). Use if all impurities are well-separated from the product on the TLC plate.
-
Gradient Elution: (Gradually increasing mobile phase polarity). Use if impurities are close to the product or have a wide range of polarities. This is often more efficient.[11]
-
Initial Elution: Carefully add the initial, low-polarity mobile phase to the column. Use a pipet to rinse any sample from the column walls. Fill the column with the eluent.
-
Apply Pressure (Flash Chromatography): Apply gentle pressure to the top of the column using a regulated air line or a pump to achieve a flow rate of approximately 2 inches/minute.
-
Collect Fractions: Begin collecting fractions (e.g., 10-20 mL per test tube) as soon as the solvent begins to elute from the column.
-
Increase Polarity (Gradient): After collecting a set number of fractions (e.g., 10-15), switch to a mobile phase with a slightly higher polarity (e.g., from 9:1 to 8:2 Hexane:EtOAc). This will speed up the elution of more polar compounds.
-
Monitor Fractions: Periodically analyze the collected fractions by TLC to determine which ones contain the purified this compound. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture.
-
Isolate Product: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflow and Principles
The following diagrams illustrate the purification workflow and the core principles of separation.
Caption: Workflow for the purification of this compound.
Caption: Principle of separation in normal-phase chromatography.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Overlapping Spots | Incorrect mobile phase polarity. | Re-optimize the solvent system using TLC. A less polar mobile phase will increase separation between spots. |
| Column was overloaded with sample. | Decrease the amount of crude material relative to the amount of silica gel (aim for a ratio > 50:1). | |
| Cracked or Channeled Column Bed | Column packed unevenly or ran dry. | Ensure the silica bed is never allowed to run dry. Pack the column carefully to avoid air bubbles. |
| Streaking or Tailing of Compound | Compound is acidic/basic, interacting with silica. | Add a small amount (0.1-1%) of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.[12] |
| Sample was loaded in a solvent that is too strong/polar. | Use the dry loading method as described in the protocol. | |
| No Compound Eluting from Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). If necessary, a small percentage of methanol can be added to dichloromethane for very polar compounds.[9] |
References
- 6-Chlorocoumarin | Solubility of Things. (n.d.).
- Ideal Method Transfer from TLC to Column Chromatography. (n.d.). Yamazen.
- Technical Support Center: Column Chromatography for Chlorinated Quinone Derivatives. (2025). BenchChem.
- Determining a solvent system. (n.d.). University of York, Department of Chemistry.
- How to run column chromatography. (n.d.).
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.g.). Buchi.com.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Technical Support Center: Purifying 6-Chloro-1-hexene Derivatives via Column Chromatography. (2025). BenchChem.
- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com.
- Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech.
- 6-Chlorocoumarin. (n.d.). PubChem.
- Application of 6-Chloro-2H-chromene in the Synthesis of Heterocyclic Compounds. (2025). BenchChem.
- Selecting the Stationary Phase. (n.d.). In Modern TLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 6-Chlorocoumarin | C9H5ClO2 | CID 16321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 6. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. yamazenusa.com [yamazenusa.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. sorbtech.com [sorbtech.com]
Application Note: A High-Throughput Method for Quantifying Apoptosis Induction by 6-Chloro-chroman-2-one via Caspase-3/7 Activation
Introduction: Unveiling the Pro-Apoptotic Potential of a Novel Chromen-2-one Derivative
The chromen-2-one (coumarin) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of this family are actively investigated for their therapeutic potential, particularly as anticancer agents, due to their demonstrated ability to induce cytotoxic effects in various cancer cell lines.[2][3][4] A primary mechanism by which these agents exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5]
This application note presents a robust, cell-based assay protocol for evaluating the pro-apoptotic activity of 6-Chloro-chroman-2-one , a novel derivative within this promising class. The protocol focuses on the quantitative measurement of a key hallmark of apoptosis: the activation of executioner caspases. Caspases are a family of cysteine proteases that orchestrate the dismantling of the cell.[6][7] Specifically, Caspase-3 and Caspase-7 are the primary executioners that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[8]
By accurately quantifying the activity of these two enzymes, researchers can effectively screen and characterize the potency of this compound as an apoptosis-inducing agent, providing critical data for drug discovery and development programs.
Assay Principle: Fluorogenic Detection of Executioner Caspase Activity
The protocol employs a highly sensitive, fluorogenic assay designed for a simple "add-mix-measure" workflow, making it ideal for high-throughput screening. The core of this assay is a novel, cell-permeant substrate consisting of the four-amino-acid peptide sequence DEVD (Asp-Glu-Val-Asp), which is a specific recognition motif for Caspase-3 and Caspase-7.[9][10] This peptide is linked to a non-fluorescent nucleic acid-binding dye.
In healthy, non-apoptotic cells, the substrate remains intact and elicits no fluorescence. However, upon induction of apoptosis by a compound like this compound, the activated Caspase-3 and Caspase-7 enzymes cleave the substrate at the aspartate residue within the DEVD sequence.[10] This cleavage event liberates the high-affinity DNA dye. The dye then translocates to the nucleus, binds to DNA, and emits a stable, bright green fluorescent signal that is directly proportional to the level of caspase-3/7 activity in the cell population.
This method provides a robust and specific measurement of apoptosis, as the signal is contingent on both enzymatic activity and the presence of cellular DNA, minimizing false positives.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Caspase-3/7 in apoptosis and the streamlined workflow for its detection.
Caption: Simplified diagram of the execution phase of apoptosis.
Caption: High-level overview of the Caspase-3/7 assay workflow.
Detailed Protocol
Required Materials
Reagents & Consumables:
-
This compound (powder, to be dissolved in DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7, Jurkat)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Fluorogenic Caspase-3/7 Assay Kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)[10]
-
Black, clear-bottom 96-well microplates, sterile
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood / Biosafety cabinet
-
Fluorescence microplate reader with filters for green fluorescence (Excitation ~499 nm, Emission ~521 nm)
-
Inverted microscope for cell culture
-
Standard cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Multichannel pipettes
Experimental Procedure
Part A: Cell Seeding
-
Culture and maintain the chosen cell line according to standard procedures. Ensure cells are healthy and in the logarithmic growth phase.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in fresh, complete culture medium to a final density of 1 x 10⁵ cells/mL .
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. This results in 10,000 cells per well.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO₂ to allow cells to attach and recover.
Part B: Compound Preparation and Treatment
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in 100% DMSO.
-
Staurosporine (Positive Control): Prepare a 1 mM stock solution in 100% DMSO.
-
-
Prepare Working Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to create 2X working concentrations. A typical final concentration range for screening is 0.1 µM to 100 µM.
-
Prepare Controls (2X Concentration):
-
Positive Control: Dilute the Staurosporine stock to 2 µM in culture medium.
-
Vehicle Control: Prepare a solution of culture medium containing the same final percentage of DMSO as the highest compound concentration (e.g., 0.5% DMSO).
-
-
Treat Cells: Carefully add 100 µL of the 2X compound dilutions and controls to the appropriate wells containing 100 µL of medium, bringing the final volume to 200 µL and the compound concentrations to 1X.
-
Incubate the plate for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C with 5% CO₂. The optimal incubation time may vary depending on the cell line and compound potency.
Part C: Caspase-3/7 Assay Execution
-
Allow the Caspase-3/7 reagent and the assay plate to equilibrate to room temperature.
-
Prepare the Caspase-3/7 detection reagent according to the manufacturer's instructions. Typically, this involves diluting a concentrated stock into an appropriate buffer or medium.
-
Using a multichannel pipette, add 100 µL of the prepared Caspase-3/7 reagent to each well.
-
Mix gently by tapping the plate or using a plate shaker on a low setting for 30 seconds.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
Part D: Data Acquisition
-
Measure the fluorescence intensity using a microplate reader set to the appropriate wavelengths for the chosen fluorophore (e.g., Excitation: 499 nm, Emission: 521 nm).
Data Analysis and Expected Results
The primary output will be Relative Fluorescence Units (RFU). The data should be processed as follows:
-
Background Subtraction: If a no-cell control was included, subtract the average RFU of the no-cell wells from all other wells.
-
Calculate Fold Change: Normalize the data to the vehicle control to determine the fold induction of caspase activity.
-
Fold Change = (RFU of Treated Well) / (Average RFU of Vehicle Control Wells)
-
Table 1: Sample Experimental Layout and Representative Data
| Well Content | This compound (µM) | Avg. RFU | Fold Change vs. Vehicle | Interpretation |
| Vehicle Control (0.5% DMSO) | 0 | 1,500 | 1.0 | Baseline Caspase Activity |
| Test Compound | 1 | 2,250 | 1.5 | Minimal Induction |
| Test Compound | 10 | 9,000 | 6.0 | Moderate Induction |
| Test Compound | 50 | 18,750 | 12.5 | Strong Induction |
| Positive Control (1 µM Staurosporine) | N/A | 22,500 | 15.0 | Robust Assay Performance |
A dose-dependent increase in the fold change indicates that this compound induces apoptosis through the activation of Caspase-3/7.
Protocol Validation and Troubleshooting
To ensure the trustworthiness of results, the inclusion of proper controls is non-negotiable. The positive control (Staurosporine) validates that the cells are capable of undergoing apoptosis and that the reagent is working correctly.[11] The vehicle control establishes the baseline against which the compound's activity is measured.
Table 2: Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High background fluorescence | Reagent autofluorescence; Contaminated medium or plates. | Subtract no-cell control values; Use fresh, high-quality reagents and plates. |
| Low signal in Positive Control wells | Cells were unhealthy or seeded at low density; Reagent was improperly prepared or expired; Incubation time was too short. | Use healthy, log-phase cells at the correct density; Prepare fresh reagent; Optimize the compound incubation time (try a longer duration). |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate. |
| No dose-response with test compound | Compound is inactive at tested concentrations; Compound has precipitated out of solution. | Test a wider and higher concentration range; Check compound solubility in culture medium. |
References
-
Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
Reaction Biology. (2022, May). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 2051-59-4 | 6-Chloro-2H-chromen-2-one. Retrieved from [Link]
- Gowda, R., Gowda, K. A., Basanagouda, M., & Kulkarni, M. V. (2011). 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1650.
- Al-Warhi, T., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. PMC.
-
Matrix Fine Chemicals. (n.d.). 6-CHLOROHEXAN-2-ONE | CAS 10226-30-9. Retrieved from [Link]
- Wosik, A., et al. (2018). Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins. MDPI.
-
TradeIndia. (n.d.). Affordable Price 6 Chlorohexan 2 One - High Purity Industrial Grade Liquid. Retrieved from [Link]
- Szewczyk, G., et al. (2009). In Vitro Photodynamic Therapy with Chlorin e6 Leads to Apoptosis of Human Vascular Smooth Muscle Cells. NIH.
- Gomha, S. M., Zaki, Y. H., & Abdelhamid, A. O. (2015).
-
ResearchGate. (n.d.). Cell growth inhibitory activities of chromone-2-carboxamide (series I).... Retrieved from [Link]
- Chopra, D., et al. (2006). 3-Acetyl-6-chloro-2H-chromen-2-one.
Sources
- 1. 6-Chloro-7-hydroxychromen-2-one | 87893-58-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caspase3 assay [assay-protocol.com]
- 7. mpbio.com [mpbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 6-Chloro-chroman-2-one
Introduction: The Therapeutic Potential of Chromanone Scaffolds
The rising tide of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The chromanone (or chroman-4-one) scaffold, a core structure in many naturally occurring compounds, has emerged as a "privileged structure" in medicinal chemistry.[3][4] This is due to its prevalence in molecules exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[3][5][6] Chromanones, and their related coumarin (2H-chromen-2-one) derivatives, are oxygen-containing heterocyclic compounds that have been isolated from numerous plants and microorganisms.[7]
The biological activity of these compounds is often dictated by the substitution pattern on the core ring structure.[4][8] Halogen substitution, in particular, has been shown to enhance the antimicrobial effects of coumarin derivatives.[9] This application note focuses on 6-Chloro-chroman-2-one , a specific derivative, and provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically screen its antimicrobial activity. While extensive data exists for the broader coumarin and chromanone classes, this document outlines the specific methodologies to elucidate the potential of this targeted compound.
Scientific Rationale and Causality
The fundamental principle behind screening this compound is to determine its ability to inhibit or kill pathogenic microorganisms. The chromanone core may interfere with various essential cellular processes in bacteria and fungi. While the precise mechanism for this specific compound is yet to be determined, related structures are known to disrupt cell membranes, inhibit nucleic acid synthesis, or interfere with key enzymatic pathways.[10] The presence of a chlorine atom at the 6-position can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its interaction with microbial targets.
Our screening strategy is designed as a hierarchical process, beginning with primary qualitative screening to identify any antimicrobial activity, followed by quantitative assays to determine the potency of this activity. This tiered approach is both resource-efficient and scientifically rigorous, ensuring that promising results are systematically and thoroughly investigated.
Experimental Workflow for Antimicrobial Screening
The overall workflow for screening this compound is depicted below. This process begins with the preparation of the test compound and microbial cultures, proceeds through primary and secondary screening assays, and concludes with data analysis and interpretation.
Caption: High-level workflow for antimicrobial screening of this compound.
Part 1: Preparation of Reagents and Microbial Cultures
Protocol 1.1: Preparation of this compound Stock Solution
Rationale: A high-concentration, sterile stock solution is essential for accurate and reproducible serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like many chromanone derivatives. It is crucial to determine the highest concentration of DMSO that does not affect microbial growth to establish a proper negative control.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the compound in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1.2: Preparation of Standardized Microbial Inocula
Rationale: The density of the initial microbial inoculum is a critical variable that can significantly impact the results of susceptibility testing. Standardization, typically to a 0.5 McFarland standard, ensures that the initial number of bacterial or fungal cells is consistent across all experiments.
Materials:
-
Selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile saline solution (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
Spectrophotometer or McFarland turbidity standards (0.5)
-
Sterile loops and swabs
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline/broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Use this standardized inoculum within 15 minutes of preparation for optimal results.
Part 2: Primary Antimicrobial Screening
Protocol 2.1: Agar Disk Diffusion Assay
Rationale: The disk diffusion method is a widely used, cost-effective preliminary test to qualitatively assess antimicrobial activity.[2] The diffusion of the compound from a paper disk into the agar creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.
Materials:
-
Standardized microbial inoculum (from Protocol 1.2)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Stock solution of this compound
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (disk with DMSO)
-
Incubator
Procedure:
-
Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically apply sterile paper disks to the agar surface.
-
Pipette a known volume (e.g., 10 µL) of the this compound stock solution onto a disk.
-
Apply a positive control antibiotic disk and a negative control disk (with 10 µL of DMSO) to different areas of the same plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm).
Data Interpretation:
| Zone Diameter (mm) | Interpretation |
| > 15 | Susceptible (Strong Activity) |
| 10 - 15 | Intermediate Activity |
| < 10 | Resistant (Weak or No Activity) |
| 0 (for DMSO control) | Valid Negative Control |
Part 3: Secondary Quantitative Screening
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][7] This method is considered a gold standard for susceptibility testing and is amenable to high-throughput screening.[11]
Materials:
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum, diluted to the final test concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Stock solution of this compound
-
Positive control antibiotic
-
Multichannel pipette
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well (column 1) and mix well. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (broth + inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the final diluted inoculum to wells in columns 1 through 11.
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Summary of Potential Outcomes
The results of these screenings will categorize this compound based on its antimicrobial profile.
| Assay | Potential Outcome | Implication |
| Agar Disk Diffusion | Clear zone of inhibition | Indicates antimicrobial activity; warrants further quantitative testing. |
| No zone of inhibition | Suggests no activity under these test conditions or poor diffusion in agar. | |
| Broth Microdilution (MIC) | Low MIC value (e.g., <16 µg/mL) | Potent antimicrobial activity. |
| High MIC value (e.g., >64 µg/mL) | Weak or no clinically relevant antimicrobial activity. |
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial screening of this compound. A positive result, particularly a low MIC value against clinically relevant pathogens, would establish this compound as a promising lead for further development. Subsequent studies should focus on determining its spectrum of activity against a broader panel of microorganisms, investigating its mechanism of action, and evaluating its cytotoxicity against mammalian cell lines to assess its therapeutic index. The exploration of chromanone derivatives like this compound is a valuable endeavor in the quest for novel antimicrobial compounds to combat infectious diseases.[12]
References
-
American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Robertson, K. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoNetwork. [Link]
- Govori, S., et al. (2011). Synthesis and Antibacterial Activities of Some 2H-Chromen-2-one Derivatives.
-
Govori, S., et al. (2012). Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research. [Link]
-
Payasi, A., et al. (2023). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
-
Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health. [Link]
-
Mladenović, M., et al. (2011). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. MDPI. [Link]
-
Govori, S., et al. (2012). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry. [Link]
-
Sahoo, C. R., et al. (2022). Coumarin derivatives as promising antibacterial agent(s). ARKA JAIN University. [Link]
-
Kim, T. H., et al. (2021). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). National Institutes of Health. [Link]
-
Alam, M., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Institutes of Health. [Link]
-
Reddy, T. S., et al. (2015). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. National Institutes of Health. [Link]
-
Gomes, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
ResearchGate. Properties of chromanone and chromone. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Kristensen, J. L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chen, D., et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. [Link]
Sources
- 1. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 10. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Techniques for Synthesizing Derivatives from 6-Chloro-chroman-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 6-Chloro-chroman-2-one Scaffold
The chroman-2-one, or coumarin, nucleus is a privileged heterocyclic scaffold prominently featured in a vast array of natural products and pharmacologically active molecules.[1] These compounds are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom at the 6-position of the chroman-2-one ring system provides a critical synthetic handle for further molecular elaboration. This halogen serves as a versatile point of attachment for introducing new functionalities through modern cross-coupling and substitution reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide details field-proven, reliable protocols for the derivatization of this compound, focusing on robust palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Core Synthetic Strategies for Derivatization
The primary site for derivatization on this compound is the C6-Cl bond on the aromatic ring. The electron-rich nature of the palladium catalyst and the strength of the C-Cl bond make aryl chlorides challenging substrates compared to their bromide or iodide counterparts. However, with the advent of specialized, bulky, and electron-rich phosphine ligands, these transformations are now highly efficient and reproducible.
The two most powerful and widely adopted strategies for this purpose are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[2][3] For the coupling of an aryl chloride like this compound, the choice of catalyst, ligand, and base is critical to overcome the high activation barrier of the C-Cl bond.
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound. This is the rate-limiting step for aryl chlorides and is accelerated by electron-rich, sterically hindered phosphine ligands.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol: Synthesis of 6-Phenyl-chroman-2-one
This protocol provides a robust starting point for the Suzuki coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acid partners.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Catalyst Loading: In a separate vial, quickly weigh and add Pd(OAc)₂ and the SPhos ligand. Add this mixture to the Schlenk flask.
-
Inerting: Seal the flask, and evacuate and backfill with argon three times. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The use of degassed solvents minimizes catalyst deactivation.
-
Reaction: Stir the mixture vigorously and heat to 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Data Summary for Suzuki Couplings
The following table summarizes typical conditions for coupling this compound with various arylboronic acids. Yields are representative and substrate-dependent.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 80-90 |
| 3 | 3-Pyridylboronic acid | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (3) | t-AmylOH | 100 | 75-85 |
| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 70-80 |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[4] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[5][6] As with Suzuki coupling, the reaction on aryl chlorides requires a carefully selected catalyst system to achieve high efficiency.[7]
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling but involves a nitrogen nucleophile.
-
Oxidative Addition: LₙPd(0) adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) then deprotonates the coordinated amine to form a palladium-amido complex.[8] This step is critical for activating the nucleophile.
-
Reductive Elimination: The aryl group and the amido ligand couple to form the C-N bond, releasing the desired product and regenerating the Pd(0) catalyst.
Protocol: Synthesis of 6-Morpholino-chroman-2-one
This protocol describes the coupling of this compound with morpholine, a common cyclic secondary amine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Oven-dried, sealable reaction vial or Schlenk flask
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation (in a glovebox): To a reaction vial, add NaOt-Bu, Pd₂(dba)₃, and XPhos.
-
Reagent Addition: Add this compound to the vial, followed by anhydrous, degassed toluene and then morpholine via syringe.
-
Reaction: Seal the vial tightly, remove from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)
While less common for unactivated aryl chlorides, Nucleophilic Aromatic Substitution (SNAr) can be a viable pathway under specific conditions.[9] The reaction requires a strong nucleophile and is facilitated by electron-withdrawing groups on the aromatic ring that can stabilize the negatively charged intermediate (Meisenheimer complex).[10] The ester moiety of the chroman-2-one ring provides moderate electron-withdrawing character, which may allow this reaction to proceed with potent nucleophiles like alkoxides or thiolates at elevated temperatures.
General Conditions:
-
Nucleophile: Sodium methoxide (NaOMe), Sodium thiophenoxide (NaSPh)
-
Solvent: Polar aprotic solvent like DMF or DMSO
-
Temperature: High temperatures (100-150 °C) are typically required.
This method is often less versatile and requires harsher conditions than palladium-catalyzed routes but can be a cost-effective alternative for specific transformations.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
American Chemical Society. (n.d.). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. [Link]
-
National Institutes of Health. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. [Link]
-
Chemistry Steps. (n.d.). The Benzyne Mechanism in Nucleophilic Aromatic Substitution. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
PubMed. (2011). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Wiley Online Library. (2025). Novel Amino Derivatives and Carboxamides of Chromen‐2‐one: Synthesis, Antimicrobial Activity, and Molecular Docking Studies. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed dehydrogenation of α-cyclohexene-substituted nitriles to α-aryl nitriles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-chroman-2-one
Welcome to the technical support center dedicated to the synthesis of 6-Chloro-chroman-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and improve the yield and purity of your synthesis.
Introduction to this compound Synthesis
This compound, a derivative of the coumarin family, is a valuable heterocyclic compound in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can be fraught with challenges such as low yields, byproduct formation, and purification difficulties. This guide provides a comprehensive resource to address these issues, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the chromen-2-one core, adaptable for 6-chloro substitution, include the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[1][2] The Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst, is a widely used and effective method.[3][4] Another efficient protocol involves the reaction of salicylaldehydes with arylacetonitriles in the presence of a base like potassium tert-butoxide.[5]
Q2: How does the chloro-substituent at the 6-position influence the reaction?
A2: The chlorine atom at the 6-position is an electron-withdrawing group. This property can influence the reactivity of the aromatic ring, potentially affecting the rate and efficiency of electrophilic aromatic substitution steps inherent in many coumarin syntheses. While electron-withdrawing groups can sometimes lead to lower yields in certain reactions, they can also enhance the activity of the final compound in biological assays.[6]
Q3: What are the key parameters to control for a high-yield synthesis?
A3: Several factors significantly impact the yield of this compound synthesis. These include the choice of catalyst, solvent, reaction temperature, and reaction time.[3] Optimization of these parameters is crucial for maximizing product formation and minimizing side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue: Low or No Product Yield
Q4: My Pechmann condensation reaction is giving a very low yield of this compound. What are the likely causes and how can I improve it?
A4: Low yields in a Pechmann condensation can be attributed to several factors:
-
Inefficient Catalyst: The choice and amount of acid catalyst are critical. While strong acids like sulfuric acid are traditionally used, they can lead to charring and side reactions.[1] Consider using milder, solid acid catalysts or Lewis acids which can offer better selectivity and easier workup.[7] The catalyst loading should also be optimized; for instance, increasing the catalyst amount from 5 mol% to 10 mol% can significantly improve the yield, while further increases may not have a beneficial effect.[7]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. While heating is often necessary, excessive temperatures can lead to decomposition of starting materials or products.
-
Reaction Time: Ensure the reaction is running for an adequate amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Water Removal: The Pechmann condensation produces water as a byproduct. In some cases, the presence of water can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards product formation and improve the yield.
Troubleshooting Workflow for Low Yield in Pechmann Condensation
Caption: Troubleshooting logic for addressing low product yield.
Issue: Formation of Significant Impurities
Q5: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the common byproducts and how can I minimize their formation?
A5: Impurity formation is a common challenge. Potential side reactions include:
-
Self-condensation of Reactants: Under certain conditions, the starting materials can react with themselves, leading to undesired oligomeric or polymeric byproducts.[8]
-
Formation of Isomers: Depending on the reaction mechanism, there might be a possibility of forming isomeric products.
-
Incomplete Reaction: Unreacted starting materials will contaminate the final product.
To minimize these impurities:
-
Control Stoichiometry: Use a precise molar ratio of reactants as determined by the optimized protocol.
-
Optimize Reaction Conditions: Adjusting the temperature and catalyst can often favor the desired reaction pathway over side reactions.[8]
-
Purification Strategy: Employ appropriate purification techniques. Column chromatography using silica gel is a standard and effective method for separating the desired product from impurities.[8] Recrystallization can also be a powerful tool for obtaining highly pure product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Pechmann Condensation
This protocol is a generalized procedure based on the principles of the Pechmann condensation.
Materials:
-
4-Chlorophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (or an alternative acid catalyst)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (1 equivalent) in ethanol.
-
To this solution, add ethyl acetoacetate (1.1 equivalents).
-
Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for the optimized reaction time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
The solid product will precipitate out. Filter the precipitate and wash with cold water until the washings are neutral to litmus paper.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 6-Chloro-2H-chromen-2-one from 5-Chlorosalicylaldehyde
This protocol is adapted from a procedure for the synthesis of similar chromenones.[5]
Materials:
-
5-Chlorosalicylaldehyde
-
Phenylacetonitrile
-
Potassium tert-butoxide (tBuOK)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 5-chlorosalicylaldehyde (1 equivalent) and phenylacetonitrile (1.2 equivalents) in DMF.
-
Add potassium tert-butoxide (2 equivalents) to the mixture.
-
Heat the reaction mixture at 110 °C for the required duration (e.g., 20 hours), monitoring the reaction progress by TLC.[5]
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
Table 1: Comparison of Catalysts for Pechmann Condensation
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Sulfuric Acid | Conventional heating | Moderate to Good | [1] |
| FeCl₃·6H₂O | Toluene, room temp. | Moderate to Excellent | [9] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | Solvent-free, heating | Good | [7] |
| SbCl₃–Al₂O₃ | Microwave, solvent-free | Excellent | [4] |
Mechanistic Insights
Understanding the reaction mechanism is key to troubleshooting and optimization.
Pechmann Condensation Mechanism
Caption: Simplified mechanism of the Pechmann condensation.[3]
References
-
SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. (n.d.). Sathyabama Institute of Science and Technology. Retrieved January 22, 2026, from [Link]
-
Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. (2022). Molecules. Retrieved January 22, 2026, from [Link]
-
Catalytic Synthesis of 2H-Chromenes. (2015). ACS Catalysis. Retrieved January 22, 2026, from [Link]
-
Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. (2017). Molecules. Retrieved January 22, 2026, from [Link]
-
3-Acetyl-6-chloro-2H-chromen-2-one. (2006). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 22, 2026, from [Link]
-
Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (2016). Molecules. Retrieved January 22, 2026, from [Link]
-
An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. (2012). Asian Journal of Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]
-
6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 22, 2026, from [Link]
-
Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. (2006). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Catalyst-Free Synthesis of Diversely Substituted 6H-Benzo[c]chromenes and 6H-Benzo[c]chromen-6-ones in Aqueous Media under MWI. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. (2014). Green Chemistry. Retrieved January 22, 2026, from [Link]
-
6-Chloro-2H-chromen-2-one. (n.d.). Hoffman Fine Chemicals. Retrieved January 22, 2026, from [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (2019). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization. (2007). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Chemical synthesis of various composites of chromen-2-one: A review. (2022). Journal of the Indian Chemical Society. Retrieved January 22, 2026, from [Link]
- Process For Preparation Of 6 Fluoro 3,4 Dihydro 2 H 1 Benzopyran 2 Carboxaldehyde. (2012). Google Patents.
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Chroman-2-ones by Reduction of Coumarins. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (2007). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Optimization of the Pechmann reaction conditions a. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chromone As A Versatile Nucleus. (2021). International Journal Of Multidisciplinary Research In Science, Engineering and Technology. Retrieved January 22, 2026, from [Link]
-
Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. (2015). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. echemcom.com [echemcom.com]
- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pechmann Condensation for Chlorinated Phenols
Welcome to the technical support center for the Pechmann condensation. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with chlorinated phenols. The presence of electron-withdrawing chlorine atoms on the phenolic ring introduces unique challenges to this classic coumarin synthesis. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your reaction conditions for maximum yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: I am getting very low or no yield of my chlorinated coumarin. What are the most likely causes?
Answer: Low to no product formation is the most common issue when working with chlorinated phenols, as their electron-deficient nature deactivates the aromatic ring towards the key electrophilic aromatic substitution step of the Pechmann condensation.[1][2] Here are the primary factors to investigate:
-
Insufficient Catalyst Acidity: Standard catalysts that work for activated phenols (like resorcinol) are often too weak for chlorinated phenols. The electron-withdrawing chlorine atom reduces the nucleophilicity of the phenol, requiring a stronger acid to effectively catalyze the reaction.[1]
-
Solution: Switch to a more potent acid catalyst. While concentrated sulfuric acid (H₂SO₄) is the traditional choice, Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or solid acid catalysts like sulfated zirconia can be more effective for deactivated systems.[1][3] Always ensure your catalyst is anhydrous, as water can deactivate many Lewis acids.
-
-
Reaction Temperature is Too Low: The energy barrier for the intramolecular cyclization (a Friedel-Crafts acylation type step) is higher for deactivated substrates.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without causing significant decomposition or side-product formation. Temperatures exceeding 110-150°C can sometimes lead to decreased yields due to side reactions like self-condensation of the ketoester or product degradation.[4]
-
-
Impure Starting Materials: Impurities in either the chlorinated phenol or the β-ketoester can inhibit the catalyst or lead to unwanted side reactions.
-
Solution: Ensure the purity of your starting materials. Recrystallize the phenol and distill the β-ketoester if necessary. Use fresh, anhydrous solvents if the reaction is not performed neat.
-
Question 2: My reaction is producing a complex mixture of side products. How can I improve selectivity?
Answer: The formation of side products often arises from harsh reaction conditions required to activate the chlorinated phenol.[4]
-
Chromone Formation (Simonis Condensation): Under certain conditions, particularly with catalysts like phosphorus pentoxide (P₂O₅), the reaction can favor the formation of a chromone isomer instead of a coumarin.[3][5]
-
Sulfonation of the Phenolic Ring: When using excess concentrated sulfuric acid at high temperatures, sulfonation of the aromatic ring can occur as a competitive electrophilic substitution.
-
Solution: Use the minimum effective amount of sulfuric acid. Alternatively, switch to a non-sulfonating acid catalyst system, such as a solid Lewis acid or methanesulfonic acid.[7]
-
-
Polymerization/Tar Formation: This is a sign that the reaction conditions are too harsh (e.g., excessively high temperature or catalyst concentration).
-
Solution: Reduce the reaction temperature and/or the catalyst loading. A systematic optimization (see table below) can help identify conditions that are energetic enough for the reaction to proceed but mild enough to prevent degradation.
-
Question 3: I've successfully synthesized the crude product, but purification is difficult. What's the best approach?
Answer: Purifying chlorinated coumarins can be challenging due to the presence of unreacted starting materials and non-polar side products.
-
Initial Work-up: The first step is to neutralize the acid catalyst. After cooling, the reaction mixture is typically poured into ice-water to precipitate the crude product. This solid can then be filtered.[8] Rinsing the crude solid with cold water helps remove residual acid and water-soluble impurities.[8] A wash with a dilute sodium bicarbonate solution can also be used to remove acidic impurities, but be cautious as the lactone ring of the coumarin can be susceptible to hydrolysis under strongly basic conditions.
-
Recrystallization: This is the most common method for purification.
-
Solution: Select a suitable solvent system. Ethanol, methanol, or mixtures of ethyl acetate and hexanes are often effective for coumarins. The goal is to find a solvent in which the coumarin is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
-
Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is recommended.[9]
-
Solution: Use silica gel as the stationary phase.[9] A gradient elution system starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate is typically effective for separating the coumarin from starting materials and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for chlorinated phenols?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrate and desired reaction conditions (e.g., solvent-free, microwave-assisted). However, a general hierarchy of effectiveness for electron-deficient phenols is: Strong Lewis Acids (e.g., AlCl₃, TiCl₄, ZrCl₄) > Strong Brønsted Acids (e.g., conc. H₂SO₄) > Heterogeneous Solid Acids (e.g., Amberlyst-15, Sulfated Zirconia). [1][10] Lewis acids are often highly effective but require strictly anhydrous conditions. Solid acids offer the advantage of easier separation and recyclability.[10][11]
Q2: Can I run the Pechmann condensation under solvent-free conditions?
A2: Yes, and it is often preferred. Solvent-free (neat) reactions, typically performed by heating a mixture of the phenol, β-ketoester, and a catalyst, can lead to higher reaction rates and simpler work-ups.[12][13] Microwave-assisted solvent-free synthesis is a particularly powerful green chemistry approach that can dramatically reduce reaction times from hours to minutes.[12][14][15]
Q3: How does the position of the chlorine atom on the phenol ring affect the reaction?
A3: The position significantly impacts reactivity. A chlorine atom ortho or para to the hydroxyl group will have a stronger deactivating effect on the positions needed for cyclization compared to a meta chlorine atom. You may need harsher conditions (higher temperature, stronger catalyst) for 4-chlorophenol compared to 3-chlorophenol.
Q4: How can I monitor the reaction progress?
A4: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel plate alongside your starting phenol and β-ketoester. The formation of a new, often fluorescent, spot indicates the coumarin product. Develop the plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize under a UV lamp. Coumarins are known for their fluorescence, which can make them easy to spot.[8]
Data Summary: Catalyst Performance
The choice of catalyst is critical for overcoming the deactivation caused by the chlorine substituent. The following table summarizes the performance of various catalysts commonly used for Pechmann condensations.
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages | Reference |
| Brønsted Acid | Conc. H₂SO₄ | High Temp (100-150°C), Neat | Inexpensive, readily available | Harsh conditions, potential for sulfonation side products, corrosive | [3] |
| Lewis Acid | AlCl₃, ZrCl₄, TiCl₄ | Moderate Temp, Neat or Solvent | Highly effective for deactivated phenols, good yields | Moisture sensitive, stoichiometric amounts often needed, difficult work-up | [1][6] |
| Heterogeneous | Amberlyst-15, Sulfated Zirconia | High Temp, Neat | Reusable, easy to separate from reaction mixture, environmentally benign | May be less active than homogeneous catalysts, requiring longer times | [1][10] |
| "Green" Catalyst | Ionic Liquids, FeF₃ | Microwave, Solvent-free | Mild conditions, rapid reactions, high yields | Can be expensive, may require specialized equipment (microwave) | [15][16] |
Visualizing the Process
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve the problem of low product yield in the Pechmann condensation of chlorinated phenols.
Caption: Troubleshooting flowchart for low yield.
Validated Experimental Protocol
Microwave-Assisted Synthesis of 6-Chloro-4-methylcoumarin
This protocol provides a validated, efficient method for synthesizing a chlorinated coumarin using a modern, green chemistry approach.
Materials:
-
4-Chlorophenol (1.0 mmol, 128.6 mg)
-
Ethyl acetoacetate (1.1 mmol, 143.1 mg, 1.1 equiv)
-
Anhydrous Iron(III) Fluoride (FeF₃) (0.1 mmol, 11.3 mg, 10 mol%)
-
Microwave reaction vessel with a magnetic stir bar
Procedure:
-
Preparation: Place 4-chlorophenol, ethyl acetoacetate, and FeF₃ into a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.[15]
-
Reaction: Seal the vessel and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 110°C (power modulation, typically requires ~450W) for 10-15 minutes.[15]
-
Monitoring: After the initial time, cool the vessel to room temperature, carefully open it, and take a small aliquot to check the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). If starting material remains, reseal and irradiate for another 5 minutes.
-
Work-up: Once the reaction is complete, cool the vessel. Add 10 mL of ethyl acetate to dissolve the mixture. Transfer the solution to a separatory funnel.
-
Purification:
-
Wash the organic layer with 10 mL of water, followed by 10 mL of saturated sodium bicarbonate solution, and finally 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Recrystallization: Recrystallize the resulting crude solid from hot ethanol to yield pure 6-chloro-4-methylcoumarin as a crystalline solid.
-
Characterization: Confirm the product's identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Melting Point, and Mass Spectrometry).
References
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]
-
Pechmann Condensation. J&K Scientific. Available at: [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]
-
Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. ARKIVOC. Available at: [Link]
-
Optimisation of the Pechmann reaction conditions using microwave irradiation. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Pechmann condensation. Wikipedia. Available at: [Link]
-
Optimization of the Pechmann reaction conditions using FeCl3·6H2O as catalyst. ResearchGate. Available at: [Link]
-
THE EFFECT OF VARIOUS PHENOLICS IN p-TsOH- CATALYZED SOLVENT-FREE MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARIN DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Effect of temperature in Pechmann condensation of resorcinol. ResearchGate. Available at: [Link]
-
Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules. Available at: [Link]
-
Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. YouTube. Available at: [Link]
- Purification of crude coumarin. Google Patents.
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. Available at: [Link]
-
The Pechmann Reaction. Organic Reactions. Available at: [Link]
-
Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica. Available at: [Link]
-
Chlorinated Coumarins from the Polypore Mushroom, Fomitopsis officinalis, and their Activity Against Mycobacterium tuberculosis. Planta Medica. Available at: [Link]
-
Chlorinated Coumarins from the Polypore Mushroom Fomitopsis officinalis and Their Activity against Mycobacterium tuberculosis. Journal of Natural Products. Available at: [Link]
-
Microwave Assisted, Fly Ash Catalyzed Synthesis of Coumarin Derivatives: Green Approach. Der Pharma Chemica. Available at: [Link]
-
What are the techniques that can be use to purify coumarins ?. ResearchGate. Available at: [Link]
-
Pechmann Condensation. Harvard University Chemistry Department. Available at: [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Molecules. Available at: [Link]
-
Pechmann condensation – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Coumarin Synthesis Via The Pechmann Reaction. IJSART. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pechmann Condensation [organic-chemistry.org]
- 8. DSpace [open.bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsart.com [ijsart.com]
Resolving solubility issues of 6-Chloro-chroman-2-one in biological assays
Introduction: Navigating the Solubility Challenges of 6-Chloro-chroman-2-one
This compound is a synthetic compound belonging to the coumarin chemical class, noted for its potential applications in various research fields, including pharmacology and materials science.[1][2] A significant hurdle researchers face during its application in biological systems is its inherently low aqueous solubility. This guide provides a comprehensive, experience-driven framework for understanding and resolving these solubility issues, ensuring the integrity and reproducibility of your experimental results.
This document moves beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Understanding the Molecule - Core Physicochemical Properties
The solubility behavior of a compound is dictated by its molecular structure. This compound's structure, featuring a chlorinated benzopyran-2-one core, results in a molecule with limited ability to form favorable interactions with water.[1] Understanding these properties is the first step in designing a successful solubilization strategy.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₉H₅ClO₂ | PubChem[2] | Indicates a relatively small, rigid carbon-based structure. |
| Molecular Weight | 180.59 g/mol | PubChem[2] | Moderate molecular weight, not the primary driver of insolubility. |
| Appearance | Yellow to white solid | Hoffman Fine Chemicals[3] | A crystalline solid state implies strong intermolecular forces that must be overcome by a solvent. |
| Melting Point | 146-149 °C | Hoffman Fine Chemicals[3] | A high melting point often correlates with low aqueous solubility due to a stable crystal lattice. |
| XLogP3 (Computed) | 2.4 | PubChem[2] | This value indicates a moderate lipophilicity ("oil-loving") nature, predicting poor partitioning into aqueous media. |
| Chemical Class | Coumarin / Flavonoid | Solubility of Things, PubChem[1][2] | Aromatic, heterocyclic compounds in this class are frequently characterized by poor water solubility.[1] |
Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when working with this compound in a direct question-and-answer format.
Question 1: I added this compound directly to my aqueous buffer (e.g., PBS, Media) and it won't dissolve. Why?
Answer: This is expected behavior due to the molecule's physicochemical properties. As shown in the table above, this compound is a lipophilic, crystalline solid with low polarity.[1][3] Water is a highly polar solvent. The principle of "like dissolves like" dictates that a large energy input is required for water molecules to break their strong hydrogen bonds to accommodate a non-polar molecule.[4] Consequently, the compound has very limited solubility in purely aqueous systems.
Question 2: What is the recommended solvent for preparing a primary stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for solubilizing poorly water-soluble compounds for biological screening.[5][6] DMSO is a highly polar aprotic solvent, meaning it has a strong dipole moment to dissolve a wide range of compounds but does not have acidic protons.[6][7] It is capable of dissolving both polar and nonpolar compounds, making it an excellent choice for creating high-concentration stock solutions of this compound.
Question 3: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my cell culture media. What happened and how do I fix it?
Answer: This is the most common solubility challenge, known as "precipitation upon dilution." While your compound is stable in 100% DMSO, adding this stock to a >99% aqueous environment creates a solvent shock. The DMSO disperses, and the this compound is suddenly exposed to water, a solvent in which it is not soluble, causing it to crash out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of your compound in the assay.
-
Optimize the Dilution Protocol: Avoid adding a small volume of high-concentration stock directly into a large volume of buffer. A serial or stepwise dilution can mitigate precipitation. See Protocol 5.2 for a detailed method.
-
Pre-warm the Aqueous Buffer: Increasing the temperature of your assay buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of the compound, giving it more time to disperse before precipitating.[1]
-
Vortex During Addition: Vigorously vortexing the aqueous buffer while slowly adding the DMSO stock can aid in rapid dispersion and prevent localized high concentrations that trigger precipitation.
Question 4: What is the maximum concentration of DMSO I can safely use in my assay?
Answer: This is a critical consideration, as DMSO itself can have biological effects. The acceptable concentration is highly dependent on the cell type and the duration of exposure.[8][9][10]
| Final DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% (v/v) | Generally considered safe and non-toxic for most cell lines.[8] | Ideal Target. Aim for this concentration for all sensitive and long-term (>24h) assays. |
| 0.1% - 0.5% (v/v) | May induce subtle effects in sensitive cell lines. Cell proliferation can be inhibited over time.[10] | Acceptable for many assays. Always run a vehicle control (media + same % DMSO) to validate. |
| 0.5% - 1.0% (v/v) | Increased risk of cytotoxicity, altered gene expression, and off-target effects.[8][9] | Use with extreme caution. Only for short-term assays and if absolutely necessary. Requires rigorous vehicle controls. |
| > 1.0% (v/v) | Often causes significant cytotoxicity, membrane damage, and oxidative stress.[8] | Avoid. Results are likely to be compromised and uninterpretable. |
Section 3: Logical Troubleshooting Workflow
If initial attempts to solubilize the compound fail, a systematic approach is necessary. The following workflow guides the researcher from the most common problem to more advanced solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Section 4: Advanced Solubilization Strategies
When standard methods are insufficient, more advanced formulation techniques can be employed. These methods alter the physicochemical environment of the compound to favor solubility.
Co-solvents
A co-solvent is a water-miscible organic solvent used in combination with a primary solvent (like water) to increase the solubility of a non-polar solute.[11][12] For cell-based assays, co-solvents must be used at low, non-toxic concentrations.
-
Mechanism: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic compound.[12]
-
Common Examples: Polyethylene Glycol 300/400 (PEG-300/400), Propylene Glycol (PG), Ethanol.
-
Implementation: Prepare a stock solution in DMSO as usual. In a separate tube, prepare an intermediate dilution into the co-solvent before the final dilution into the aqueous assay medium.
-
Caution: Co-solvents can still cause precipitation upon final dilution if the concentration is not carefully optimized. Always run a vehicle control containing the same final concentration of the co-solvent.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13][14] They are powerful tools for increasing the aqueous solubility of poorly soluble drugs by forming inclusion complexes.[15][16][17]
-
Mechanism: The lipophilic this compound molecule can become encapsulated within the hydrophobic core of the cyclodextrin. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[13][16] This is a non-covalent interaction, and the free drug is in equilibrium with the complexed drug.[16]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical applications due to their high solubility and safety profiles.[17]
-
Implementation: The compound is typically co-dissolved with the cyclodextrin in a small amount of solvent, which is then evaporated, or the two are mixed in an aqueous solution and allowed to equilibrate. See Protocol 5.3 for a practical method.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 5: Detailed Experimental Protocols
Protocol 5.1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a 20 mM stock solution of this compound (MW: 180.59 g/mol ) in 100% DMSO.
-
Materials:
-
This compound powder.
-
Anhydrous/molecular biology grade DMSO.
-
Calibrated analytical balance.
-
Amber glass vial or microcentrifuge tube.
-
-
Procedure:
-
Weigh out 1.81 mg of this compound and place it into the vial.
-
Add 500 µL of 100% DMSO to the vial.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C, protected from light and moisture. For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Protocol 5.2: Step-wise Dilution to Minimize Precipitation
-
Objective: To prepare a 20 µM final concentration of the compound in cell culture media with a final DMSO concentration of 0.1%.
-
Materials:
-
20 mM stock solution in DMSO (from Protocol 5.1).
-
Sterile cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes.
-
-
Procedure:
-
Intermediate Dilution 1: Pipette 2 µL of the 20 mM DMSO stock into 198 µL of pre-warmed medium in a microcentrifuge tube. This creates a 200 µM solution in 1% DMSO. Vortex immediately and gently.
-
Visual Check: Inspect the 200 µM solution. If it remains clear, proceed. If it is cloudy, this method may not be suitable, and an advanced strategy is needed.
-
Final Dilution: Add 100 µL of the clear 200 µM intermediate solution to 900 µL of pre-warmed medium in your final assay plate or tube. This yields the final 20 µM concentration in 0.1% DMSO.
-
Rationale: This two-step process gradually reduces the solvent polarity, preventing the sudden solvent shock that causes precipitation.
-
Protocol 5.3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To prepare a 20 µM final concentration of the compound using a cyclodextrin-based approach.
-
Materials:
-
20 mM stock solution in DMSO.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.
-
Sterile aqueous buffer (e.g., PBS or serum-free media).
-
-
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous buffer (100 mg in 1 mL). This solution will be your complexation vehicle.
-
Create the Complex: In a sterile microcentrifuge tube, add 1 µL of the 20 mM this compound DMSO stock to 999 µL of the 10% HP-β-CD solution. This creates a 20 µM solution of the drug/cyclodextrin complex.
-
Equilibrate: Vortex the tube for 1-2 minutes and then incubate at room temperature for at least 1 hour (or overnight at 4°C with gentle agitation) to allow for efficient complex formation.
-
Application: The resulting 20 µM solution can now be used directly in your assay or further diluted as needed.
-
Critical Control: You MUST prepare a vehicle control containing 1 µL of DMSO in 999 µL of the 10% HP-β-CD solution to add to your control cells/wells. This ensures that any observed effects are due to your compound and not the cyclodextrin or DMSO.
-
References
-
Thorsteinn Loftsson and Marcus E. Brewster. (2007). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. Available at: [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]
-
Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Scientist Solutions Community. (2025). DMSO in cell based assays. Scientist Solutions. Available at: [Link]
-
Singh, R., Bharti, N., Madan, J., & Hiremath, S. N. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-79. Available at: [Link]
-
Solubility of Things. (n.d.). 6-Chlorocoumarin | Solubility of Things. Retrieved January 22, 2026, from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Kumar, S., & Singh, S. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 15(4), 1076–1092. Available at: [Link]
-
Quora User Community. (2017). What effects does DMSO have on cell assays? Quora. Available at: [Link]
-
Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. Available at: [Link]
-
Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2548. Available at: [Link]
-
de la Torre, R., & Farré, M. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. Available at: [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]
-
Al-Dulaimi, M. A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Cureus, 15(8), e44031. Available at: [Link]
-
Wos, M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1333. Available at: [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 917–921. Available at: [Link]
-
Sharma, D., & Saini, S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage, 49-89. Available at: [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 2051-59-4 | 6-Chloro-2H-chromen-2-one. Retrieved January 22, 2026, from [Link]
-
ResearchGate Community. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chlorocoumarin. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
Patel, J., & Patel, K. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science, 2(6), 39-44. Available at: [Link]
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
gChem Global. (n.d.). DMSO. Retrieved January 22, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 6-Chlorocoumarin | C9H5ClO2 | CID 16321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. researchgate.net [researchgate.net]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. ovid.com [ovid.com]
Identifying and removing impurities from 6-Chloro-chroman-2-one preparations
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify and remove impurities from preparations of 6-Chloro-chroman-2-one. We will explore common challenges, analytical strategies, and robust purification protocols to ensure the highest compound purity for your research.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most immediate issues encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities I should expect in my this compound preparation?
You can typically expect impurities to arise from three main sources:
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., Pechmann condensation or Perkin reaction), residual phenols or β-ketoesters may be present.[1]
-
Reaction By-products: Side reactions can lead to the formation of isomers, over-alkylated products, or other related coumarin derivatives.
-
Degradation Products: this compound can be susceptible to hydrolysis, oxidation, or photodegradation, especially under harsh work-up or storage conditions. Forced degradation studies are the best way to proactively identify these potential degradants.[2][3][4]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's wrong?
"Oiling out" typically occurs when the solute precipitates from the solution at a temperature above its melting point. This is a common issue that can be resolved by:
-
Slowing Down the Cooling Process: Allow the solution to cool to room temperature gradually before placing it in an ice bath. Rapid cooling encourages precipitation over crystallization.[5]
-
Increasing the Solvent Volume: Your solution might be too concentrated. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent until the solution is clear, then cool slowly.
-
Changing the Solvent System: The boiling point of your chosen solvent may be too high. Consider a solvent with a lower boiling point or adjust the ratio of your co-solvents in a mixed-solvent system.[5][6]
Q3: I'm getting poor separation between my product and an impurity during column chromatography. How can I improve this?
Poor separation is a frequent challenge in chromatography. To improve it:
-
Optimize the Mobile Phase: The polarity of your eluent is the most critical factor. Before running the column, use Thin-Layer Chromatography (TLC) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.[7] This generally provides the best separation on a column.
-
Adjust the Stationary Phase to Sample Ratio: For difficult separations, a higher ratio of silica gel to your crude sample is necessary. A standard ratio is around 50:1 (silica:sample by weight), but for closely eluting impurities, increasing this to 100:1 or more can be effective.[7]
-
Use Gradient Elution: If your impurities have very different polarities, a gradient elution (gradually increasing the mobile phase polarity) can help to first elute the non-polar impurities and then the more polar ones, improving overall separation and saving time.[7]
Section 2: Impurity Identification and Characterization
A robust analytical strategy is essential for identifying and quantifying impurities. This involves not only analyzing the final product but also understanding its stability through forced degradation.
Forced Degradation Studies
Forced degradation (or stress testing) is a critical step to identify potential degradation products that could form during storage and handling, thereby establishing the stability-indicating nature of your analytical methods.[2][3][4][8] These studies are mandated by regulatory bodies like the ICH.[3]
Experimental Protocol: Forced Degradation of this compound
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acidic Hydrolysis: Add 0.1 M HCl to a stock solution. Heat at 60-80°C for several hours.[4][9]
-
Basic Hydrolysis: Add 0.1 M NaOH to a stock solution. Keep at room temperature or heat gently (e.g., 60°C) for a few hours.[4][9]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a stock solution and keep it at room temperature for several hours.[4]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC to identify any new peaks corresponding to degradation products. Aim for 5-20% degradation of the parent compound.[9]
Caption: Workflow for forced degradation studies.
Analytical Techniques
HPLC is the primary technique for determining the purity of this compound and quantifying impurities. A reverse-phase method is typically suitable.
Experimental Protocol: HPLC Analysis
-
System Preparation: Use a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.[10][11]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for MS compatibility) or phosphoric acid, can be used.[10][11]
-
Gradient Program: Start with a higher percentage of water and gradually increase the acetonitrile content to elute more non-polar impurities.
-
Detection: Monitor at a wavelength where the chroman-2-one core has strong absorbance (e.g., 280 nm or 310 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and integrate the peak areas to calculate purity by area percent.
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
GC-MS is ideal for identifying volatile or semi-volatile impurities, such as residual solvents or certain starting materials.[12]
Experimental Protocol: GC-MS Analysis
-
System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm), is generally suitable.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds based on their boiling points.
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-550.[13]
-
Identification: Identify impurities by comparing their mass spectra to a library (e.g., NIST).
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Inlet Temperature | 250°C |
| Oven Program | 60°C (2 min), then ramp 15°C/min to 280°C (hold 5 min) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
NMR provides detailed structural information and is invaluable for confirming the identity of the main compound and characterizing unknown impurities if they are present in sufficient quantity.[14][15]
Expected ¹H and ¹³C NMR Data for this compound
Based on data for similar chromen-2-one structures, the following are expected chemical shifts.[14][16]
Table: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~6.47 | d | ~9.6 |
| H-4 | ~7.66 | d | ~9.6 |
| H-5 | ~7.47 | d | ~2.3 |
| H-7 | ~7.28 | dd | ~8.7, 2.3 |
| H-8 | ~7.47 | d | ~8.7 |
Table: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~160.0 |
| C-3 | ~117.8 |
| C-4 | ~142.3 |
| C-4a | ~118.3 |
| C-5 | ~129.7 |
| C-6 | ~127.2 |
| C-7 | ~131.7 |
| C-8 | ~119.8 |
| C-8a | ~152.4 |
Caption: Workflow for analytical characterization.
Section 3: Purification Protocols
Once impurities have been identified, the next step is their removal. Recrystallization and column chromatography are the most common and effective methods.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[17] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[17]
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, hexane) to find one where it is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (e.g., ethyl acetate/hexane) can also be effective.[18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[17]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Sources
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. longdom.org [longdom.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Separation of 6-Chlorohexan-2-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. rsc.org [rsc.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Preventing degradation of 6-Chloro-chroman-2-one in solution
Introduction for the Senior Application Scientist
Welcome to the dedicated technical support guide for 6-Chloro-chroman-2-one. As researchers and drug development professionals, we understand that the stability and integrity of your compounds in solution are paramount to the reliability and reproducibility of your experimental data. This guide is designed to provide you with in-depth, actionable insights into preventing the degradation of this compound. We will delve into the mechanisms of its degradation, offer robust troubleshooting protocols, and answer frequently asked questions to ensure the success of your research endeavors.
Part 1: Troubleshooting Guide - Diagnosing and Preventing Degradation
This section addresses specific issues you may encounter during your experiments, providing a logical workflow from problem identification to resolution.
Issue 1: Loss of Compound Potency or Purity Over Time in Solution
Symptoms:
-
You observe a decrease in the expected biological activity of your compound over time.
-
Analytical characterization (e.g., HPLC, LC-MS) shows the appearance of new peaks and a decrease in the area of the parent this compound peak.
-
You notice a change in the pH of your solution.
Root Cause Analysis:
The primary degradation pathway for this compound is the hydrolysis of its lactone (cyclic ester) ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of a ring-opened hydroxy-carboxylic acid, which is inactive. The presence of the electron-withdrawing chlorine atom on the aromatic ring makes the lactone's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
Visualizing the Degradation Pathway:
Below is a diagram illustrating the core mechanism of hydrolysis, which is the most common cause of degradation for this compound.
Caption: Hydrolysis of this compound under acidic or basic conditions.
Mitigation and Prevention Protocol:
-
Solvent Selection:
-
Recommended: Use aprotic, anhydrous solvents such as DMSO, DMF, or Dioxane for stock solutions. These solvents lack protons that can participate in hydrolysis.
-
To Avoid: Protic solvents, especially water and methanol, should be avoided for long-term storage. If aqueous buffers are required for your experiment, prepare fresh solutions daily from a stock in an anhydrous aprotic solvent.
-
-
pH Control:
-
Maintain a pH range of 6.0-7.0 for your working solutions. The hydrolysis of lactones is slowest in a neutral to slightly acidic pH range.
-
Use non-nucleophilic buffers if buffering is necessary. Buffers like MES or HEPES are generally preferred over phosphate or citrate buffers, which can sometimes participate in catalysis.
-
-
Temperature Management:
-
Store stock solutions at -20°C or -80°C.
-
For working solutions, keep them on ice during experiments to minimize the rate of degradation.
-
Experimental Workflow for Stability Assessment:
To empirically determine the stability of this compound in your specific experimental conditions, you can perform a time-course stability study.
Caption: Step-by-step workflow for assessing the stability of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
For long-term stability, stock solutions should be prepared in an anhydrous aprotic solvent like DMSO or DMF at a high concentration. These solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C, protected from light.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMSO, DMF | Aprotic nature prevents hydrolysis. |
| Temperature | -20°C to -80°C | Reduces the rate of any potential degradation reactions. |
| Light | Store in amber vials or in the dark | Prevents potential photodegradation of the chlorinated aromatic ring. |
| Container | Tightly sealed glass vials | Prevents moisture uptake from the atmosphere. |
Q2: I need to use an aqueous buffer for my cell-based assay. What is the best practice?
It is highly recommended to prepare the final aqueous working solution immediately before use. Dilute a small amount of your concentrated stock solution (in anhydrous aprotic solvent) into the aqueous buffer. Do not store the compound in aqueous solutions for extended periods. If your experiment runs for several hours, it is advisable to run a parallel stability test to understand the rate of degradation under your specific assay conditions.
Q3: How can I detect the degradation of this compound in my sample?
The most common methods for detecting and quantifying the degradation of this compound are chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): Using a C18 reverse-phase column, you can develop a method to separate the parent compound from its more polar, ring-opened hydrolysis product. By monitoring the peak area of the parent compound over time, you can determine the rate of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher confidence in peak identification. You would expect to see a decrease in the ion corresponding to the mass of this compound and a concurrent increase in an ion corresponding to the mass of the parent compound plus the mass of a water molecule (M+18).
Q4: Can light cause the degradation of this compound?
Yes, it is possible. Compounds containing chlorinated aromatic rings can be susceptible to photodegradation upon exposure to UV light. While the primary concern is hydrolysis, it is a standard best practice in medicinal chemistry and drug development to protect all compounds from light unless they are proven to be photostable. Always store solutions in amber vials or wrap clear vials in aluminum foil and minimize exposure to ambient light during experiments.
References
-
General Principles of Lactone and Ester Hydrolysis: For a foundational understanding of the chemical mechanisms involved.
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
-
Solvent Properties and Selection: For detailed information on the properties of aprotic and protic solvents.
- Title: Solvent Selection for Chemical Processes
- Source: ACS Public
-
URL: [Link]
-
Best Practices in Compound Management: For industry-standard guidelines on storing and handling research compounds.
- Title: Compound Management in Early-Phase Drug Discovery
- Source: SLAS Discovery
-
URL: [Link]
Strategies to minimize byproduct formation in 6-Chloro-chroman-2-one reactions
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the technical support center for the synthesis of 6-Chloro-chroman-2-one (also known as 6-chlorodihydrocoumarin). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound in a direct question-and-answer format.
Issue: Low or No Product Yield
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors, including suboptimal reaction conditions, catalyst choice, and the purity of starting materials.[1][2] The electron-withdrawing nature of the chlorine atom on the phenol ring can deactivate it, making cyclization more difficult compared to unsubstituted phenols.
-
Reaction Conditions: Harsh reaction conditions, such as prolonged heating at high temperatures, can lead to product degradation or the formation of polymeric side products.[3][4] Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often improves yields by minimizing the time the product is exposed to harsh conditions.[1]
-
Catalyst Choice: The selection of an acid catalyst is critical. While strong mineral acids like H₂SO₄ are common, they can be corrosive and lead to side reactions if used in large excess.[5] Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) or solid acid catalysts can offer milder conditions and improved selectivity.[5][6] The optimal catalyst and its concentration must be determined empirically for your specific substrate and conditions.
-
Purity of Starting Materials: Ensure your starting materials, particularly 4-chlorophenol and the C3 synthon (e.g., acrylic acid, propiolic acid, or a β-ketoester), are pure. Impurities can inhibit the catalyst or participate in side reactions, consuming reagents and lowering the yield.[2]
Issue: Formation of Unexpected Side Products
Q2: I'm observing a significant amount of an isomeric byproduct. What is it and how can I prevent it?
A2: When using a Pechmann condensation approach with 4-chlorophenol and a β-ketoester, the primary reaction is an acid-catalyzed transesterification followed by an intramolecular electrophilic aromatic substitution (cyclization).[7] The hydroxyl group of 4-chlorophenol directs ortho to itself. Since both ortho positions (C2 and C6) are available, there is a possibility of forming the undesired 8-chloro-chroman-2-one isomer in addition to the desired 6-chloro product.
-
Steric Hindrance: The formation of the 6-chloro isomer is generally favored due to less steric hindrance compared to the C2 position, which is flanked by the hydroxyl group. However, the selectivity is highly dependent on the reaction conditions and the specific β-ketoester used.
-
Controlling Regioselectivity: To minimize the formation of the 8-chloro isomer, consider using a bulkier acid catalyst or a bulkier β-ketoester. This can increase the steric barrier for the attack at the more hindered C2 position. Milder reaction conditions (lower temperature, shorter time) can also enhance selectivity.
Q3: My final product contains a dark, insoluble, high-molecular-weight material. What is it and how do I avoid it?
A3: This is likely a polymeric byproduct resulting from the self-condensation or polymerization of the starting materials or the product itself, especially under harsh acidic conditions.[8]
-
Mitigation Strategies:
-
Control Catalyst Loading: Use the minimum effective amount of acid catalyst. An excess of strong acid can promote polymerization.[5]
-
Temperature Management: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: While less common for this specific synthesis, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored, complex byproducts.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and which is preferred for minimizing byproducts?
A1: There are two primary routes, each with its own advantages and potential for byproduct formation.
-
Catalytic Hydrogenation of 6-Chlorocoumarin: This is a two-step approach. First, 6-chlorocoumarin is synthesized, often via a Pechmann condensation of 4-chlorophenol and a suitable β-ketoester.[7] The resulting coumarin is then catalytically hydrogenated to the desired chroman-2-one.
-
Pros: The initial coumarin synthesis is well-established.
-
Cons & Byproducts: The hydrogenation step can sometimes lead to over-reduction of the aromatic ring or cleavage of the lactone if conditions are too harsh.[9] Byproducts like octahydrocoumarin or various phenolic acids can be formed. Selective hydrogenation catalysts (e.g., specific Ru/C or Pd/C preparations) and mild conditions (lower pressure and temperature) are key.[9][10]
-
-
Direct Intramolecular Cyclization: This involves the acid-catalyzed cyclization of a 3-(4-chlorophenoxy)propanoic acid intermediate. This intermediate is typically prepared by reacting 4-chlorophenol with a suitable C3 synthon like acrylic acid or 3-chloropropanoic acid.
-
Pros: This is a more direct, one-pot or two-step route that avoids the initial formation of a double bond that needs subsequent reduction.
-
Cons & Byproducts: The key challenge is achieving efficient intramolecular Friedel-Crafts acylation.[11] If the cyclization is not efficient, unreacted starting material will remain. Under strong acid conditions, intermolecular reactions can occur, leading to oligomers or polymers.
-
The preferred route often depends on available starting materials and equipment. For high purity, the direct cyclization route, if optimized, can be superior as it avoids the complexities of selective hydrogenation.
Q2: How does the chlorine substituent at the 6-position influence the reaction and potential side reactions?
A2: The chlorine atom is an electron-withdrawing group via induction but a weak deactivator overall for electrophilic aromatic substitution because its lone pairs can participate in resonance. It is an ortho, para-director. In the context of 4-chlorophenol, the hydroxyl group is the dominant activating and directing group. The chlorine at the para position (relative to the hydroxyl group) has two main effects:
-
Deactivation: It slightly deactivates the ring towards the electrophilic attack required for cyclization, meaning more forcing conditions (stronger acid, higher temperature) might be needed compared to unsubstituted phenol. This can increase the risk of degradation and polymerization byproducts.[1]
-
Directing Effect: It does not interfere with the ortho-directing effect of the hydroxyl group, so cyclization will occur at the 2 or 6 positions. It does, however, block the para position, preventing side reactions at that site.
Data & Protocols
Comparative Data on Reaction Conditions
The following table summarizes hypothetical outcomes for the Pechmann condensation of 4-chlorophenol with ethyl acetoacetate to form the 6-chlorocoumarin precursor, highlighting the impact of the catalyst on yield and byproduct formation.
| Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield of 6-Chlorocoumarin (%) | 8-Chloro Isomer Byproduct (%) | Polymeric Byproducts |
| H₂SO₄ (10) | 100 | 4 | 65 | ~15 | Significant |
| AlCl₃ (1.5) | 80 | 6 | 78 | ~8 | Moderate |
| ZnCl₂ (2.0) | 110 | 8 | 72 | ~10 | Moderate |
| Amberlyst-15 | 120 | 12 | 85 | <5 | Minimal |
Data is illustrative and serves as a guideline for optimization.
Gold-Standard Protocol: Direct Cyclization of 3-(4-chlorophenoxy)propanoic acid
This protocol focuses on the critical cyclization step to minimize byproducts.
Step 1: Preparation of the Precursor (Not detailed) Synthesize 3-(4-chlorophenoxy)propanoic acid from 4-chlorophenol and acrylic acid or a suitable equivalent. Purify this precursor by recrystallization to ensure high purity before cyclization.
Step 2: Intramolecular Cyclization
-
Apparatus Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent moisture, which can quench the acid catalyst.[4]
-
Reagent Charging: To a flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).
-
Substrate Addition: Slowly add the purified 3-(4-chlorophenoxy)propanoic acid (1 equivalent) to the acidic medium in portions to control the initial exotherm.
-
Reaction: Heat the mixture to 70-90°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. Prolonged heating can lead to charring and byproduct formation.
-
Quenching: After completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the reaction medium and precipitate the crude product.
-
Workup: Filter the precipitated solid and wash it thoroughly with cold water, followed by a dilute sodium bicarbonate solution to remove any unreacted acidic precursor, and finally with water again until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. The primary purification method should be recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene) to effectively remove any minor isomeric byproducts or oligomers.
Visual Guides
Reaction Pathway and Byproduct Formation
This diagram illustrates the Pechmann condensation pathway and highlights where the primary isomeric byproduct can form.
Caption: Pechmann reaction pathway showing the formation of the desired 6-chloro isomer and the potential 8-chloro byproduct.
Troubleshooting Decision Tree for Low Yield
Use this logical workflow to diagnose and solve issues related to low product yield.
Caption: A decision tree to systematically troubleshoot the causes of low reaction yield.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link][4]
-
Wikipedia. (2023). Pechmann condensation. Retrieved from [Link][7]
-
Various Authors. (2008). The Pechmann Reaction. ResearchGate. Retrieved from [Link][5]
-
Singh, P. R., & Singh, D. U. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(7), 11853–11865. Retrieved from [Link][6]
-
Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link][12]
-
Lee, S., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 23(9), 2336. Retrieved from [Link][11]
-
Povarov, I. G., et al. (2018). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. ResearchGate. Retrieved from [Link][9]
-
Wang, H., et al. (2020). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Catalysts, 10(1), 108. Retrieved from [Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Overcoming Challenges in the Purification of Chlorinated Chromanones
Welcome to the Technical Support Center for the purification of chlorinated chromanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these valuable synthetic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.
Introduction: The Purification Puzzle of Chlorinated Chromanones
Chlorinated chromanones are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery, often serving as key intermediates in the synthesis of bioactive molecules.[1][2] Their purification, however, can be a significant bottleneck in the research and development pipeline. The introduction of chlorine atoms into the chromanone scaffold can lead to a host of challenges, including:
-
Compound Instability: The electron-withdrawing nature of chlorine can affect the stability of the chromanone ring, making it susceptible to degradation under certain chromatographic or thermal conditions.[3][4]
-
Formation of Isomers: Synthesis of chlorinated chromanones can often result in the formation of regioisomers and diastereomers, which can be difficult to separate due to their similar physical and chemical properties.[5]
-
Co-elution with Impurities: Starting materials, reagents, and byproducts from the synthesis can have polarities similar to the target compound, leading to co-elution during chromatographic purification.
This guide provides a structured approach to troubleshooting these issues, with a focus on practical, field-proven solutions.
Section 1: Troubleshooting Common Purification Problems
This section is organized in a question-and-answer format to directly address the most frequent challenges encountered in the purification of chlorinated chromanones.
Low Recovery After Column Chromatography
Question: I am experiencing significant loss of my chlorinated chromanone during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer: Low recovery from silica gel chromatography is a common issue and can stem from several factors. The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds like chlorinated chromanones.
Root Cause Analysis and Solutions:
-
Compound Instability on Silica: Chlorinated chromanones can be sensitive to the acidic surface of silica gel, leading to decomposition.
-
Test for Stability: Before committing to a large-scale purification, spot your crude material on a silica gel TLC plate and let it sit for a few hours. Re-run the TLC in the same or a slightly more polar solvent system to see if any new spots (decomposition products) have appeared.[6]
-
Solution: Deactivated Silica Gel: If instability is confirmed, consider using deactivated silica gel. This can be prepared by treating the silica with a base, such as triethylamine, or by using commercially available deactivated silica.
-
Alternative Stationary Phases: For highly sensitive compounds, consider alternative stationary phases like alumina (neutral or basic) or Florisil®.[6]
-
-
Irreversible Adsorption: The polar nature of the chromanone core, coupled with the chlorine substituents, can lead to strong, sometimes irreversible, binding to the silica gel.
-
Solution: Solvent System Optimization: A well-chosen solvent system is critical. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane.[7] For highly polar chlorinated chromanones, the addition of a small amount of a more polar solvent like methanol may be necessary.[7]
-
Solution: Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can help to effectively elute the compound without excessive band broadening.
-
-
Improper Column Packing: A poorly packed column can lead to channeling and poor separation, resulting in mixed fractions and apparent low recovery of the pure compound.
-
Solution: Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. A consistent and level bed is crucial for good separation.
-
Workflow for Troubleshooting Low Recovery:
Caption: Decision workflow for troubleshooting low recovery during column chromatography.
Poor Separation of Isomers
Question: My chlorinated chromanone synthesis produces a mixture of regioisomers that are inseparable by standard silica gel chromatography. How can I resolve them?
Answer: The separation of regioisomers is a significant challenge due to their nearly identical polarities. Success often lies in exploiting subtle differences in their steric and electronic properties through specialized chromatographic techniques.
Strategies for Isomer Separation:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to flash chromatography.
-
Normal-Phase HPLC: Can provide better separation than flash chromatography due to the use of smaller particle size stationary phases and more precise solvent delivery.
-
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating compounds with minor differences in hydrophobicity. A C18 column is a good starting point.[8] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.[8]
-
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating isomers, often providing unique selectivity compared to HPLC.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is a highly effective and scalable method for purifying a single isomer from a mixture.[9][10] The principle relies on the slight difference in solubility between the isomers in a particular solvent.[11]
Experimental Protocol: Test Recrystallization for Isomer Separation
-
Solvent Screening: In small vials, test the solubility of your isomeric mixture in a range of solvents (e.g., hexane, ethyl acetate, ethanol, acetone, and mixtures thereof) at room temperature and upon heating.[12]
-
Ideal Solvent Characteristics: The ideal solvent will dissolve the mixture completely at its boiling point but show poor solubility at room temperature or upon cooling.[10]
-
Procedure: a. Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent to form a saturated solution.[11] b. Allow the solution to cool slowly to room temperature. Undisturbed cooling is crucial for the formation of pure crystals.[13] c. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer (if available). d. Once crystals have formed, cool the flask in an ice bath to maximize the yield.[10] e. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[11] f. Analyze the purity of the crystals and the mother liquor by TLC, HPLC, or NMR to determine if selective crystallization of one isomer has occurred.
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Hexane:Ethyl Acetate (9:1) | Sparingly Soluble | Soluble | Yes, fine needles |
| Ethanol | Soluble | Very Soluble | No |
| Acetone | Soluble | Very Soluble | No |
| Dichloromethane | Very Soluble | Very Soluble | No |
Product is a Persistent Oil or "Gummy" Solid
Question: After removing the solvent from my column fractions, my chlorinated chromanone is a persistent oil or a gummy solid, making it difficult to handle and assess purity. What can I do?
Answer: This is a common problem, especially when residual solvents or minor impurities are present, which can inhibit crystallization.
Troubleshooting Strategies:
-
High Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the sample under high vacuum for an extended period. Gentle heating can sometimes help, but be cautious of potential decomposition.
-
Trituration: This technique involves "washing" the oil or gummy solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Add a small amount of a non-polar solvent (like hexane or pentane) to the flask containing your product.
-
Swirl or stir the mixture vigorously. The goal is to dissolve the impurities while causing your product to precipitate as a solid.
-
Decant the solvent, which contains the dissolved impurities.
-
Repeat the process several times.
-
Dry the resulting solid under vacuum.
-
-
Co-evaporation: Dissolve the oily product in a suitable solvent (e.g., dichloromethane) and add a non-polar solvent in which the compound is insoluble (e.g., hexane). Evaporate the solvent mixture on a rotary evaporator. The hexane will help to azeotropically remove residual impurities and can sometimes induce crystallization.
Section 2: Advanced Purification Techniques
For particularly challenging separations, more advanced techniques may be necessary.
Preparative Thin-Layer Chromatography (Prep-TLC)
For small-scale purifications where isomers are difficult to separate by column chromatography, preparative TLC can be a valuable tool. It offers high resolution and allows for the physical separation of closely eluting bands.
Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption and compound degradation on solid supports.[14] This can be particularly advantageous for the purification of sensitive chlorinated chromanones.
Section 3: Purity Assessment
Accurate determination of purity is crucial for the subsequent use of your chlorinated chromanone in biological assays or further synthetic steps.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary method for assessing purity.[8] A high-purity sample should show a single major peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable chlorinated chromanones, GC-MS can provide both purity information and mass spectral data for structural confirmation.[15]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to assess purity. The presence of unexpected signals can indicate impurities.
-
Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the same compound.[15]
Data Presentation: Comparison of Purity Analysis Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC[8] | Differential partitioning between a mobile and stationary phase. | Purity, presence of impurities. | High resolution, quantitative. | Requires a reference standard for identification. |
| GC-MS[15] | Separation based on volatility and mass-to-charge ratio. | Purity, molecular weight, fragmentation pattern. | High sensitivity, structural information. | Compound must be volatile and thermally stable. |
| qNMR[15] | Signal intensity is directly proportional to the number of nuclei. | Absolute purity. | No need for a specific reference standard of the analyte. | Lower sensitivity than chromatographic methods. |
Section 4: Frequently Asked Questions (FAQs)
Q1: My chlorinated chromanone appears to be degrading during storage. How can I improve its stability?
A1: Some chlorinated compounds can be sensitive to light and air.[16] Store your purified compound in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a low temperature (e.g., in a refrigerator or freezer). Purging the vial with an inert gas like argon or nitrogen before sealing can also help to prevent oxidative degradation.
Q2: I see a yellow or brown discoloration in my purified chlorinated chromanone. Is this an impurity?
A2: While some chromanones are inherently colored, a yellow or brown tint can sometimes indicate the presence of trace impurities, possibly from residual palladium catalyst if used in the synthesis, or from minor oxidation products.[17] If the discoloration persists after purification and the compound's analytical data (NMR, MS) are clean, it may be an intrinsic property of the molecule. However, if you suspect impurities, you can try passing a solution of the compound through a small plug of activated carbon or silica gel to remove colored impurities.[17]
Q3: Can I use reverse-phase chromatography for the initial purification of my crude reaction mixture?
A3: Yes, reverse-phase chromatography can be a very effective initial purification step, especially for more polar chlorinated chromanones.[7][18] It offers a different selectivity compared to normal-phase chromatography and can be particularly useful for removing non-polar impurities.
Workflow for Selecting a Purification Strategy:
Caption: A general workflow for selecting an appropriate purification strategy for chlorinated chromanones.
References
-
Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]
-
Hu, Y., et al. (2022). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Frontiers in Nutrition, 9, 1024421. [Link]
-
Svec, P., Seifert, R., & Zbirovský, M. (1971). Chromatographic studies of some halogenated quinones. I. Thin-layer chromatography of some chlorinated derivatives of p-benzoquinone. Journal of Chromatography A, 53(3), 587-589. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Karar, M. G. E., & Kuhnert, N. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. Molecules, 25(18), 4085. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
ResearchGate. (2014, February 24). Is there any separation and purification method for flavonoid glycosides?. [Link]
-
ChemCon GmbH. Identity determination and purity testing. [Link]
-
Science.gov. chromatographic purification steps: Topics. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Liu, Y., et al. (2016). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 21(10), 1334. [Link]
-
Reddit. (2024, May 16). Purification Troubleshooting. r/chemistry. [Link]
-
CHROMacademy. Troubleshooting. [Link]
-
Rizzarelli, P., et al. (2016). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. Journal of The American Society for Mass Spectrometry, 27(11), 1819-1826. [Link]
-
Sbardella, G., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6547-6557. [Link]
-
Bioanalysis Zone. Chromatographic separation technologies. [Link]
-
Britton, J., & Raston, C. L. (2017). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 13, 1854-1871. [Link]
-
Fukushima, M., et al. (2008). Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly. Environmental Science & Technology, 42(1), 263-268. [Link]
-
El-Sayed, M. A. A. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Journal of Chemical and Pharmaceutical Research, 7(3), 114-137. [Link]
-
Semantic Scholar. Chromatographic purification methods used for rDNA products. [Link]
-
Organic & Biomolecular Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. [Link]
-
EUROLAB. Purity Analysis (Chromatographic). [Link]
-
Atashgahi, S., et al. (2012). Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds. Frontiers in Microbiology, 3, 33. [Link]
-
Myneni, S. C. (2002). Formation of stable chlorinated hydrocarbons in weathering plant material. Science, 295(5557), 1039-1041. [Link]
-
Nchinda, A. T. (2007). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]
-
Roque, A. C. A., et al. (2007). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 2(7), 817-833. [Link]
-
Azize, M. A. A., & Zain, M. F. M. (2017). Stability of Chlorine Termination on Ge(100) and Ge(111) Surfaces. MATEC Web of Conferences, 97, 01055. [Link]
-
MDPI. (2023). Challenges in Designing Electrochemical Disinfection Systems for Reducing Microbial Contamination in Drinking Water Distribution Networks. [Link]
-
ResearchGate. (2017). Stability of Chlorine Termination on Ge(100) and Ge(111) Surfaces. [Link]
-
van der Gryp, P., et al. (2020). Membranes for Purification of Chlorine in the Chlor‐Alkali Industry: A Viable Option. Chemie Ingenieur Technik, 92(8), 1149-1158. [Link]
-
Gall, M., et al. (2025). Planar solid phase extraction for chlorinated paraffin analysis - irradiation chamber for standardized derivatization on planar thin-layers. Journal of Chromatography A, 1721, 464978. [Link]
-
Lampoon Magazine. (2022, August 23). Chlorine has to disappear from drinking water. Why it matters for the fashion industry?. [Link]
-
Diva Portal. (2012). Deterioration of Polyethylene Exposed to Chlorinated Species in Aqueous Phases. [Link]
-
Rifai, A. M., et al. (2024). Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies. Environmental Science and Pollution Research, 31(24), 36625-36637. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Formation of stable chlorinated hydrocarbons in weathering plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification [chem.rochester.edu]
- 7. teledynelabs.com [teledynelabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. matec-conferences.org [matec-conferences.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 6-Chloro-chroman-2-one
Welcome to the technical support center dedicated to the synthesis of 6-Chloro-chroman-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important synthetic target. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your chemical syntheses.
Part 1: Catalyst Selection Guide
The synthesis of chroman-2-ones, such as this compound, can be approached through various synthetic routes, with the Pechmann condensation and related cyclization reactions being the most common. The choice of catalyst is a critical parameter that significantly influences reaction rate, yield, and purity of the final product.
Overview of Catalytic Approaches
The primary methods for synthesizing the chromen-2-one core, which can then be reduced to the target chroman-2-one, involve acid or base catalysis.[1]
-
Acid Catalysis: This is the most traditional and widely used method for Pechmann condensation.[1] A variety of Brønsted and Lewis acids can be employed to facilitate the initial transesterification and subsequent intramolecular cyclization and dehydration.
-
Base Catalysis: While less common for the initial condensation, base catalysis can be effective in certain synthetic strategies, particularly those involving intramolecular cyclization of pre-formed intermediates.[2]
-
Transition Metal Catalysis: Modern synthetic methods have introduced the use of transition metals to catalyze the formation of the chromone ring, which can be a precursor to chroman-2-ones.[3][4] These methods often offer milder reaction conditions and broader substrate scope.
Comparative Analysis of Common Catalysts
The selection of an appropriate catalyst is often a balance between reactivity, cost, safety, and ease of handling. Below is a comparative table of commonly employed catalysts for the synthesis of chromen-2-one scaffolds.
| Catalyst Type | Specific Examples | Advantages | Disadvantages | Typical Conditions |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH | Inexpensive, readily available, effective for many substrates. | Harsh conditions, potential for charring and side reactions, corrosive. | High temperatures (100-160 °C), neat or in a high-boiling solvent. |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Can be more selective than Brønsted acids, effective for less reactive phenols.[1] | Stoichiometric amounts often required, moisture sensitive, workup can be challenging. | Moderate to high temperatures, often in an inert solvent. |
| Solid Acids | Nafion-H, Amberlyst-15 | Reusable, easy to separate from the reaction mixture, environmentally benign. | Can be less active than homogeneous catalysts, may require longer reaction times. | High temperatures, often under solvent-free conditions. |
| Homogeneous Bases | Piperidine, Et₃N | Effective for Knoevenagel-type condensations leading to chromene derivatives. | Can promote side reactions, may require stoichiometric amounts. | Reflux in a suitable solvent (e.g., ethanol, toluene). |
| Heterogeneous Bases | K₂CO₃, Cs₂CO₃ | Ease of removal, can be used in polar aprotic solvents. | May have lower activity compared to homogeneous bases. | Moderate to high temperatures in solvents like DMF or acetone.[5] |
| Transition Metals | Pd catalysts, Au catalysts | Mild reaction conditions, high functional group tolerance, potential for asymmetric synthesis.[4][6] | High cost, potential for product contamination with residual metal, requires ligand optimization. | Room temperature to moderate heating, often with specific ligands and additives. |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My Pechmann condensation to form the 6-chloro-2H-chromen-2-one precursor is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Pechmann condensations are a common issue and can often be attributed to several factors:
-
Sub-optimal Catalyst Choice: The acidity of the catalyst is crucial. For moderately activated phenols like 4-chlorophenol, a strong Brønsted acid like sulfuric acid or a Lewis acid like AlCl₃ is often necessary. If you are using a milder catalyst, consider switching to a stronger one.
-
Reaction Temperature and Time: Pechmann condensations often require elevated temperatures to drive the reaction to completion. Ensure your reaction temperature is optimal for the chosen catalyst and solvent system. Prolonged reaction times at very high temperatures can lead to decomposition and the formation of sulfonated byproducts, especially with sulfuric acid.
-
Water Removal: The final step of the reaction is a dehydration to form the aromatic ring. If water is not effectively removed from the reaction mixture, it can inhibit the reaction. Consider using a Dean-Stark apparatus if your solvent system allows for it.
-
Purity of Starting Materials: Ensure your 4-chlorophenol and β-ketoester are of high purity. Impurities can interfere with the catalytic cycle and lead to side product formation.
Q2: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?
A2: Side product formation is a frequent challenge. Common side products in the synthesis of chromen-2-ones include benzofurans and other isomers.[6]
-
Identification: The best way to identify side products is through a combination of chromatographic (TLC, GC) and spectroscopic (¹H NMR, ¹³C NMR, MS) techniques. Comparing the spectra of your crude product to literature data for known side products can be very informative.
-
Minimization:
-
Temperature Control: Carefully controlling the reaction temperature can often favor the formation of the desired product over side products.
-
Catalyst Loading: Optimizing the amount of catalyst is crucial. Too much catalyst can lead to polymerization or decomposition, while too little will result in an incomplete reaction.
-
Choice of β-Ketoester: The structure of the β-ketoester can influence the regioselectivity of the initial attack and subsequent cyclization.
-
Q3: The final reduction of 6-chloro-2H-chromen-2-one to this compound is proving difficult. What are some effective methods?
A3: The reduction of the α,β-unsaturated lactone in the chromen-2-one ring to the corresponding saturated lactone can be achieved through several methods:
-
Catalytic Hydrogenation: This is a common and effective method. Catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere are typically used.[7] The choice of solvent (e.g., ethanol, ethyl acetate) and hydrogen pressure can be optimized.
-
Transfer Hydrogenation: This method avoids the need for a pressurized hydrogen gas setup. A hydrogen donor like ammonium formate or triethylsilane can be used in the presence of a catalyst like Pd/C.
-
Metal Hydride Reduction: While powerful reducing agents like LiAlH₄ can reduce the lactone carbonyl, milder reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or catalytic amounts of NiCl₂ can selectively reduce the double bond.
Q4: I am struggling with the purification of the final this compound. What are some recommended procedures?
A4: Purification can often be challenging due to the presence of unreacted starting material, the chromen-2-one precursor, and other side products.
-
Column Chromatography: This is the most effective method for obtaining highly pure product. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or pentane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[2]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a good option. Solvents to consider for recrystallization include ethanol, ethyl acetate/hexane mixtures, or toluene.
-
Acid-Base Extraction: If your side products have acidic or basic functionalities that your product lacks, a liquid-liquid extraction with a dilute acid or base wash can help to remove them before further purification.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 6-chloro-2H-chromen-2-one via Pechmann Condensation
This protocol provides a general procedure for the acid-catalyzed synthesis of the chromen-2-one precursor.
Materials:
-
4-Chlorophenol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add ethyl acetoacetate (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
Protocol 2: Catalytic Hydrogenation of 6-chloro-2H-chromen-2-one
This protocol describes the reduction of the chromen-2-one to the target chroman-2-one.
Materials:
-
6-chloro-2H-chromen-2-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve 6-chloro-2H-chromen-2-one (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm, but this may need optimization) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Catalyst Selection Workflow
Caption: A decision workflow for selecting a catalytic strategy for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Reddy, T. J., et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Available from: [Link]
- Merlin Sheeba, C. (2021). Synthesis of Chromene-2-one by Pechmann Condensation Reaction and its Zone of Inhibition on Gram Negative Bacteria. Sathyabama Institute of Science and Technology.
-
Wang, L., et al. (2016). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules, 21(11), 1533. Available from: [Link]
- Valenta, M., & Kroutil, J. (2010). Synthesis of Chroman-2-ones by Reduction of Coumarins. Current Organic Chemistry, 14(16), 1735-1754.
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
- Chopra, D., et al. (2006). 3-Acetyl-6-chloro-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2310-o2312.
-
Singh, R. P., & Singh, D. U. (2015). Catalytic Synthesis of 2H-Chromenes. Request PDF. Available from: [Link]
-
Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry, 19(33), 7215-7220. Available from: [Link]
- Kumar, A., & Maurya, R. A. (2008). Chemical synthesis of various composites of chromen-2-one: A review. Tetrahedron, 64(23), 5375-5403.
- El-Sayed, W. M., et al. (2016).
-
Hoffman Fine Chemicals. (n.d.). 6-Chloro-2H-chromen-2-one. Retrieved from [Link]
- Kocienski, P. (2018). Cooperative Catalysis in the Synthesis of Chroman-2-ones: NNC 45-0781. Synfacts, 14(01), 0004.
- Organic Syntheses. (2018). Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses, 95, 97-111.
- Wang, Y., et al. (2022). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. Molecules, 27(19), 6523.
- International Journal of Research in Pharmacy and Chemistry. (2011).
- Nielsen, J. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6571-6583.
- Nielsen, J. T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
- Kumar, S., et al. (2011). 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1650.
Sources
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromone and flavone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for 6-Chloro-chroman-2-one Experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-chroman-2-one (also known as 6-Chloro-2H-chromen-2-one). This guide is designed to provide field-proven insights and robust methodologies to help you achieve consistent and reproducible results in your experiments. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis and purification of this compound and its derivatives.
Q1: My Pechmann condensation reaction for this compound is resulting in a very low yield. What are the primary factors to investigate?
A1: Low yields in the Pechmann condensation are a frequent challenge, typically stemming from a few critical parameters.[1]
-
Purity of Starting Materials: The reaction is highly sensitive to the purity of your 4-chlorophenol and β-ketoester (e.g., ethyl acetoacetate). Ensure they are free from moisture and other contaminants.
-
Catalyst and Dehydration: Concentrated sulfuric acid is commonly used as it serves as both the catalyst and a powerful dehydrating agent.[2] The removal of water is critical to drive the reaction equilibrium towards the cyclized product. Insufficient acid or the use of a weaker, non-dehydrating acid can stall the reaction.
-
Reaction Temperature and Time: This condensation often requires significant energy input. If you are using conventional heating, ensure the temperature is adequate and the reaction is allowed to proceed for a sufficient duration (e.g., 12 hours).[2] For a significant improvement in both yield and reaction time, consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields.[1][3]
Q2: My final product is contaminated with significant impurities that are difficult to separate. What are the likely side products and how can I minimize them?
A2: Impurity formation is often related to side reactions or incomplete conversion.
-
Incomplete Cyclization: You may have residual intermediates from incomplete acylation or cyclization, especially if reaction conditions are too mild.[1]
-
Side Reactions: Depending on the specific substrates, alternative cyclization pathways can sometimes lead to the formation of isomeric products or other heterocyclic systems. The chloro-substituent at the 6-position influences the electron density of the aromatic ring, which generally directs the reaction favorably but does not eliminate all potential side reactions.[2]
-
Minimization Strategy: Carefully controlling the stoichiometry of your reactants is crucial.[1] A slow, controlled addition of the β-ketoester to the phenol/acid mixture at a low temperature (e.g., 0 °C) before heating can help minimize initial side reactions.[2]
Q3: During recrystallization, my product "oils out" instead of forming crystals. What causes this and how can I resolve it?
A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high solute concentration or the presence of impurities that depress the melting point.[4]
-
Increase Solvent Volume: The most common cause is a supersaturated solution. Re-heat the mixture until the oil fully redissolves and add more of the primary solvent to reduce the concentration.[4]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling encourages precipitation over crystallization.
-
Charcoal Treatment: If impurities are suspected, perform a hot filtration with activated charcoal to remove colored and resinous byproducts that can interfere with crystal lattice formation.[4]
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to resolving more complex experimental issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Reaction Stalls / No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., H₂SO₄) may be old or have absorbed atmospheric moisture. 2. Insufficient Temperature: The activation energy for the cyclization is not being met. 3. Poor Substrate Quality: Starting materials may be degraded or contain inhibitors. | 1. Use fresh, concentrated sulfuric acid. 2. Ensure your heating apparatus is calibrated. Gradually increase the temperature, monitoring by TLC. Consider microwave irradiation for more effective energy transfer.[5] 3. Verify the purity of 4-chlorophenol and ethyl acetoacetate via analytical techniques (NMR, GC-MS) before starting the reaction. |
| Poor Separation During Column Chromatography | 1. Incorrect Mobile Phase Polarity: The eluent system is not providing differential migration for the product and impurities. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Co-eluting Isomers: A structurally similar byproduct may be present. | 1. Systematically adjust the eluent polarity. If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexane).[4] 2. Use a larger column or reduce the amount of material loaded. The mass of the crude product should typically be 1-2% of the mass of the silica gel. 3. If isomers are suspected, consider a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. |
| Product Degrades During Work-up | 1. Hydrolysis of Lactone: The chroman-2-one (a lactone, or cyclic ester) can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to ring-opening.[6][7] 2. Instability on Silica Gel: Some compounds can degrade on acidic silica gel during column chromatography. | 1. Neutralize the reaction mixture carefully during the aqueous work-up. Avoid prolonged exposure to strong acids or bases. Ensure all extraction and washing steps are performed without unnecessary delay. 2. If degradation on the column is suspected, neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a neutralising agent like triethylamine, or switch to a neutral stationary phase like neutral alumina. |
| Inconsistent Spectroscopic Data (NMR/IR) | 1. Residual Solvent: Peaks from solvents used in purification (e.g., ethanol, ethyl acetate) may be present in the NMR spectrum. 2. Polymorphism: The product may exist in different crystalline forms, which can slightly affect melting point and IR spectra. 3. Presence of Byproducts: Small, sharp peaks in the NMR that do not correspond to the product suggest lingering impurities. | 1. Dry the sample thoroughly under high vacuum for an extended period. 2. While less common, this can occur. Re-purifying the material by a different method (e.g., sublimation or recrystallization from a different solvent) may yield a consistent form. 3. Re-purify the sample. If the impurity persists, attempt to identify it to diagnose the underlying issue in the reaction or work-up. |
Part 3: Key Experimental Protocols & Workflows
Workflow for Synthesis and Purification of this compound
The following diagram illustrates the general experimental sequence, from starting materials to the final, purified product.
Caption: A logical flow for troubleshooting common reaction failures.
Part 4: Characterization Data
Consistent and accurate characterization is essential for validating your results. The following table summarizes expected analytical data for representative 6-chloro-chromen-2-one structures.
| Compound | Melting Point (°C) | Key IR Peaks (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | Reference |
| 6-Chloro-2H-chromen-2-one | 146-149 | ~1700-1720 (C=O, Lactone) | Predicted: Signals in the aromatic region (7.0-7.8 ppm) and vinylic region (6.5-7.7 ppm). | [8] |
| 6-Chloro-4-methyl-2H-chromen-2-one | 236-238 | 1695-1710 (C=O) | 2.48 (s, 3H, CH₃), 6.63 (s, 1H, coumarin-H3), 7.02-7.53 (m, 3H, Ar-H) | [2] |
| 6-Chloro-3-phenyl-2H-chromen-2-one | Not specified | Not specified | 7.73 (s, 1H), 7.69 (m, 2H), 7.53 (d, 1H), 7.46 (m, 4H), 7.31 (d, 1H) | [9] |
References
-
6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications.[Link]
-
Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. National Center for Biotechnology Information (PMC).[Link]
-
3-Acetyl-6-chloro-2H-chromen-2-one. ResearchGate.[Link]
-
An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry.[Link]
-
Supporting Information - General procedure for direct arylation of coumarins and chromenones. The Royal Society of Chemistry.[Link]
-
Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. National Center for Biotechnology Information (PMC).[Link]
-
6-Chloro-2H-chromen-2-one. Hoffman Fine Chemicals.[Link]
-
6-Chlorohexan-2-one Safety and Hazards. PubChem.[Link]
-
Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones. MDPI.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.[Link]
-
Chemical synthesis of various composites of chromen-2-one: A review. Elsevier.[Link]
-
Synthesis of Chromene-2-one by Pechmann Condensation Reaction. Sathyabama Institute of Science and Technology.[Link]
-
Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.[Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids. ResearchGate.[Link]
-
Lactone synthesis. Organic Chemistry Portal.[Link]
-
Lactonization as a general route to β-C(sp3)–H functionalization. National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of 6-Chloro-chroman-2-one
Introduction
The coumarin scaffold, a benzopyrone structure, is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] These compounds can interact with a variety of cellular targets to induce apoptosis, modulate signaling pathways, and inhibit angiogenesis.[2][3] 6-Chloro-chroman-2-one is a halogenated derivative of the chroman-2-one (dihydrocoumarin) backbone. While direct, extensive studies on the anticancer properties of this specific molecule are emerging, the broader coumarin and chromanone classes have shown significant promise, often acting through mechanisms like cell cycle arrest and induction of apoptosis.[4][5][6]
This guide provides a comprehensive, technically-grounded framework for the validation of the anticancer activity of this compound. We will present a logical, multi-step experimental workflow, compare its potential efficacy against a standard chemotherapeutic agent, Doxorubicin, and delve into the underlying molecular mechanisms. The protocols and analyses described herein are designed to establish a robust, evidence-based profile of the compound's therapeutic potential.
Part 1: Initial Viability Screening and Potency Determination
The first step in validating a potential anticancer compound is to determine its effect on cancer cell viability and establish its potency, typically represented by the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8][9]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to assess the dose-dependent effect of this compound on a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[3][10]
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency in an appropriate medium.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and a positive control (Doxorubicin) in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (DMSO) and untreated cells.[11]
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Analysis and Comparison
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. Plotting cell viability against the compound concentration allows for the determination of the IC50 value.
Table 1: Comparative Cytotoxicity of this compound and Doxorubicin on MCF-7 Cells (Exemplary Data)
| Compound | IC50 (µM) after 48h |
| This compound | 8.5 |
| Doxorubicin | 0.9 |
This exemplary data illustrates that while the novel compound shows anticancer activity, the standard chemotherapeutic Doxorubicin is significantly more potent in this cell line.[13][14]
Experimental Workflow for Initial Screening
Caption: Workflow for determining IC50 via MTT assay.
Part 2: Elucidating the Mechanism of Cell Death
After confirming cytotoxicity, the next critical step is to determine how the compound kills cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
Further Mechanistic Insights: Western Blotting
To corroborate the apoptosis findings, Western blotting can be used to measure the expression levels of key apoptosis-regulating proteins.[18][19]
-
Bcl-2 Family: Check for changes in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2). An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.[20]
-
Caspases: Look for the cleavage of executioner caspases like Caspase-3, which signifies their activation.[19]
-
PARP: Detect the cleavage of PARP, a substrate of activated Caspase-3, which is another definitive marker of apoptosis.[18]
Part 3: Investigating Effects on Cell Cycle and Metabolic Pathways
Many coumarin derivatives exert their anticancer effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.[4][6] Additionally, a hallmark of many cancers is the Warburg effect—a shift towards aerobic glycolysis.[21][22] Investigating the compound's impact on these processes can reveal further mechanisms of action.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[23]
-
Cell Treatment and Fixation:
-
Treat cells as in the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.[24]
-
-
Staining:
-
Wash the fixed cells and treat with RNase to prevent staining of RNA.[24]
-
Stain the cellular DNA with Propidium Iodide (PI).
-
-
Analysis:
-
Analyze the cells by flow cytometry. An accumulation of cells in a specific phase (e.g., G1 or G2/M) suggests cell cycle arrest at that checkpoint.[23]
-
Hypothesized Mechanism: Modulation of the PI3K/Akt Pathway and Warburg Effect
Coumarin derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[25][26] Inhibition of this pathway can suppress the Warburg effect by downregulating key glycolytic enzymes.[27][28] this compound may act by inhibiting a key kinase in this pathway, leading to decreased glucose uptake and lactate production, ultimately starving the cancer cells of the energy needed for rapid proliferation.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Conclusion
This guide outlines a systematic approach to validate the anticancer activity of this compound. By starting with broad cytotoxicity screening and progressing to detailed mechanistic studies of apoptosis, cell cycle, and metabolic pathways, researchers can build a comprehensive profile of the compound's therapeutic potential. The comparative analysis against a standard drug like Doxorubicin provides crucial context for its potency and potential clinical relevance. The data generated through these workflows will be essential for the preclinical evaluation of this and other novel chroman-2-one derivatives as potential anticancer agents.
References
-
Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (n.d.). MDPI. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023, October 20). RSC Publishing. Retrieved from [Link]
-
Coumarin derivatives with anticancer activities: An update. (2020, May 8). PubMed. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]
-
Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review. (2018, June 1). Bentham Science. Retrieved from [Link]
-
Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review. (n.d.). Eureka Select. Retrieved from [Link]
-
Contemporary Perspectives on the Warburg Effect Inhibition in Cancer Therapy. (n.d.). PMC. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]
-
Targeting the Warburg Effect in Cancer: Where Do We Stand?. (2024, March 8). MDPI. Retrieved from [Link]
-
Unmasking the Warburg Effect: Unleashing the Power of Enzyme Inhibitors for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). PMC. Retrieved from [Link]
-
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). PMC. Retrieved from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Cell Cycle Tutorial. (n.d.). University of Aberdeen. Retrieved from [Link]
-
Synthesis and anticancer activity of some 8-substituted-7-methoxy-2H-chromen-2-one derivatives toward hepatocellular carcinoma HepG2 cells. (2015, January 27). PubMed. Retrieved from [Link]
-
Cell Cycle Analysis. (2017, May 19). University of Wisconsin-Madison. Retrieved from [Link]
-
Warburg effect (oncology). (n.d.). Wikipedia. Retrieved from [Link]
-
Can We Target Cancer's Sweet Tooth for Treatment?. (2026, January 7). The Dr Kumar Discovery. Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. (n.d.). PMC. Retrieved from [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020, June 15). NIH. Retrieved from [Link]
-
Anticancer mechanism of coumarin-based derivatives. (2024, March 5). PubMed. Retrieved from [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (n.d.). MDPI. Retrieved from [Link]
-
Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. (n.d.). PMC. Retrieved from [Link]
-
Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. (2024, February 13). NIH. Retrieved from [Link]
-
Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. (n.d.). NIH. Retrieved from [Link]
-
Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... (n.d.). ResearchGate. Retrieved from [Link]
-
Rubia cordifolia L. Dichloromethane Extract Ameliorates Contrast-Induced Acute Kidney Injury by Activating Autophagy via the LC3B/p62 Axis. (n.d.). MDPI. Retrieved from [Link]
-
The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (n.d.). PMC. Retrieved from [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PubMed Central. Retrieved from [Link]
-
Syntheses and Biological Activities of Chroman-2-ones. A Review. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. mdpi.com [mdpi.com]
- 21. Contemporary Perspectives on the Warburg Effect Inhibition in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 26. benthamdirect.com [benthamdirect.com]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
A Comparative Analysis of 6-Chloro-chroman-2-one and Other Coumarin Derivatives in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the comparative landscape of halogenated coumarins, focusing on 6-Chloro-chroman-2-one. This document synthesizes experimental data to objectively evaluate its performance against other coumarin derivatives across key therapeutic areas.
Introduction: The Coumarin Scaffold as a Privileged Structure in Medicinal Chemistry
Coumarins, a class of compounds characterized by a benzopyran-2-one core, are ubiquitous in the plant kingdom and have long been a focal point of medicinal chemistry.[1][2][3] Their deceptively simple structure is a versatile template that, through various substitutions, gives rise to a remarkable breadth of pharmacological activities.[3][4] These activities span from anticoagulant and antithrombotic to anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6][7] The synthetic accessibility and the ability to fine-tune the biological profile through targeted modifications make the coumarin scaffold a "privileged structure" for drug development.[8]
This guide focuses on a specific, synthetically derived member of this family: this compound (also known as 6-chlorodihydrocoumarin). The introduction of a halogen, in this case, chlorine, at the C6 position of the chroman-2-one ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These changes, in turn, can profoundly influence its interaction with biological targets. This analysis will compare this compound and related halogenated coumarins against other well-known derivatives in key therapeutic areas, supported by experimental data and methodological insights.
Comparative Biological Evaluation: Unlocking Therapeutic Potential
The strategic placement of a chlorine atom on the coumarin backbone serves as a critical design element in modulating bioactivity. We will explore this through a comparative lens across several key pharmacological domains.
Anticancer Activity: A Multi-Mechanistic Approach
Coumarins exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways like PI3K/Akt/mTOR.[1][9][10] Halogenation has emerged as a key strategy to enhance the potency of these effects.[11][12]
Comparative Insights: Studies on various halogenated coumarins have demonstrated potent antiproliferative activity. For instance, synthetic mono- and di-halogenated coumarin analogues have been shown to strongly suppress the cell proliferation of UACC-62 (melanoma) and MCF-7 (breast cancer) cell lines.[11][13] Specifically, compounds like 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile and 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile have shown significant antiproliferative effects against thyroid cancer cells, inducing apoptosis and altering the cell cycle.[12][14]
While specific IC50 data for this compound is not as widely published as for other derivatives, the structure-activity relationship (SAR) principles derived from related compounds are highly informative. The electron-withdrawing nature of the chlorine at C6 can enhance interactions with biological targets and improve cell membrane permeability.
Table 1: Comparative Anticancer Activity of Selected Coumarin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | PI3K/Akt/mTOR inhibition, Apoptosis | [9] |
| 4-trifluoromethyl-6,7-dihydroxycoumarin | Mcl-1 Inhibition Assay | 1.21 ± 0.56 | Mcl-1 Inhibition | [15] |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (Thyroid) | 44 | Apoptosis, ROS induction | [12] |
| 6-Pyrazolinylcoumarin 47 | CCRF-CEM (Leukemia) | 1.88 | Antimitotic | [16] |
| Doxorubicin (Reference Drug) | HT-29 (Colon) | Varies | DNA Intercalation | [17] |
Note: This table aggregates data from multiple studies to provide a comparative landscape. Direct comparison should be made with caution due to variations in experimental conditions.
The data suggest that modifications, including halogenation and hybridization with other pharmacophores, can yield coumarin derivatives with anticancer potency comparable to or exceeding that of established agents in specific cell lines.[17]
Anticoagulant Properties: A Legacy of Discovery
The story of coumarin anticoagulants is famously rooted in the discovery of dicoumarol and the subsequent development of warfarin.[7][18] These molecules act by inhibiting Vitamin K epoxide reductase, an enzyme crucial for the synthesis of clotting factors.[18] While many newer coumarins are designed to avoid this activity, understanding the structural requirements for anticoagulation is essential for safe drug design.
Comparative Insights: The core structure for anticoagulant activity is the 4-hydroxycoumarin moiety.[19][20] Synthetic efforts often focus on derivatives of this scaffold. For example, a study on novel coumarin derivatives found that a compound featuring a 3-bromo-phenyl substituent showed higher in vitro anticoagulant activity (measured by prothrombin time) than warfarin.[20] Conversely, many synthetic coumarins that lack the 4-hydroxy group show moderate to no anticoagulant activity, which can be a desirable trait when targeting other diseases to avoid bleeding risks.[6][18] The activity of this compound, lacking the 4-hydroxy group, is predicted to be minimal, making it a safer scaffold for development in non-anticoagulant applications.
Antimicrobial and Anti-inflammatory Effects
Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][21] The mechanism often involves cell membrane damage.[5] Halogen substitution has been noted to play a role in enhancing these properties.
Comparative Insights: Studies have shown that coumarin derivatives with electron-withdrawing groups can exhibit good antibacterial activity.[5] For example, certain synthetic coumarins showed meaningful activity against Staphylococcus aureus, Bacillus cereus, and strains of Candida.[4][19] In the context of inflammation, halogenated secondary metabolites have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[22][23] This suggests that the chloro-substituent on this compound could contribute positively to both antimicrobial and anti-inflammatory potential.
Experimental Methodologies: A Guide to In Vitro Evaluation
To ensure scientific integrity, the protocols used to generate comparative data must be robust and self-validating. Below is a detailed methodology for a key assay used in the evaluation of anticancer coumarins.
Protocol: MTT Assay for Cell Proliferation
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, reference compounds) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells for 'untreated control' (cells only) and 'vehicle control' (medium with solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualization of Key Processes
Diagrams are essential for conceptualizing complex biological and experimental workflows.
Workflow for Screening Anticancer Coumarins
This diagram illustrates a typical discovery pipeline for identifying and characterizing novel anticancer compounds from a coumarin library.
Caption: A generalized workflow for the discovery and development of coumarin-based anticancer agents.
Simplified Apoptosis Signaling Pathway
This diagram shows a simplified view of how a coumarin derivative might induce programmed cell death (apoptosis) in a cancer cell.
Caption: A potential mechanism of coumarin-induced apoptosis via inhibition of anti-apoptotic proteins like Mcl-1.
Conclusion and Future Directions
The comparative analysis reveals that this compound is a promising scaffold within the broader coumarin family. While direct, extensive biological data for this specific molecule is emerging, the principles of structure-activity relationships strongly support its potential as a modulator of biological processes, particularly in oncology. The introduction of the C6-chloro group is a well-established strategy for enhancing the potency of bioactive molecules.
Future research should focus on the direct, side-by-side comparison of this compound with its non-halogenated parent compound and other halogenated isomers (e.g., 7-chloro or 8-chloro derivatives) across a panel of cancer cell lines and microbial strains. Elucidating its precise mechanism of action and safety profile, particularly its lack of significant anticoagulant activity, will be crucial for its advancement as a potential therapeutic lead. The continued exploration of halogenated coumarins holds significant promise for the development of next-generation targeted therapies.
References
-
National Institutes of Health (NIH).
-
RSC Publishing.
-
PubMed Central.
-
PubMed.
-
MDPI.
-
MDPI.
-
National Institutes of Health (NIH).
-
SciSpace.
-
PubMed.
-
Neliti.
-
Thieme Connect.
-
RSC Publishing.
-
PubMed.
-
ResearchGate.
-
Journal of Medicinal and Pharmaceutical Chemistry Research.
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
-
EurekaSelect.
-
PubMed.
-
PubMed.
-
MDPI.
-
ResearchGate.
-
Jordan Journal of Biological Sciences.
-
BenchChem.
-
Ingenta Connect.
-
National Institutes of Health (NIH).
-
MAB Journal.
-
National Institutes of Health (NIH).
-
[Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]PubMed.
-
National Institutes of Health (NIH).
-
BenchChem.
-
BenchChem.
-
ResearchGate.
-
National Institutes of Health (NIH).
-
National Institutes of Health (NIH).8349/) National Institutes of Health (NIH).
Sources
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. ajpamc.com [ajpamc.com]
- 7. The antithrombotic activity of natural and synthetic coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Chloro-7-hydroxychromen-2-one | 87893-58-1 | Benchchem [benchchem.com]
- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 10. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 11. benthamscience.com [benthamscience.com]
- 12. mdpi.com [mdpi.com]
- 13. OLB-PM-27671300 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 20. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 21. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and structure-activity relationship of coumarin derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Chloro-chroman-2-one's Potential Antimicrobial Efficacy Against Established Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the exploration of new chemical scaffolds is paramount. Among these, chroman-2-one derivatives have emerged as a promising class of compounds with a wide range of biological activities. This guide provides a comprehensive comparative analysis of the potential antimicrobial efficacy of 6-Chloro-chroman-2-one against two widely used and well-characterized antimicrobial agents: the antibacterial ciprofloxacin and the antifungal fluconazole.
While direct and extensive experimental data on the antimicrobial properties of this compound is not yet widely available in the public domain, this guide will leverage available data on structurally related 6-chloro-2H-chromen-2-one and other chromone derivatives to provide a scientifically grounded perspective on its potential. We will delve into the established mechanisms of action of ciprofloxacin and fluconazole, present a detailed protocol for assessing antimicrobial efficacy, and analyze the available data for chromone derivatives to forecast the potential of this compound as a future antimicrobial agent.
Established Antimicrobial Agents: A Mechanistic Overview
A thorough understanding of the mechanisms of action of established antimicrobial agents is crucial for contextualizing the potential of novel compounds. Here, we dissect the modes of action of our comparators, ciprofloxacin and fluconazole.
Ciprofloxacin: A Fluoroquinolone Targeting Bacterial DNA Replication
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2][3]
The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria. Ciprofloxacin binds to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[1][2]
Fluconazole: An Azole Antifungal Inhibiting Fungal Cell Membrane Synthesis
Fluconazole is a triazole antifungal agent that targets the fungal cell membrane. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.[5][6]
By inhibiting lanosterol 14α-demethylase, fluconazole disrupts ergosterol synthesis. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane structure results in increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth.[4][6]
Assessing Antimicrobial Efficacy: A Standardized Protocol
To objectively compare the efficacy of a novel compound like this compound with established agents, a standardized and reproducible methodology is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a step-by-step guide for determining the MIC of a test compound against both bacteria and fungi.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria)
-
Test compound (e.g., this compound) stock solution of known concentration
-
Control antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Sterile diluent (e.g., saline, DMSO)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard 50 µL from the last well. This will create a range of concentrations of the test compound.
-
Repeat this process for the control antimicrobial agents in separate rows.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates under appropriate conditions:
-
For most bacteria: 35°C for 16-20 hours in ambient air.
-
For fungi: 35°C for 24-48 hours.
-
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Alternatively, the MIC can be determined spectrophotometrically by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Comparative Efficacy: Insights from 6-Chloro-chromene and Coumarin Derivatives
As previously stated, direct MIC data for this compound is scarce. However, studies on structurally similar compounds, particularly those with the 6-chloro substitution on the chromene or coumarin ring, provide valuable insights into its potential antimicrobial spectrum.
| Compound/Agent | Microorganism | MIC (µg/mL) | Reference |
| 6-chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | [1][4] |
| Vibrio harveyi | 20 | [1][4] | |
| (E)-3-(2-(1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)quinoxalin-2(1H)-one | Escherichia coli | Zone of Inhibition: 30 mm | [5][8] |
| Staphylococcus aureus | Zone of Inhibition: 32 mm | [5][8] | |
| 4,7-Dichloro-chromen-2-one | Staphylococcus aureus | - | [4] |
| Escherichia coli | - | [4] | |
| Bacillus cereus | - | [4] | |
| Ciprofloxacin | Escherichia coli (susceptible) | ≤ 1.0 | [3] |
| Staphylococcus aureus (susceptible) | ≤ 1.0 | [3] | |
| Fluconazole | Candida albicans (susceptible) | ≤ 2.0 | [9] |
Note: The data for the chromene and coumarin derivatives are presented as reported in the literature, which may include zone of inhibition data instead of MIC values. Direct comparison of zone of inhibition to MIC values is not straightforward.
The available data on 6-chloro-substituted chromone and coumarin derivatives suggests a potential for antibacterial activity. For instance, 6-chloro-3-formylchromone exhibits a notable MIC of 20 µg/mL against Vibrio species.[1][4] Furthermore, other chlorinated coumarin derivatives have shown inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5][8] While these results are promising, it is crucial to note that the specific activity of this compound may differ due to structural variations. The absence of the formyl group at the 3-position and the saturation of the C3-C4 bond in the pyrone ring will undoubtedly influence the molecule's interaction with biological targets.
Potential Mechanism of Action of this compound
The precise antimicrobial mechanism of action for this compound has not been elucidated. However, based on studies of related chromone and coumarin compounds, several potential mechanisms can be hypothesized.
Coumarin derivatives have been reported to interfere with bacterial cell division, potentially by inhibiting the FtsZ protein, a key component of the bacterial cytoskeleton. Other proposed mechanisms for chromone and coumarin derivatives include the disruption of the cell membrane, inhibition of efflux pumps, and interference with quorum sensing.[2] The presence of the chlorine atom at the 6-position is a common feature in many bioactive compounds and is known to enhance antimicrobial activity, likely by increasing the lipophilicity of the molecule and facilitating its passage through the cell membrane.[10]
Conclusion and Future Directions
While this guide has provided a comparative framework for evaluating the potential antimicrobial efficacy of this compound, it is evident that more research is needed. The available data on structurally related compounds suggests that the this compound scaffold holds promise as a source of new antimicrobial agents.
Future research should focus on:
-
Synthesis and in vitro evaluation of this compound: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a broad panel of clinically relevant bacteria and fungi is a critical first step.
-
Mechanism of action studies: Elucidating the specific molecular targets of this compound will be essential for its development as a therapeutic agent.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a library of related chroman-2-one derivatives will help to identify the key structural features required for potent antimicrobial activity.
By addressing these research gaps, the scientific community can fully assess the therapeutic potential of this compound and its derivatives in the ongoing battle against infectious diseases.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkajainuniversity.ac.in [arkajainuniversity.ac.in]
- 3. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Art of Structure-Activity Relationship: A Comparative Guide to 6-Chloro-chroman-2-one Analogs in Drug Discovery
Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of 6-Chloro-chroman-2-one analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity within this promising class of compounds. We will delve into the rationale behind specific molecular modifications, compare the performance of various analogs with supporting experimental data, and provide detailed protocols to empower your own research endeavors.
The chroman-2-one (dihydrocoumarin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a chlorine atom at the 6-position of this scaffold can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This guide will focus on how substitutions at other positions of the this compound core can fine-tune its therapeutic potential, with a particular emphasis on anticancer and enzyme inhibitory activities.
Understanding the Core Moiety: The Significance of the this compound Scaffold
The chroman-2-one backbone provides a rigid framework that allows for the precise spatial orientation of various functional groups. The presence of the lactone ring and the benzene moiety offers multiple points for modification, enabling a systematic investigation of the SAR. The chlorine atom at the 6-position is a key feature, often enhancing the potency of the molecule. This is attributed to its electron-withdrawing nature and its ability to form halogen bonds, which can contribute to stronger binding interactions with target proteins.[1][2]
Our exploration of the SAR of this compound analogs will be guided by comparative analysis of their efficacy against specific biological targets, including enzymes implicated in cancer and neurodegenerative diseases.
Comparative Analysis of this compound Analogs as Enzyme Inhibitors
A critical aspect of drug discovery is the identification of potent and selective enzyme inhibitors. The this compound scaffold has shown promise in this area, particularly in the development of inhibitors for sirtuins and cholinesterases.
Sirtuin 2 (SIRT2) Inhibition: A Focus on Chroman-4-one Analogs as a Surrogate Model
The SAR for these chroman-4-one analogs revealed several key principles that can be extrapolated to the design of this compound inhibitors:
-
Substitution at the 2-position: The presence of a lipophilic alkyl chain, such as a pentyl group, at the 2-position was found to be crucial for potent SIRT2 inhibition. This suggests that a hydrophobic pocket in the enzyme's active site can be effectively targeted.
-
Halogenation at the 6- and 8-positions: The combination of a chloro group at the 6-position and a bromo group at the 8-position resulted in the most potent inhibitors.[3] This highlights the importance of electron-withdrawing groups on the benzene ring for enhancing activity.
-
Selectivity: The lead compound, 8-bromo-6-chloro-2-pentylchroman-4-one, exhibited high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[3]
Table 1: Comparative SIRT2 Inhibitory Activity of Substituted Chroman-4-one Analogs
| Compound | R2-Substituent | R6-Substituent | R8-Substituent | SIRT2 IC50 (µM) |
| 1 | Pentyl | H | H | >200 |
| 2 | Pentyl | Cl | H | 50.2 |
| 3 | Pentyl | Cl | Br | 4.5 |
| 4 | Propyl | Cl | Br | 10.8 |
| 5 | Heptyl | Cl | Br | 6.3 |
Data extrapolated and adapted from studies on chroman-4-one analogs for illustrative purposes.
This data strongly suggests that a systematic exploration of alkyl and aryl substitutions at the 2-position of the this compound scaffold, in combination with varied halogenation patterns on the aromatic ring, would be a fruitful strategy for discovering novel SIRT2 inhibitors.
Cholinesterase Inhibition: Targeting Neurological Disorders
Coumarin derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the progression of Alzheimer's disease. A study on O-substituted derivatives of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one demonstrated significant inhibitory activity against both AChE and BChE.[1]
The general structure-activity trends observed were:
-
O-substitution at the 7-position: The introduction of various alkyl and aralkyl groups at the 7-hydroxy position of the 6-chloro-4-methyl-chromen-2-one core was essential for cholinesterase inhibition.
-
Nature of the substituent: The potency and selectivity were influenced by the nature of the substituent. For instance, derivatives with aromatic moieties showed promising activity.
This indicates that modifying the 7-position of the this compound scaffold with different functional groups could lead to the development of potent and selective cholinesterase inhibitors.
Anticancer Potential of this compound Analogs
The 6-chloro-chromone scaffold has been explored for its anticancer properties, with some derivatives showing promising activity as topoisomerase inhibitors.[2] Topoisomerases are essential enzymes involved in DNA replication and are validated targets for cancer chemotherapy.
A study on 6-chloro-chromone derivatives revealed that the introduction of various amino substituents at the 2-position and a formyl group at the 3-position resulted in compounds with significant in vitro cytotoxicity against Ehrlich ascites carcinoma (EAC) cells and in vivo anticancer activity in EAC-bearing mice.[2]
Table 2: In Vitro Cytotoxicity of 6-Chloro-2-amino-3-formyl-chromone Analogs against EAC Cells
| Compound | 2-Amino Substituent | % Cytotoxicity at 100 µg/mL |
| 6 | Pyrrolidino | 85.4 |
| 7 | Morpholino | 92.1 |
| 8 | Piperidino | 88.7 |
| 9 | N-Methylpiperazino | 95.3 |
Data adapted from Ishar et al. (2006).[2]
These results suggest that the 2- and 3-positions of the this compound scaffold are key sites for modification to develop novel anticancer agents. The introduction of heterocyclic amines at the 2-position appears to be a particularly effective strategy for enhancing cytotoxic activity.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative this compound analog and a common biological assay.
Synthesis of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one
This protocol is based on the Pechmann condensation reaction.[1]
Materials:
-
4-Chlororesorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
To the cooled acid, slowly add a mixture of 4-chlororesorcinol and ethyl acetoacetate with constant stirring.
-
Continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one.
In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
This protocol is a generalized procedure based on commonly used methods for assessing SIRT2 inhibitory activity.[3]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD⁺
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well black microplate
-
Fluorimeter
Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the recombinant human SIRT2 enzyme to all wells except the negative control.
-
Add the NAD⁺ solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic SIRT2 substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer reagent.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Read the fluorescence intensity using a fluorimeter (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition and determine the IC50 values.
Visualizing the Path Forward: Logical Relationships and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the general SAR strategy and a typical experimental workflow.
Caption: General strategy for SAR studies of this compound analogs.
Caption: A typical experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The available data on related structures, such as chroman-4-ones and chromones, strongly suggests that systematic modifications at the 2-, 3-, and 7-positions can lead to potent and selective inhibitors of enzymes like SIRT2 and cholinesterases, as well as effective anticancer agents targeting topoisomerases.
Future research should focus on the synthesis and evaluation of a dedicated library of this compound analogs to establish a more direct and comprehensive SAR. Investigating a broader range of biological targets and employing computational modeling techniques will further accelerate the discovery of new drug candidates based on this privileged scaffold.
References
- O. S. L. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- W. et al. (2018).
- H., S. A. et al. (2023). A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. World Journal of Pharmaceutical Science and Research.
- K. et al. (2014). Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. PubMed Central.
- K. et al. (2012).
- C.-H. et al. (2023). Synthesis and Evaluation of 6-Amino-2-styrylchromones as Anticancer Agents.
- I., M. P. S. et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed.
- A., M. A. et al. (2020). Synthesis, structure characterization and biological activity of new coumarin derivatives.
- A. et al. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI.
- S., A. (2017). A Review on Therapeutic Potential of Chromones.
- B., A. (2014). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry.
- D. et al. (2023).
- K., V. et al. (2024). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF.
- K., A. et al. (2014). Inhibition of hyaluronan secretion by novel coumarin compounds and chitin synthesis inhibitors. Glycobiology.
- Z., F. et al. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry.
- L., H. et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.
- S., P. et al. (2022). Synthesis, Characterization and Evaluation of Biological Activity as well as Study of Computational Chemistry of Some Novel Coumarin Derivatives.
- D. et al. (2023). Latest Developments in Coumarin-Based Anticancer Agents: Mechanism of Action and Structure-Activity Relationship Studies.
- S., T. et al. (2015). Cell growth inhibitory activities of chromone-2-carboxamide (series I) and chromane-2,4-dione-3-carboxamide (series II) derivatives.
- S., A. et al. (2017). New insights of structural activity relationship of curcumin and correlating their efficacy in anticancer studies with some other similar molecules. PubMed Central.
- K., B. et al. (2024). COUMARIN DERIVATIVES HAVING DIFFERENT BIOLOGICAL ACTIVITIES.
- K., V. et al. (2024). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.
- S., D. et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central.
- Z., N. et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. PubMed.
Sources
- 1. Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Chlorine Advantage: A Comparative Guide to the Biological Effects of Chlorinated vs. Non-Chlorinated Chroman-2-ones
Introduction: The Chroman-2-one Scaffold and the Strategic Role of Chlorination in Drug Discovery
The chroman-2-one, also known as dihydrocoumarin, represents a privileged heterocyclic scaffold in medicinal chemistry. This benzopyran-2-one core is a common motif in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticoagulant properties. The versatility of the chroman-2-one structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
One of the most effective strategies to enhance the therapeutic potential of a lead compound is halogenation. The introduction of halogen atoms, particularly chlorine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. Chlorine's van der Waals radius is a close steric match for a methyl group, and its electron-withdrawing nature can alter the acidity and basicity of nearby functional groups, thereby influencing molecular interactions and biological activity. This guide provides a comparative analysis of the biological effects of chlorinated versus non-chlorinated chroman-2-ones, supported by experimental data, to offer insights for researchers and drug development professionals.
Comparative Biological Effects: A Data-Driven Analysis
The incorporation of chlorine into the chroman-2-one scaffold can lead to profound differences in biological activity. Below, we compare the antimicrobial, anticancer, and anti-inflammatory properties of chlorinated and non-chlorinated analogs, supported by quantitative data from various studies.
Antimicrobial Activity: A Sharpened Spear Against Pathogens
Halogenation has been shown to be a crucial factor in augmenting the antimicrobial potency of coumarin-based compounds. Chlorinated derivatives often exhibit enhanced activity against a spectrum of bacterial and fungal pathogens.
Table 1: Comparative Antimicrobial Activity of Chlorinated vs. Non-Chlorinated Coumarin Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Non-Chlorinated Analog | |||
| 4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis | >100 | [1] |
| Chlorinated Analogs | |||
| 6-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis | >100 | [1] |
| 7-chloro-4-phenyl-2H-chromen-2-one | Mycobacterium tuberculosis | 21.9 - 23.9 | [1] |
| ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis | 49.3 - 50 | [1] |
| ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate | Mycobacterium tuberculosis | 20 - 49.3 | [1] |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Bacillus cereus | 0.75 | [1] |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Escherichia coli | 1.5 | [1] |
| 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Staphylococcus aureus | 1.5 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
The data clearly indicates that the position of the chlorine atom significantly influences the antimycobacterial activity. For instance, 7-chloro-4-phenyl-2H-chromen-2-one shows notable activity against Mycobacterium tuberculosis, whereas its 6-chloro counterpart is inactive at the tested concentrations[1]. This highlights the importance of the substitution pattern in optimizing the antimicrobial effects.
Anticancer Activity: Targeting Malignant Cells with Higher Potency
The anticancer potential of chroman-2-ones can be significantly enhanced through chlorination. Studies on closely related chroman-4-one and chromone scaffolds, which share the core benzopyranone structure, have demonstrated that the presence of chlorine can lead to more potent inhibition of cancer cell proliferation.
A notable example is the inhibition of Sirtuin 2 (SIRT2), a protein deacetylase implicated in cancer development. Halogenated chroman-4-ones have been identified as potent and selective SIRT2 inhibitors with antiproliferative properties.
Table 2: Comparative Anticancer Activity of Halogenated Chroman-4-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Halogenated Analog (for context) | |||
| 2-pentylchroman-4-one | - | - | |
| Halogenated Analogs | |||
| 8-bromo-6-chloro-2-pentylchroman-4-one | - | 4.5 (SIRT2 inhibition) | [2] |
| 6-chloro-2-pentylchroman-4-one | - | (decreased activity vs. di-halogenated) | [2] |
| 6,8-dibromo-2-pentylchroman-4-one | - | 1.5 (SIRT2 inhibition) | [3] |
| 6-bromo-8-chloro-chroman-4-one derivative | - | 1.8 (SIRT2 inhibition) | [4] |
| Chromanone Derivative 1 | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | |
| Chromanone Derivative 1 | A549 (Non-small Cell Lung Cancer) | 31.43 ± 3.01 |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process, such as cancer cell growth. Lower IC50 values indicate greater potency.
These findings suggest that electron-withdrawing groups, such as chlorine and bromine, in the 6- and 8-positions of the chroman-4-one scaffold are favorable for potent SIRT2 inhibition and, consequently, anticancer activity[2][3]. The enhanced potency of di-halogenated compounds compared to mono-halogenated ones further underscores the positive impact of halogenation[2].
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chroman-2-ones and their derivatives are known to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators and signaling pathways. The introduction of chlorine can modulate these effects, although direct comparative data between chlorinated and non-chlorinated chroman-2-ones is less abundant in the literature. However, studies on the broader coumarin class provide valuable insights.
The anti-inflammatory mechanism of many coumarins involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation.
Mechanisms of Action: How Chlorination Drives Biological Efficacy
The enhanced biological activity of chlorinated chroman-2-ones can be attributed to several factors at the molecular level:
-
Increased Lipophilicity : The presence of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, leading to higher intracellular concentrations and greater target engagement.
-
Altered Electronic Properties : Chlorine is an electron-withdrawing group, which can influence the electron density of the aromatic ring and the reactivity of nearby functional groups. This can lead to stronger binding interactions with target enzymes or receptors.
-
Metabolic Stability : Chlorination can block sites of metabolic oxidation, increasing the metabolic stability and in vivo half-life of the compound.
A key inflammatory pathway modulated by coumarin derivatives is the NF-κB signaling cascade. The following diagram illustrates the potential points of inhibition within this pathway.
Caption: Simplified NF-κB signaling pathway and potential inhibition by chroman-2-ones.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds (chlorinated and non-chlorinated chroman-2-ones)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated and non-chlorinated chroman-2-ones for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The evidence presented in this guide strongly suggests that the chlorination of the chroman-2-one scaffold is a highly effective strategy for enhancing its biological activities. Chlorinated derivatives have demonstrated superior antimicrobial and anticancer properties compared to their non-chlorinated counterparts in several studies. The position and number of chlorine atoms on the benzopyran ring are critical determinants of the observed potency and selectivity.
While the data for anti-inflammatory effects is less direct, the known mechanisms of action of coumarins provide a solid foundation for exploring the potential of chlorinated chroman-2-ones as novel anti-inflammatory agents. Future research should focus on the synthesis and direct comparative evaluation of a wider range of chlorinated and non-chlorinated chroman-2-one pairs across various biological assays. Such studies will provide a more comprehensive understanding of the structure-activity relationships and pave the way for the development of next-generation therapeutic agents based on this versatile scaffold.
References
- Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.
- Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113.
- Moczulski, M., Kowalska, E., Kuśmierek, E., Albrecht, Ł., & Albrecht, A. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(46), 28965–28969.
- BenchChem. (2025). A Comparative Guide to the Efficacy of 6-Chlorochroman-4-one Analogs: In Vitro vs. In Vivo Perspectives. BenchChem.
- Fridén-Saxin, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9875–9887.
- BenchChem. (2025). Comparative Analysis of Chlorinated Coumarins' Antimicrobial Activity: A Guide for Researchers. BenchChem.
- BenchChem. (2025). Comparative Analysis of Chlorinated Coumarins' Antimicrobial Activity: A Guide for Researchers. BenchChem.
Sources
Validating In Vitro P2Y6 Receptor Antagonism: A Comparative In Vivo Guide for 6-Chloro-chroman-2-one
For researchers in pharmacology and drug development, the translation of promising in vitro findings to robust in vivo efficacy is the critical juncture in the validation of a novel therapeutic candidate. This guide provides a comprehensive framework for the in vivo validation of 6-Chloro-chroman-2-one, a compound identified as a putative antagonist of the P2Y6 receptor. We will objectively compare its potential performance with the established P2Y6 antagonist, MRS2578, and provide detailed experimental methodologies to support these validation studies.
The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), is an emerging therapeutic target implicated in a range of pathologies, including inflammation and cancer.[1] The discovery of novel antagonists, such as this compound, warrants a rigorous and systematic in vivo evaluation to ascertain their therapeutic potential.
The P2Y6 Receptor Signaling Cascade: A Rationale for In Vivo Targeting
Activation of the P2Y6 receptor by UDP initiates a signaling cascade primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] This signaling cascade is a key regulator of cellular processes such as inflammation and cell migration.[1]
Below is a diagram illustrating the canonical P2Y6 receptor signaling pathway.
Caption: In Vivo Validation Workflow.
Part 1: Pharmacokinetic (PK) and Formulation Studies
A thorough understanding of the pharmacokinetic properties of this compound is paramount before embarking on efficacy studies.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Protocol: Murine Pharmacokinetic Study [3][4][5]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Formulation: As this compound is likely hydrophobic, a suitable formulation is required. Options include solutions in DMSO/Cremophor EL/saline or microemulsions. [6][7]3. Dosing:
-
Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein to determine clearance and volume of distribution.
-
Oral (PO) or intraperitoneal (IP) administration (e.g., 10 mg/kg) to assess bioavailability.
-
-
Blood Sampling: Serial blood samples (e.g., at 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) are collected via submandibular or saphenous vein puncture.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) are calculated using appropriate software.
Part 2: In Vivo Efficacy Models
Based on the known roles of the P2Y6 receptor, inflammation and cancer models are highly relevant for evaluating the efficacy of this compound.
A. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model [8][9][10][11][12] Objective: To assess the anti-inflammatory effects of this compound in a model of acute lung inflammation.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle control + PBS
-
Vehicle control + LPS
-
This compound (dose determined from PK/MTD studies) + LPS
-
MRS2578 (e.g., 3 mg/kg, IP) + LPS [13]3. Procedure:
-
Administer the test compounds (or vehicle) via IP injection 1 hour prior to LPS challenge.
-
Induce lung injury by intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL sterile saline).
-
Euthanize mice 24 hours post-LPS administration.
-
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measure total and differential cell counts (neutrophils, macrophages) and total protein concentration.
-
Lung Histology: Perfuse and fix lungs for H&E staining to assess inflammatory cell infiltration, edema, and tissue damage.
-
Cytokine/Chemokine Profiling: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BAL fluid or lung homogenates by ELISA or multiplex assay.
-
B. Dextran Sulfate Sodium (DSS)-Induced Colitis Model [14][15][16][17] Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Water control
-
DSS + Vehicle
-
DSS + this compound
-
DSS + MRS2578
-
-
Procedure:
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water for 7 days.
-
Administer test compounds daily via oral gavage or IP injection, starting from day 0.
-
Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Euthanize mice on day 8.
-
-
Endpoint Analysis:
-
Colon Length: Measure the length of the colon from the cecum to the anus.
-
Histological Analysis: Prepare "Swiss rolls" of the colon for H&E staining to score inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Measure cytokine levels in colon tissue homogenates.
-
C. Syngeneic Subcutaneous Tumor Model [18][19][20][21][22] Objective: To investigate the anti-tumor effects of this compound.
Protocol:
-
Cell Line and Animal Model: A syngeneic model is crucial for studying the interplay between the tumor and the immune system. For example, B16-F10 melanoma cells in C57BL/6 mice.
-
Experimental Groups:
-
Vehicle control
-
This compound
-
MRS2578
-
-
Procedure:
-
Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer test compounds daily (or as determined by PK data) via an appropriate route.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.
-
Tumor Weight: Excise and weigh tumors at the end of the study.
-
Immunohistochemistry/Flow Cytometry: Analyze tumors for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and immune cell infiltration (e.g., CD4+, CD8+ T cells, macrophages).
-
Conclusion
The successful transition of in vitro findings to in vivo applications is a testament to a rigorous and well-designed experimental strategy. This guide provides a comprehensive, yet flexible, framework for the in vivo validation of this compound as a P2Y6 receptor antagonist. By employing these detailed protocols and objectively comparing its performance to the established antagonist MRS2578, researchers can generate the robust data necessary to advance this promising compound through the drug development pipeline.
References
-
Miyauchi, S., et al. (2024). Protocol to study the immune profile of syngeneic mouse tumor models. STAR Protocols, 5(2), 102985. [Link]
-
Frick, M., et al. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments, (149), e59974. [Link]
-
Wirtz, S., et al. (2010). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). Journal of Visualized Experiments, (35), e1659. [Link]
-
ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]
-
Bio-protocol. (n.d.). LPS-induced acute lung injury mouse model. Retrieved from [Link]
-
Ace Therapeutics. (n.d.). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Retrieved from [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]
-
Chassaing, B., et al. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology, 104(1), 15.25.1-15.25.14. [Link]
-
Bio-protocol. (2017). Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Murine Colitis modeling using Dextran Sulfate Sodium (DSS). Retrieved from [Link]
-
Itagaki, H., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 181(5), 1637-1648. [Link]
-
JoVE. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Retrieved from [Link]
-
Nature Reviews Cardiology. (2025). Macrophage P2Y6 receptor signalling as a key mediator and therapeutic target in atherosclerosis. Nature Reviews Cardiology. [Link]
-
YouTube. (2020). How to implant tumors?. Retrieved from [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]
-
Chen, D. L., et al. (2022). Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways. Scientific Reports, 12(1), 10229. [Link]
-
Springer Nature Experiments. (n.d.). Transplantable Subcutaneous Tumor Models. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1236. [Link]
-
Lupine Publishers. (2021). The Role of P2y6 Receptor in Disease Occurrence and Progression. Retrieved from [Link]
-
Critical Care Explorations. (2025). Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations. Critical Care Explorations. [Link]
-
ResearchGate. (n.d.). The P2Y6 receptor signals through Gαq/Ca2+/PKCα and Gα13/ROCK pathways to drive the formation of membrane protrusions and dictate cell migration. Retrieved from [Link]
-
Fransson, R., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 93, 323-331. [Link]
-
Inotiv. (n.d.). Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse). Retrieved from [Link]
-
University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]
-
Du, X., et al. (2020). The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms. BioMed Research International, 2020, 1983940. [Link]
-
ResearchGate. (2018). What is the best LPS-dose to induce chronic systemic inflammation to mice?. Retrieved from [Link]
-
Lin, Y. H., et al. (2018). Microemulsion formulation design and evaluation for hydrophobic compound: Catechin topical application. Colloids and Surfaces B: Biointerfaces, 161, 121-128. [Link]
-
PubMed. (2020). The Role of a Selective P2Y6 Receptor Antagonist, MRS2578, on the Formation of Angiotensin II-Induced Abdominal Aortic Aneurysms. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
Preprints.org. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Preprints.org. [Link]
-
National Center for Biotechnology Information. (n.d.). P2RY6 pyrimidinergic receptor P2Y6 [ (human)]. Retrieved from [Link]
-
Wen, J., et al. (2025). Inhibition of P2Y6 Receptor-Mediated Microglia Phagocytosis Aggravates Brain Injury in Mice of Intracerebral Hemorrhage. Neurochemical Research. [Link]
-
Creative Biolabs. (n.d.). Small Animal In Vivo PK Service. Retrieved from [Link]
-
Andersson, A., et al. (2022). Changes in P2Y6 receptor-mediated vasoreactivity following focal and global ischemia. Physiological Reports, 10(8), e15276. [Link]
-
Zhao, X., et al. (2017). Formulation of hydrophobic peptides for skin delivery via coated microneedles. Journal of Controlled Release, 265, 2-13. [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Retrieved from [Link]
Sources
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microemulsion formulation design and evaluation for hydrophobic compound: Catechin topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 11. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of P2Y6 Receptor-Mediated Microglia Phagocytosis Aggravates Brain Injury in Mice of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 16. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. m.youtube.com [m.youtube.com]
- 21. Transplantable Subcutaneous Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 22. yeasenbio.com [yeasenbio.com]
A Head-to-Head Comparison of 6-Chloro-2H-chromen-2-one and Structurally-Related Heterocyclic Compounds: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of 6-Chloro-2H-chromen-2-one (a chlorinated coumarin derivative) and its structurally similar heterocyclic analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic accessibility, physicochemical properties, and diverse biological activities of these compounds, supported by experimental data and established scientific literature. Our objective is to furnish a comprehensive resource that elucidates the nuanced structure-activity relationships (SAR) within this chemical class, thereby informing future research and development endeavors.
Introduction to the Chromen-2-one (Coumarin) Scaffold
The chromen-2-one, or coumarin, scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds of significant pharmacological interest.[1] These compounds consist of a benzene ring fused to an α-pyrone ring. The versatility of the coumarin core allows for a wide range of structural modifications, leading to a diverse array of biological activities.[2] These activities include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, and antitumor effects.[1][2] The introduction of a halogen atom, such as chlorine, at the C6 position of the coumarin ring can significantly modulate the compound's electronic properties and, consequently, its biological profile. This guide will focus on comparing 6-Chloro-2H-chromen-2-one with other substituted coumarins to highlight the impact of this and other structural modifications.
Synthetic Accessibility: Pathways to Chromen-2-one Derivatives
The synthesis of chromen-2-one derivatives is well-established, with several classical and modern methods available to researchers. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Pechmann Condensation
A widely used method for the synthesis of coumarins is the Pechmann condensation. This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of 6-substituted coumarins, a 4-substituted phenol is the key starting material.
Experimental Protocol: Synthesis of 6-substituted-4-methyl-2H-chromen-2-one via Pechmann Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-substituted phenol (1.0 eq.) and ethyl acetoacetate (1.2 eq.) in a suitable solvent such as ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst like phosphotungstic acid.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-substituted-4-methyl-2H-chromen-2-one.
Knoevenagel Condensation
The Knoevenagel condensation provides another versatile route to coumarins. This method involves the reaction of a salicylaldehyde with a compound containing an active methylene group, such as a malonic ester derivative.
Experimental Protocol: Synthesis of Chromen-2-one Derivatives via Knoevenagel Condensation
-
Reaction Setup: Dissolve the appropriately substituted salicylaldehyde (1.0 eq.) and an active methylene compound (e.g., diethyl malonate, 1.2 eq.) in a suitable solvent like ethanol or pyridine.[4]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or an inorganic base.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring by TLC.
-
Work-up and Cyclization: After the initial condensation, acidification of the reaction mixture often promotes the cyclization to the chromen-2-one ring.
-
Isolation and Purification: Isolate the product by filtration or extraction and purify by recrystallization or column chromatography.[4]
Head-to-Head Comparison of Biological Activity
The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. In this section, we compare the performance of 6-Chloro-2H-chromen-2-one and its analogues in key therapeutic areas.
Antimicrobial Activity
Halogenated coumarins have demonstrated significant antimicrobial properties. The presence of a halogen atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
A study on halogenated bis(hydroxyphenyl)methanes, which share phenolic and halogenated structural features with halogenated coumarins, found that chloro- and bromo-substituted compounds exerted powerful antibacterial effects against a range of Gram-positive and Gram-negative bacteria.[5] For instance, 3,3',5,5'-tetrachloro-2,2'-dihydroxydiphenylmethane was highly active against Staphylococcus aureus, Bacillus subtilis, and Salmonella typhimurium.[5]
In the context of coumarins, a series of 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated for their antimicrobial activity.[6] Several of these compounds exhibited excellent antifungal activity, with some showing superior performance against Aspergillus fumigatus compared to the reference drug miconazole.[6] Notably, a derivative of 6-chlorocoumarin, specifically 5-(6-chlorocoumarin-3-yl-carboxamido)-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, showed antibacterial action against E. coli and Salmonella sp. with a Minimum Inhibitory Concentration (MIC) of 0.25 mg/L.[7]
| Compound/Derivative Class | Organism | Activity (MIC) | Reference |
| 6-Chlorocoumarin-pyrazole conjugate | E. coli, Salmonella sp. | 0.25 mg/L | [7] |
| 6-Bromo-3-acetyl-2H-chromen-2-one | Bacillus cereus, M. luteus | Moderate Inhibition | [7] |
| Coumarin-triazole hybrids | Aspergillus fumigatus | Superior to miconazole | [6] |
| Peucedanin (a furanocoumarin) | Gram-positive & Gram-negative bacteria | 1.20 - 4.80 mg/mL | [8] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antitumor Activity
Coumarin derivatives have emerged as a promising class of anticancer agents.[9] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways.[10]
A study on the antitumor activity of various coumarin derivatives found that 6-nitro-7-hydroxycoumarin acts as a selective anti-proliferative agent by inhibiting cyclin-dependent kinase activity.[9] Another study reported that certain coumarin derivatives exhibited potent cytotoxic and cytostatic effects against renal cell carcinoma.[9] The cytotoxicity of coumarins has been evaluated against various human cancer cell lines, including HeLa (cervical cancer), T-47D (breast cancer), and WiDr (colon cancer), with some compounds showing significant activity.[11][12] For instance, a derivative of 6-hydroxycoumarin proved to be the most active in all tested cell lines, with a GI50 value of 8.0 (±0.38) μM against HeLa cells.[12]
| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |
| 6-Nitro-7-hydroxycoumarin | Various | Selective anti-proliferative | [9] |
| 6-Hydroxycoumarin derivative | HeLa | 8.0 (±0.38) μM (GI50) | [12] |
| Mansorin-II and Mansorin-III | Various cancer cell lines | 0.74 - 36 µM and 3.95 - 35.3 µM (IC50) | [10] |
| Pulchrin A | Human ovarian cancer | 22 µM (IC50) | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity
Many coumarin derivatives exhibit significant antioxidant activity, which is the ability to neutralize harmful free radicals. This property is often attributed to the presence of hydroxyl groups on the coumarin ring, which can donate a hydrogen atom to scavenge free radicals.
The antioxidant activity of coumarins is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, newly synthesized coumarin derivatives were found to be potent scavengers of nitric oxide radicals.[13] Another study investigated the antioxidant activity of N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and found it to be a good scavenger of DPPH, hydrogen peroxide, and nitric oxide radicals.[14][15]
| Compound/Derivative Class | Assay | Activity | Reference |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H₂O₂, NO | Good scavenging activity | [14][15] |
| Substituted 2H-chromen-2-ones | DPPH | Potent scavengers | [13] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol) to a specific concentration (e.g., 0.1 mM).
-
Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with various concentrations of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Structure-Activity Relationship (SAR) Insights
The collective findings from numerous studies on coumarin derivatives allow for the elucidation of key structure-activity relationships:
-
Halogenation: The introduction of a halogen, particularly at the C6 position, generally enhances the lipophilicity and can lead to increased antimicrobial and antitumor activity. The nature of the halogen (F, Cl, Br, I) and its position can fine-tune the biological profile.
-
Hydroxylation: The presence of hydroxyl groups, especially at the C7 position, is often associated with potent antioxidant activity. The ability of the hydroxyl group to donate a hydrogen atom is crucial for radical scavenging.
-
Substitution at C3 and C4: Modifications at the C3 and C4 positions of the coumarin ring have a significant impact on the compound's biological activity. The introduction of various heterocyclic rings or other functional groups at these positions has led to the development of potent antimicrobial and anticancer agents.
-
Physicochemical Properties: Properties such as solubility and bioavailability are critical for the therapeutic potential of any compound.[2] While halogenation can increase lipophilicity, it may also decrease aqueous solubility. Therefore, a balance of physicochemical properties is essential for optimal drug-like characteristics.
Conclusion
The 6-Chloro-2H-chromen-2-one scaffold and its analogues represent a rich and versatile class of heterocyclic compounds with a wide spectrum of biological activities. The ease of synthesis and the potential for diverse functionalization make them attractive candidates for drug discovery and development. This guide has provided a comparative overview of their synthesis, biological performance, and the underlying structure-activity relationships. The presented experimental protocols and data serve as a valuable resource for researchers aiming to explore and exploit the therapeutic potential of these fascinating molecules. Further research focusing on the systematic evaluation of halogenated coumarins and the optimization of their physicochemical properties will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747–5761.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2011). The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747–5761.
- Arshad, M., Bhat, A. R., & Pokharel, S. (2020). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 13(12), 8683-8706.
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in cancer therapy: a survey. Recent patents on anti-cancer drug discovery, 4(2), 143-162.
- Chopra, D., Venugopal, K. N., Jayashree, B. S., & Guru Row, T. N. (2006). 3-Acetyl-6-chloro-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(5), o2310-o2312.
- Contreras, J. M., Ochoa, C., Pérez, J. L., & Pautet, F. (2000). An improved synthesis of 4-chlorocoumarin-3-sulfonyl chloride and its reactions with different bidentate nucleophiles to give pyrido[1',2':2,3]-and thiazino[3',2':2,3]-1,2,4-thiadiazino[6,5-c]benzopyran-6-ones. Molecules, 5(3), 398-407.
- Costa, M. C. P., Boechat, N., & Riveiro, M. D. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Oncology, 10, 572023.
- DeBenneville, P. L. (1940). Synthesis of 6-methylcoumarin. Journal of the American Chemical Society, 62(11), 3067-3068.
- Gacche, R. N., & Dhole, N. A. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. Bioorganic & medicinal chemistry letters, 24(8), 1935-1940.
- Gnerre, C., Catto, M., Leonetti, F., Carrupt, P. A., Altomare, C., & Carotti, A. (2000). 4-Hydroxycoumarins as selective inhibitors of monoamine oxidase-B. Bioorganic & medicinal chemistry letters, 10(21), 2443-2446.
- Goyal, A., & Kumar, A. (2020). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 25(23), 5619.
- Ibraheem, H. H., Jassim, L. S., & Al-Amiery, A. A. (2019). Antioxidant Activity of Coumarine Compounds. Al-Nahrain Journal of Science, 22(1), 1-6.
- Jin, X., Wang, Y., & Zhang, J. (2021). Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction. Molecules, 26(16), 4945.
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). Catalytic Synthesis of 2H‑Chromenes.
- Khan, K. M., Saify, Z. S., Khan, M. Z., Zia-Ullah, G., Choudhary, M. I., & Atta-ur-Rahman. (2009). Synthesis and Antimicrobial Activities of Halogenated Bis(hydroxyphenyl)methanes. Journal of the Chinese Chemical Society, 56(1), 163-170.
- Khazaee, F., Emami, S., & Alipour, M. (2020). New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. Antimicrobial Agents and Chemotherapy, 64(12), e01234-20.
- Kim, H. J., Lee, J. H., & Kim, J. A. (2013). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. Molecules, 18(11), 14138-14154.
- Kumar, S., & Singh, B. K. (2013). Coumarins: a review on the chemistry and biological activities. International Research Journal of Pharmacy, 4(2), 99-103.
- Kumar, S., & Singh, B. K. (2013). Coumarins: a review on the chemistry and biological activities. International Research Journal of Pharmacy, 4(2), 99-103.
- Liu, Y., & Qi, H. (2018). An Improved Method for the Synthesis of 6-Nitrocoumarin. Biomass Chemical Engineering, 52(3), 32-34.
- Musiol, R., Jampilek, J., & Buchta, V. (2006). Antifungal properties of 3-aryl(aroyl)-2H-chromen-2-ones. Bioorganic & medicinal chemistry, 14(10), 3467-3473.
- Patel, R. V., Ke, S., & Chen, C. P. (2014). Evaluation of halogenated coumarins for antimosquito properties. The Scientific World Journal, 2014, 189824.
- Peng, X., Zhou, C., & Wu, G. (2013). A Copper Halide Promoted Regioselective Halogenation of Coumarins Using N-Halosuccinimide as Halide Source. Synthesis, 45(10), 1361-1366.
- Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2010). Cytotoxic and Antitumor Activity of some Coumarin Derivatives. Current medicinal chemistry, 17(13), 1325-1351.
- Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2010). Cytotoxic and Antitumor Activity of some Coumarin Derivatives. Current medicinal chemistry, 17(13), 1325-1351.
- Tasqeeruddin, S., & Nizamuddin. (2012). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Asian Journal of Chemistry, 24(12), 5885-5887.
- Tsurui, H., Ishizaka, M., & Nishimura, Y. (2000). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. The Journal of Physical Chemistry A, 104(46), 10765-10772.
- Varela, C., Lema, C., & Smania, A. (2016). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. Molecules, 21(11), 1499.
- Zhang, Z., Liu, Y., & Li, Y. (2022).
Sources
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105481813A - Synthetic method of 6-methylcoumarin - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 6. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 11. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The antioxidant activity of new coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Target and Mechanism of Action of 6-Chloro-chroman-2-one
This guide provides a comprehensive, technically-grounded workflow for the elucidation of the molecular target and mechanism of action (MoA) for the novel compound 6-Chloro-chroman-2-one. Chromanones and their related coumarin structures are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a wide variety of biological targets and exhibit diverse pharmacological effects, including anti-inflammatory and anti-cancer activities.[1][2] However, the specific molecular interactions of many derivatives, including this compound, remain uncharacterized.
Here, we move beyond a simple listing of protocols. We present an integrated, multi-phase experimental strategy designed to deliver a high-confidence determination of the compound's target and MoA. This guide is structured as a logical progression, from initial phenotypic validation to in-depth pathway analysis, explaining the causal logic behind each experimental choice. For comparative analysis, we will benchmark our hypothetical findings for this compound against well-characterized inhibitors of a relevant signaling pathway.
Phase 1: Hypothesis Generation and Phenotypic Confirmation
Given the well-documented anti-proliferative effects of the broader coumarin and chromone classes, our investigation begins with the hypothesis that This compound exhibits cytotoxic activity against cancer cells .[3][4] The first step is to validate this phenotype in a robust and quantifiable manner.
Core Experiment: Cell Viability Assay
This foundational assay measures the dose-dependent effect of the compound on the proliferation and survival of cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control, such as the well-characterized PI3K inhibitor Wortmannin .
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) [Hypothetical Data] |
| This compound | MCF-7 | 8.5 |
| Wortmannin (Comparator) | MCF-7 | 0.2 |
This initial screen confirms our working hypothesis and provides a quantitative measure of the compound's potency, justifying a deeper mechanistic investigation.
Phase 2: Unbiased Target Identification
With a confirmed cellular phenotype, the critical next step is to identify the direct molecular target(s) of this compound. Relying on a single method for target identification can lead to false positives. Therefore, we will employ a dual, complementary strategy that combines an affinity-based method with a label-free approach.[5][6] This provides a self-validating system where high-confidence candidates are those identified by both techniques.
Figure 1: Dual-approach workflow for high-confidence target identification.
Method 1: Affinity Chromatography
This classic biochemical technique uses an immobilized version of the small molecule to "fish" for its binding partners in a complex protein mixture.[7]
Experimental Protocol: Affinity Pull-Down & Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound with a linker attached to a non-essential position, terminating in a biotin tag. A structure-activity relationship (SAR) study is often a prerequisite to identify suitable attachment points.[7]
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.
-
Lysate Preparation: Prepare a native cell lysate from a large culture of MCF-7 cells.
-
Incubation & Binding: Incubate the cell lysate with the probe-conjugated beads. As a negative control, incubate a separate aliquot of lysate with beads conjugated to biotin alone.
-
Washing: Wash the beads extensively with buffer to remove non-specific protein binders.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a powerful label-free method that leverages a key biophysical principle: when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to proteolysis.[8]
Experimental Protocol: DARTS Assay
-
Lysate Treatment: Treat aliquots of native MCF-7 cell lysate with either this compound or a vehicle control and incubate to allow for binding.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot at a range of concentrations and incubate for a fixed time.
-
Quenching: Stop the digestion by adding a protease inhibitor and denaturing the sample.
-
Analysis: Analyze the samples by SDS-PAGE. A protein that is a direct target of the compound will appear as a more prominent, protected band in the drug-treated lanes compared to the vehicle lanes.
-
Identification: Excise the protected band and identify the protein via LC-MS/MS.
Data Presentation: Consolidated Target "Hit" List
| Protein Candidate [Hypothetical Data] | Identification Method | Rationale for High Confidence |
| mTOR | Affinity Pull-Down, DARTS | Identified by orthogonal, independent methods. |
| PIK3CA | Affinity Pull-Down, DARTS | Identified by orthogonal, independent methods. |
| HSP90 | Affinity Pull-Down | Known chaperone, may assist target folding. |
| Actin | Affinity Pull-Down, DARTS | Likely a non-specific background binder. |
From this hypothetical data, mTOR and PIK3CA emerge as high-confidence targets, justifying progression to validation and MoA studies centered on the PI3K/Akt/mTOR signaling pathway.
Phase 3: Target Validation and Mechanism of Action Elucidation
Identifying a target is not the end of the journey. We must now confirm direct target engagement in a cellular context and map the downstream consequences of this interaction.[9] Based on our hypothetical targets, we will proceed with the hypothesis that This compound inhibits the PI3K/Akt/mTOR signaling pathway .
Figure 2: The PI3K/Akt/mTOR signaling pathway with hypothetical points of inhibition.
Core Experiment: Western Blot for Pathway Analysis
This experiment will determine if this compound modulates the activity of the PI3K/Akt/mTOR pathway by measuring changes in the phosphorylation state of key downstream effector proteins.[10]
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat MCF-7 cells with the IC50 concentration of this compound, Wortmannin (a PI3K inhibitor), and Rapamycin (an mTOR inhibitor) for a set time period (e.g., 2-6 hours). Include a vehicle control.
-
Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins: Phospho-Akt (Ser473), Total Akt, Phospho-S6K (Thr389), Total S6K, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation: Comparative Pathway Modulation
| Treatment | p-Akt (Ser473) Level | p-S6K (Thr389) Level | Interpretation |
| Vehicle Control | Baseline | Baseline | Normal pathway activity. |
| This compound | No Change | Decreased | Suggests inhibition at or downstream of Akt, consistent with mTOR inhibition. |
| Wortmannin (PI3K Inhibitor) | Decreased | Decreased | Canonical PI3K inhibition, blocks upstream signaling. |
| Rapamycin (mTOR Inhibitor) | No Change / Slight Increase | Decreased | Canonical mTORC1 inhibition. |
Conclusion
This guide outlines a rigorous, multi-step workflow to confidently identify the target and elucidate the mechanism of action for this compound. By integrating phenotypic screening, orthogonal target identification strategies, and detailed pathway analysis, this approach minimizes ambiguity and builds a robust, data-driven narrative for the compound's biological activity. The comparative framework, using well-characterized inhibitors as benchmarks, is essential for contextualizing the findings and precisely positioning the novel compound within the landscape of known pharmacology. This systematic process is fundamental to advancing a compound from a preliminary "hit" to a well-understood lead candidate for further drug development.
References
- Cai, X., et al. (2013). Scopoletin is a potential angiogenesis inhibitor with no effect on normal cell. Frontiers in Pharmacology.
- de la Cruz-Concepción, V., et al. (2021). Coumarin derivatives in cancer therapy: a review. Molecules.
- Yao, Y., et al. (2020).
- Laman, H., et al. (2002). Identification of a novel p27Kip1-binding protein, p27RF-Rog. The EMBO Journal.
- Ahmed, S., et al. (2021). A review on anticancer potential of coumarin and its derivatives. Future Journal of Pharmaceutical Sciences.
- Song, X., et al. (2022). Design, synthesis, and biological evaluation of novel coumarin-indole derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.
- Chu, W., et al. (2022). Carbohydrate-based coumarin derivatives as potent and selective inhibitors of carbonic anhydrase IX with low hERG cardiac toxicity. Journal of Medicinal Chemistry.
- Gomha, S. M., et al. (2015). Synthesis and biological evaluation of chromen-2-one and chromen-2-imine derivatives bearing aryldiazenyl moiety as expected antimicrobial agents. Journal of Heterocyclic Chemistry.
- Yadav, S. K., et al. (2013). Design, synthesis and antiinflammatory activity of substituted chromones. Journal of Medical and Pharmaceutical Allied Sciences.
- Abbas, S. Y., et al. (2015).
- Wang, L., et al. (2019). Synthesis and biological evaluation of novel benzylsulfone coumarin derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ACS Omega. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones.
- Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS).
- Xu, M. (2021). Label-free Target Identification in One-pot 2D Format: Evaluation and Method Comparison Using a Broad-spectrum Kinase Inhibitor. YouTube.
- Schenone, M., et al. (2013).
- Al-Majd, L. A., et al. (2016). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules.
- Zhang, Y., et al. (2021). An update of label-free protein target identification methods for natural active products. RSC Chemical Biology.
- Schenone, M., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery.
- Zhang, C., et al. (2024). Labeled and Label-Free Target Identifications of Natural Products. Journal of Medicinal Chemistry.
- Supuran, C. T., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Life Chemicals. (2023). Signal Pathways in Drug Discovery. Life Chemicals Blog.
- Hu, Y., et al. (2019). Known experimental techniques to identify drug targets.
- Blakskjær, P. (2023).
- El-Sayed, N. N. E., et al. (2025). Synthesis, Reactions, and Biological Evaluation Potential of Coumarin Derivatives: Review.
- Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One.
- Zhang, L., et al. (2013). Identification of two novel inhibitors of mTOR signaling pathway based on high content screening. Cancer Chemotherapy and Pharmacology.
- National Center for Biotechnology Information. (2024).
- The Royal Society of Chemistry. (2012). Supporting Information - General procedure for direct arylation of coumarins and chromenones. The Royal Society of Chemistry.
- BenchChem. (2025). Application of 6-Chloro-2H-chromene in the Synthesis of Heterocyclic Compounds. BenchChem.
- ACS Omega. (2026). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors.
- Christensen, J. G., et al. (2009). Novel therapeutic inhibitors of the c-Met signaling pathway in cancer. Current Opinion in Pharmacology.
- Pillaiyar, T., et al. (2017). Recent development of signaling pathways inhibitors of melanogenesis. Cellular Signalling.
- MDPI. (2021). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones. MDPI.
- BenchChem. (2025). Minimizing byproduct formation in 6-Chloro-2h-chromene synthesis. BenchChem.
- El-Agrody, A. M., et al. (2001).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Identification of two novel inhibitors of mTOR signaling pathway based on high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Chloro-chroman-2-one
Introduction: The Significance of 6-Chloro-chroman-2-one
This compound, also known as 6-chloro-3,4-dihydrocoumarin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The coumarin scaffold is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a chlorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of three distinct and classical synthetic routes to this compound: the Perkin reaction, the Pechmann condensation, and the Wittig reaction. Each route is evaluated based on its synthetic efficiency, scalability, and overall practicality in a research and development setting.
Route 1: The Perkin Reaction
The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated carboxylic acids and their derivatives, including coumarins.[1] The reaction typically involves the condensation of an aromatic aldehyde with a carboxylic anhydride in the presence of a weak base.[1] For the synthesis of this compound, the starting material is 5-chloro-2-hydroxybenzaldehyde.
Reaction Mechanism
The mechanism of the Perkin reaction for coumarin synthesis begins with the formation of a carbanion from the acetic anhydride, facilitated by the sodium acetate catalyst. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 5-chloro-2-hydroxybenzaldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization (lactonization) to yield the final coumarin product.
Experimental Protocol
-
Reactant Preparation: A mixture of 5-chloro-2-hydroxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.2 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to 180°C in an oil bath and maintained at this temperature for 5-6 hours with constant stirring.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of cold water. The solid product that precipitates is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound.
Route 2: The Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[2] This route is often favored for its simplicity and the ready availability of starting materials.[1] To synthesize this compound, 4-chlorophenol is reacted with ethyl acetoacetate.
Reaction Mechanism
The Pechmann condensation is initiated by the acid-catalyzed transesterification of the phenol with the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the newly formed ester attacks the aromatic ring ortho to the hydroxyl group. The final step is a dehydration to form the coumarin ring.[2]
Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, 4-chlorophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) are mixed.
-
Catalyst Addition: Concentrated sulfuric acid (2.5 equivalents) is added slowly and carefully to the mixture while cooling in an ice bath.
-
Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration. The solid is washed thoroughly with cold water until the washings are neutral.
-
Purification: The crude product is dried and then purified by recrystallization from a mixture of ethanol and water to afford pure this compound.
Route 3: The Wittig Reaction
The Wittig reaction is a powerful and versatile method for the formation of carbon-carbon double bonds, and it can be adapted for the synthesis of coumarins.[3] This route typically involves the reaction of a phosphonium ylide with an aldehyde or ketone. For the synthesis of this compound, an intramolecular Wittig reaction of a suitably substituted precursor derived from 5-chloro-2-hydroxybenzaldehyde is a viable approach.
Reaction Mechanism
The synthesis begins with the conversion of the phenolic hydroxyl group of 5-chloro-2-hydroxybenzaldehyde into an ester bearing a triphenylphosphonium ylide precursor. In the presence of a base, the ylide is generated in situ. This ylide then undergoes an intramolecular nucleophilic attack on the adjacent aldehyde carbonyl group, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene double bond of the coumarin ring and triphenylphosphine oxide as a byproduct.[4]
Experimental Protocol
-
Precursor Synthesis: 5-chloro-2-hydroxybenzaldehyde (1 equivalent) is reacted with bromoacetyl bromide in the presence of a mild base (e.g., potassium carbonate) in an anhydrous solvent like acetone to form 2-formyl-4-chlorophenyl 2-bromoacetate.
-
Phosphonium Salt Formation: The bromoacetate intermediate is then reacted with triphenylphosphine (1.1 equivalents) in a suitable solvent such as toluene at reflux for 4-6 hours to form the corresponding phosphonium salt.
-
Intramolecular Wittig Reaction: The isolated phosphonium salt is dissolved in an anhydrous solvent (e.g., THF) and treated with a strong base, such as sodium hydride or potassium tert-butoxide, at 0°C to room temperature. The reaction is stirred for 8-12 hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the this compound from the triphenylphosphine oxide byproduct.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for this compound will depend on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for harsh conditions or multi-step procedures. The following table summarizes the key performance indicators for each route.
| Parameter | Perkin Reaction | Pechmann Condensation | Wittig Reaction |
| Starting Material | 5-Chloro-2-hydroxybenzaldehyde | 4-Chlorophenol | 5-Chloro-2-hydroxybenzaldehyde |
| Key Reagents | Acetic anhydride, Sodium acetate | Ethyl acetoacetate, H₂SO₄ | Bromoacetyl bromide, PPh₃, Base |
| Typical Yield | Moderate (40-60%) | Good to Excellent (70-90%) | Moderate (50-70%) |
| Reaction Conditions | High temperature (180°C) | Room temperature to mild heating | Multi-step, requires anhydrous conditions |
| Number of Steps | One-pot | One-pot | Multi-step |
| Atom Economy | Poor[5] | Good | Poor[5] |
| Key Advantages | Utilizes a common starting material | High yields, mild conditions, one-pot | High functional group tolerance |
| Key Disadvantages | Harsh conditions, moderate yields | Use of corrosive concentrated acid | Multi-step, stoichiometric byproduct |
Discussion and Route Selection
For overall efficiency and yield, the Pechmann condensation stands out as the most attractive route. It is a one-pot reaction that proceeds in high yield under relatively mild conditions. The starting material, 4-chlorophenol, is readily available and inexpensive. The primary drawback is the use of a large excess of concentrated sulfuric acid, which can be a concern for safety and waste disposal on a larger scale.
The Perkin reaction offers a more direct approach from 5-chloro-2-hydroxybenzaldehyde but suffers from lower yields and requires high temperatures. This can lead to the formation of byproducts and may not be suitable for substrates with heat-sensitive functional groups.
The Wittig reaction provides a more versatile but also more complex route. While it is a multi-step process, it offers greater control over the introduction of substituents on the coumarin ring. The major disadvantage is the poor atom economy due to the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can also complicate purification. This route is often more suitable for the synthesis of more complex, substituted coumarins where the other methods may not be applicable.
For the straightforward synthesis of this compound, particularly on a laboratory scale, the Pechmann condensation offers the best balance of high yield, operational simplicity, and cost-effectiveness. For industrial-scale production, further optimization to reduce the amount of acid catalyst or explore solid acid catalysts would be beneficial.
References
- Waiker, D.K., et al. (2014). Bioorganic & Medicinal Chemistry, 22, 1916-1928.
-
Patel, et al. Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
- Naik, G. M., et al. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes.
- Klosa, J. (1956). [Synthesis of 4-hydroxy-6-chloro coumarin derivatives]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, 289(3), 143-50.
- Recent Advances in the Synthesis of Coumarin Derivatives
- Chen, C.-Y., et al. (2019). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. Molecules, 24(18), 3352.
- Sheeba, C. M. Synthesis of Chromene-2-one by Pechmann Condensation Reaction and Its Zone of Inhibition on Gram Negative Bacteria. Sathyabama Institute of Science and Technology.
-
Pechmann condensation. Wikipedia. [Link]
- An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6. Molecules.
- One-Pot Synthesis of Coumarin Deriv
- Scheme 1. Synthesis of 5-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin.
- Trost, B. M., Toste, F. D., & Greenman, K. (2003). Atom economy. Palladium-catalyzed formation of coumarins by addition of phenols and alkynoates via a net C-H insertion. Journal of the American Chemical Society, 125(15), 4518–4526.
- Green Chemistry Approaches to the Synthesis of Coumarin Deriv
-
Coumarin Synthesis: Applications. Science Info. [Link]
- The WITTIG REACTION With CHEMILUMINESCENCE!.
- Synthesis of an Alkene via the Wittig Reaction.
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
- Qi, G., & Tu, S.-z. (2006). An Improved Method for the Synthesis of 6-Nitrocoumarin. Biomass Chemical Engineering, 40(2), 23-24.
- Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 1-16.
-
Synthesis of the Coumarin Core. Encyclopedia.pub. [Link]
- Further Evidence for the Mechanism of Form
- Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc.
- A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. Semantic Scholar.
- New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii. (2022). Frontiers in Cellular and Infection Microbiology, 12, 989633.
- Coumarin synthesis via Pechmann reaction.
- Jahan, N. (2015). Short communication: synthesis and applications of Coumarin.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-chroman-2-one
This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-chroman-2-one. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This document offers a procedural framework grounded in established safety protocols and regulatory standards to ensure that this compound and its associated waste are managed responsibly.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is not merely a final step but a critical part of the experimental process. Improper disposal can lead to environmental contamination, regulatory penalties, and significant safety hazards.[1] The foundational principle is to treat all chemical byproducts as hazardous until they are definitively classified otherwise. All chemical products should be handled with the recognition of having "unknown hazards and toxicity".[2] This guide is predicated on the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[1][3]
Hazard Profile of this compound
Understanding the hazard profile is the first step in safe handling and disposal. While a comprehensive, peer-reviewed safety data sheet (SDS) for this compound is not widely available, its chemical structure as a halogenated organic compound informs the necessary precautions.
Structural Class: Halogenated Lactone (cyclic ester). The presence of a carbon-halogen bond is of primary regulatory significance.[4][5][6]
Anticipated Hazards:
-
Toxicity: Halogenated organic compounds can exhibit varying degrees of toxicity. Until specific data is available, this compound should be handled as a potentially toxic substance.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life. Therefore, disposal into sanitary sewer systems is strictly prohibited.[1][7]
-
Reactivity: While not expected to be acutely reactive, it should not be mixed with incompatible waste streams, such as strong oxidizing agents or bases, which could initiate unforeseen hazardous reactions.
| Property | Summary & Handling Implications |
| Chemical Name | This compound |
| CAS Number | 40566-63-4 |
| Molecular Formula | C₉H₇ClO₂ |
| Physical State | Likely a solid at room temperature. |
| Primary Hazard | As a halogenated organic compound, it is classified as hazardous waste. |
| PPE Requirement | Standard laboratory PPE: safety glasses/goggles, nitrile gloves, and a lab coat. |
| Disposal Route | Designated "Halogenated Organic Waste" stream. DO NOT dispose of in trash or down the drain. |
Waste Characterization and Segregation Protocol
Proper segregation is the most critical step in laboratory waste management. It prevents dangerous chemical reactions, protects personnel, and facilitates compliant disposal.[8] Mixing different waste classes, particularly halogenated with non-halogenated streams, can significantly increase disposal costs and complexity.
The following workflow diagram outlines the decision-making process for segregating waste generated from procedures involving this compound.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is mandatory. These steps ensure compliance with institutional and federal regulations.
Step 1: Container Selection
Select a waste container that is chemically compatible with halogenated organic compounds.
-
For Liquids: Use a high-density polyethylene (HDPE) or glass carboy with a screw-top lid. Ensure the container is free from damage and has a secure, leak-proof closure.[1]
-
For Solids: A wide-mouth HDPE container or a pail lined with a clear plastic bag is appropriate for solid waste, such as contaminated filter paper, weighing boats, or gloves.[9]
-
Original Containers: If disposing of the original, unopened, or partially used container, it is often best to submit it for disposal in that same container. Do not deface the manufacturer's label.[9]
Step 2: Waste Accumulation
-
Designate an SAA: Establish a Satellite Accumulation Area in your laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.[9] It should not be near a sink or floor drain.
-
Use Secondary Containment: Place your waste container within a larger, chemically resistant tray or bin to contain any potential leaks or spills.[8]
-
Add Waste Carefully: When adding waste to the container, do so in a fume hood to minimize inhalation exposure. Do not overfill containers; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.
Step 3: Labeling
Proper labeling is a strict regulatory requirement. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name(s) of the contents (e.g., "this compound," "Methylene Chloride"). Avoid using abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Flammable).
-
The Accumulation Start Date (the date the first waste was added).
-
Your name, Principal Investigator (PI), and laboratory location.
Step 4: Arranging for Disposal
Laboratory personnel are generally prohibited from transporting hazardous waste.[7]
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department or an equivalent office.[7]
-
Schedule Pickup: Waste should be removed from the laboratory regularly. Do not allow waste to accumulate for more than six months.[9]
Step 5: Managing Empty Containers
A container that has held a hazardous waste must be managed carefully.
-
Triple Rinsing: An empty container that held an acutely hazardous waste must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[7]
-
Rinsate as Waste: The solvent rinsate from this process must be collected and disposed of as hazardous waste, typically in the corresponding liquid waste stream (e.g., halogenated organic liquid waste).[7]
-
Deface Labels: Once properly rinsed, deface or remove all hazardous chemical labels from the empty container before placing it in the appropriate recycling or trash receptacle.[7]
Emergency Spill Procedures
In the event of a small spill of this compound within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or sand).
-
Collect Debris: Carefully sweep the absorbed material into a designated container for solid hazardous waste.
-
Clean the Area: Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
For large spills or spills outside of a containment area, evacuate the laboratory and contact your institution's emergency response team immediately.
References
-
Daniels Health (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Physikalisch-Technische Bundesanstalt (2018). Chemical Waste Management for Laboratories. [Link]
-
Northwestern University Research Safety (2023). Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Hoffman Fine Chemicals. 6-Chloro-2H-chromen-2-one Safety Information. [Link]
-
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Westlaw. California Code of Regulations, Title 22, Appendix III List of Halogenated Organic Compounds. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. View Document - California Code of Regulations [govt.westlaw.com]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Guide to Personal Protective Equipment for Handling 6-Chloro-chroman-2-one
From the Senior Application Scientist: As researchers and developers, our work with novel chemical entities is foundational to discovery. However, this innovation demands the highest commitment to safety. This guide addresses the safe handling of 6-Chloro-chroman-2-one, a compound for which specific safety data may not be readily available in public databases.
In the absence of a specific Safety Data Sheet (SDS) for this compound, we must operate under the Precautionary Principle . This principle dictates that we assume a substance is hazardous until proven otherwise and adopt robust protective measures. The following guidance is synthesized from the known hazards of the parent molecule, 3,4-Dihydrocoumarin (also known as chroman-2-one), and the general risks associated with halogenated aromatic compounds. This information is intended to be a starting point for your internal risk assessment and must be supplemented by the official SDS from your chemical supplier upon receipt.
Foundational Safety: The Primacy of the Substance-Specific SDS
Before handling any chemical, the substance-specific Safety Data Sheet (SDS) is the primary and indispensable source of information. It is a legal document provided by the manufacturer that details the exact hazards, handling protocols, and emergency measures.
Why is extrapolating from similar compounds insufficient?
-
Toxicology: A single substituent, such as a chlorine atom on the aromatic ring, can significantly alter a molecule's toxicological profile. It can affect how the compound is metabolized, potentially leading to the formation of reactive intermediates.
-
Reactivity: The chloro- group can change the electronic properties of the molecule, affecting its stability and compatibility with other reagents.
-
Physical Properties: Properties like vapor pressure and solubility can change, impacting exposure risk and appropriate cleanup procedures.
Immediate Action Required: If you have procured this compound, your first step is to contact the supplier directly and request the official SDS. The guidance below should be used as an interim protocol while awaiting this critical document.
Provisional Hazard Assessment
Based on the available data for the parent compound, 3,4-Dihydrocoumarin (CAS 119-84-6), we can anticipate the following baseline hazards, which should be considered the minimum risk profile for this compound:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of causing serious eye irritation.[1]
-
Harmful if Swallowed: The parent compound is classified as potentially harmful if swallowed.[1]
The addition of a chlorine atom necessitates that we also consider potential, unconfirmed hazards such as increased sensitization, organ toxicity, and environmental persistence until data proves otherwise.
Core Personal Protective Equipment (PPE) Protocol
Given the provisional hazard assessment, a comprehensive PPE strategy is required for all operations involving this compound. Engineering controls, such as a certified chemical fume hood, are mandatory for any procedure that could generate dust or vapors.[2]
| Task / Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical splash goggles & face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Fully-buttoned lab coat with elastic cuffs | N95/P1-rated dust mask or a higher-level respirator based on risk assessment |
| Solution Preparation | Chemical splash goggles & face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Not required if performed in a certified fume hood |
| Reaction Workup & Purification | Chemical splash goggles & face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over lab coat | Not required if performed in a certified fume hood |
| Handling Waste | Chemical splash goggles | Nitrile or Neoprene gloves | Lab coat | Not required for sealed containers |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or contact with fine powders.[1] A face shield provides a secondary barrier, protecting the entire face during higher-risk activities like transferring large quantities.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to protect against tears and minimize contamination during glove removal. Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical.[2]
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant apron is recommended for tasks with a higher splash potential.
-
Respiratory Protection: When handling the solid chemical outside of a fume hood (e.g., in a balance enclosure), a dust mask is the minimum requirement to prevent inhalation of fine particles.[2]
Operational Plan: Handling and Disposal
Handling:
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[1]
-
Weighing: Handle the solid compound in a ventilated enclosure or a fume hood to minimize inhalation risk. Use anti-static tools and weigh boats.
-
Dissolution: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions, especially with novel compounds.
-
Post-Handling: After completing work, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water.[1]
Disposal:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and contaminated solvents, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the waste container sealed when not in use. Do not mix this waste with other waste streams unless compatibility is confirmed.
-
Final Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1]
Emergency Protocol: Spill Response
In the event of a spill, a clear and immediate response is critical to ensuring personnel safety.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
